1-Deoxy-1-nitro-D-galactitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308707 | |
| Record name | 1-Deoxy-1-nitro-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20971-06-6 | |
| Record name | 1-Deoxy-1-nitro-D-galactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20971-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-nitro-D-galactitol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-D-galactitol | |
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| Record name | 1-deoxy-1-nitro-D-galactitol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-galactitol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Deoxy-1-nitro-D-galactitol, a nitro-sugar alcohol with significant potential in medicinal chemistry and drug development. While detailed primary literature on this specific molecule is limited, this document synthesizes available data, established chemical principles, and expert analysis to present a thorough profile. The guide covers the synthesis, structural elucidation, physicochemical properties, and chemical reactivity of this compound. Particular emphasis is placed on the underlying chemical principles that govern its synthesis and reactivity, providing researchers and drug development professionals with a foundational understanding of this promising compound.
Introduction: The Significance of Nitro-Sugar Alcohols
Nitro-sugar derivatives, and specifically nitro-sugar alcohols like this compound, represent a class of compounds with considerable interest in the field of medicinal chemistry. The introduction of a nitro group into a carbohydrate scaffold imparts unique electronic and steric properties, often leading to enhanced biological activity. These compounds have been explored as precursors to valuable amino sugars, as inhibitors of various enzymes, and as building blocks for the synthesis of complex nitrogen-containing natural products. This compound, also known by its CAS Number 20971-06-6, is a six-carbon alditol derived from D-galactose, featuring a nitro group at the C1 position.[1] Its structure suggests potential as a versatile synthetic intermediate and a candidate for biological screening.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5S)-1-nitrohexane-1,2,3,4,5,6-hexol | Inferred |
| CAS Number | 20971-06-6 | [1] |
| Molecular Formula | C₆H₁₃NO₇ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
Synthesis and Purification
The primary and most logical synthetic route to this compound is through a base-catalyzed nitroaldol condensation, famously known as the Henry Reaction . This reaction involves the nucleophilic addition of a nitroalkane, in this case, nitromethane, to an aldehyde.
The Henry Reaction: A Mechanistic Perspective
The Henry reaction is a cornerstone of carbon-carbon bond formation.[2] Its application to carbohydrate chemistry allows for the extension of a sugar's carbon chain and the introduction of a nitro group in a single, powerful step. The generally accepted mechanism proceeds as follows:
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, the open-chain form of D-galactose).
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol.
The subsequent step in the synthesis of this compound involves the reduction of the newly formed carbonyl group at the C1 position of the nitro-sugar intermediate to a hydroxyl group, thus forming the alditol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: D-galactose is dissolved in an appropriate solvent, such as water or a lower alcohol. Nitromethane is added in excess to the solution.
-
Base Catalysis: A base, such as sodium methoxide or a strong basic resin, is added portion-wise to the cooled reaction mixture to catalyze the Henry reaction. The pH is carefully monitored to favor the condensation reaction while minimizing side reactions.
-
Reduction: Following the nitroaldol addition, a reducing agent like sodium borohydride is introduced to reduce the aldehyde group of the intermediate to a primary alcohol, yielding the nitrated alditol.
-
Purification: The resulting mixture of epimers is typically purified by column chromatography on silica gel or through crystallization to isolate the desired this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
Precise, experimentally determined physicochemical properties for this compound are not extensively documented in the scientific literature. However, some data can be found from commercial suppliers, and others can be inferred from related compounds.
| Property | Value/Expected Properties | Source/Basis of Inference |
| Appearance | White crystalline powder | [3] |
| Melting Point | 142 °C | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the polyhydroxylated nature of the molecule. |
| Optical Rotation | Expected to be optically active. The specific rotation has not been reported. | Due to the presence of multiple chiral centers. |
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of published spectra for this specific compound is unavailable, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the sugar backbone protons. Key expected signals include:
-
A multiplet for the proton at C2.
-
A series of multiplets for the protons on the carbon chain (C3-C5).
-
A multiplet for the protons of the CH₂OH group at C6.
-
Signals for the protons of the CH₂NO₂ group at C1.
-
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the alditol chain. The carbon bearing the nitro group (C1) would be expected to appear at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively, which are characteristic of the nitro group.
-
C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ at m/z 212.18 or the sodiated adduct [M+Na]⁺ at m/z 234.16.
-
Fragmentation Pattern: The fragmentation would likely involve the loss of water molecules from the polyol chain and cleavage of the carbon-carbon bonds.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two primary functional groups: the multiple hydroxyl groups and the primary nitro group.
Reactions of the Hydroxyl Groups
The five hydroxyl groups can undergo typical reactions of alcohols, such as:
-
Esterification: Reaction with acylating agents (e.g., acetic anhydride) to form the corresponding esters.
-
Etherification: Reaction with alkylating agents to form ethers.
-
Protection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other positions.
Reactions of the Nitro Group
The primary nitro group is a versatile functional handle for further synthetic transformations:
-
Reduction: The nitro group can be reduced to a primary amine to yield 1-amino-1-deoxy-D-galactitol. This transformation is highly valuable for the synthesis of amino sugars and their derivatives. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions.
-
Nef Reaction: Under basic conditions, the nitro group can be converted to a carbonyl group via the Nef reaction, though this would likely lead to chain cleavage in this specific molecule.
-
Denitration: The nitro group can be removed under certain reductive conditions.
Caption: Key chemical transformations of this compound.
Potential Applications and Future Outlook
This compound holds promise as a versatile building block in synthetic and medicinal chemistry. Its conversion to the corresponding 1-amino-1-deoxy-D-galactitol opens pathways to the synthesis of novel aminosugars, which are components of many antibiotics and other bioactive molecules. Furthermore, the intact nitro-sugar alcohol itself could be investigated for its own biological activities, including as a potential glycosidase inhibitor or for other therapeutic applications.
Future research should focus on the full experimental characterization of this compound, including detailed spectroscopic analysis and the determination of its solid-state structure through X-ray crystallography. A thorough investigation of its biological activity profile is also warranted to unlock its full therapeutic potential.
References
-
PubChem. (n.d.). Galactitol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. Retrieved from [Link]
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Wikipedia. (2023, November 29). Henry reaction. Retrieved from [Link]
-
Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 20971-06-6. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1-Deoxy-1-nitro-D-galactitol from D-galactose
This guide provides a comprehensive technical overview for the synthesis of 1-deoxy-1-nitro-D-galactitol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, D-galactose, and proceeds through a pivotal carbon-carbon bond-forming reaction, the Henry nitroaldol reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in the pharmaceutical industry. The presence of the nitro group allows for a wide range of chemical transformations, most notably its reduction to a primary amine, yielding 1-amino-1-deoxy-D-galactitol. These amino sugars are crucial components of various bioactive molecules, including enzyme inhibitors and carbohydrate-based therapeutics. The galactitol backbone provides a stereochemically rich scaffold, enabling the synthesis of complex and specific drug candidates. D-galactose, a naturally occurring monosaccharide, serves as an economical and enantiopure starting material for this synthesis.[1]
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound from D-galactose is primarily a two-step process:
-
The Henry (Nitroaldol) Reaction: This reaction forms the core of the synthesis, creating a new carbon-carbon bond between D-galactose and nitromethane.
-
Purification and Characterization: Isolation and verification of the synthesized this compound are critical for ensuring the success of the synthesis and for its use in subsequent reactions.
This guide will also touch upon the subsequent reduction of the nitro group, a common and valuable transformation of the target molecule.
Part 1: The Henry Reaction - Synthesis of this compound
The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2] In this synthesis, the open-chain aldehyde form of D-galactose reacts with the nitromethane anion (nitronate) to form a β-nitro alcohol.
Reaction Mechanism: A Step-by-Step Look
The mechanism of the Henry reaction is well-established and proceeds as follows:[2]
-
Deprotonation: A base, typically an alkoxide such as sodium methoxide, removes an α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the open-chain form of D-galactose.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base (e.g., methanol) to yield the final product, this compound.
All steps in the Henry reaction are reversible, which can affect the overall yield.[2]
Diagram of the Henry Reaction Mechanism
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
Experimental Protocol: A Detailed Workflow
The following protocol is adapted from established procedures for the Henry reaction with sugars.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Galactose | 180.16 | 10.0 g | 0.0555 |
| Nitromethane | 61.04 | 10.2 mL | 0.194 |
| Sodium Methoxide | 54.02 | 0.3 g | 0.00555 |
| Methanol | 32.04 | 100 mL | - |
| Dowex 50W-X8 (H⁺ form) | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of D-galactose in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Base and Nitromethane: To the stirred solution, add 0.3 g of sodium methoxide. Once the base has dissolved, add 10.2 mL of nitromethane dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, neutralize the mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH is neutral.
-
Filtration and Concentration: Filter the resin and wash it with methanol. Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a crude syrup.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Crystallization is the preferred method for obtaining a pure product.
Purification Protocol
-
Crystallization: Dissolve the crude syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with cold ethanol, and dry them in a vacuum oven.
Alternatively, if crystallization is unsuccessful, the product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Expected Characterization Data:
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates a pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the galactitol backbone and the nitromethylene group. The anomeric proton signal of D-galactose should be absent. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of this compound. |
| Optical Rotation | A specific rotation value confirms the enantiopurity of the product. |
Subsequent Transformation: Reduction to 1-Amino-1-deoxy-D-galactitol
A key application of this compound is its conversion to the corresponding amino sugar. This is typically achieved through catalytic hydrogenation.
Reduction Protocol
Materials and Reagents:
-
This compound
-
Methanol or Ethanol
-
Raney Nickel (catalyst)
-
Hydrogen gas
Procedure:
-
Preparation: Dissolve the purified this compound in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at 50 psi) with vigorous stirring until the uptake of hydrogen ceases.
-
Work-up: Filter the catalyst through a pad of Celite and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield 1-amino-1-deoxy-D-galactitol.
Conclusion
The synthesis of this compound from D-galactose via the Henry reaction is a robust and efficient method for producing a valuable chiral intermediate. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors. Careful execution of the experimental procedures and thorough characterization of the products are paramount to achieving high-purity materials for further applications.
References
-
Henry Reaction - Wikipedia. Wikipedia. [Link]
-
1-Deoxy-d-galactitol (l-fucitol) - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Raney Nickel - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
D-Galactose | C6H12O6 | CID 6036 - PubChem. National Center for Biotechnology Information. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. MDPI. [Link]
-
Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]
-
Henry Reaction (Nitroaldol reaction) - Wikipedia. Wikipedia. [Link]
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An In-Depth Technical Guide to 1-Deoxy-1-nitro-D-galactitol (CAS Number: 20971-06-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Nitro-Sugar Scaffold
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can address complex biological targets with high specificity and efficacy. Within this pursuit, carbohydrate chemistry offers a rich and often underexplored territory.[1] Sugars and their derivatives, with their inherent chirality and dense functionalization, provide a unique starting point for the design of innovative therapeutics. This guide focuses on a particularly intriguing member of the nitrated carbohydrate family: 1-Deoxy-1-nitro-D-galactitol.
With its unique structural features, this nitro-sugar alcohol holds significant promise as a versatile scaffold for the development of new pharmacological agents.[2] The introduction of a nitro group onto the galactitol backbone imparts a distinct electronic character and reactivity, opening avenues for a range of chemical modifications and biological interactions.[2][3] This document serves as a comprehensive technical resource, consolidating the available scientific knowledge on this compound to empower researchers in their endeavors to unlock its full therapeutic potential.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. This compound is a derivative of galactitol (also known as dulcitol), a naturally occurring sugar alcohol.[4] The key distinguishing feature is the replacement of the hydroxyl group at the C1 position with a nitro group.
| Property | Value | Source |
| CAS Number | 20971-06-6 | [2][5][6] |
| Molecular Formula | C₆H₁₃NO₇ | [5] |
| Molecular Weight | 211.17 g/mol | [5][6] |
| IUPAC Name | (2R,3S,4R,5S)-1-nitrohexane-1,2,3,4,5,6-hexol | Inferred from parent |
| Parent Compound | Galactitol (CAS: 608-66-2) | [4] |
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of the nitro group. For the parent compound, galactitol, detailed ¹H and ¹³C NMR data are available and would serve as a reference for interpreting the spectra of its nitrated derivative.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition and molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural insights.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its purification.[2]
Synthesis of this compound: A Conceptual Workflow
The primary route for the synthesis of this compound involves the nitration of its parent sugar, D-galactose.[2] While a detailed, step-by-step, publicly available protocol for this specific conversion is scarce, a general and logical workflow can be constructed based on established methods for the synthesis of nitroalditols.
Sources
- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. scbt.com [scbt.com]
- 6. aceschem.com [aceschem.com]
An In-depth Technical Guide to the Biological Activity of Nitrated Sugar Alcohols
This guide provides a comprehensive exploration of the biological activities of nitrated sugar alcohols, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by detailed experimental protocols and data.
Introduction: The Chemical and Therapeutic Landscape
Nitrated sugar alcohols are organic compounds derived from the nitration of sugar alcohols like mannitol, sorbitol, and erythritol.[1][2] While some, like erythritol tetranitrate and mannitol hexanitrate, are known for their explosive properties, this guide focuses on their significant, though less discussed, therapeutic applications.[3] Historically, organic nitrate esters such as nitroglycerin, isosorbide dinitrate, and isosorbide-5-mononitrate have been mainstays in treating cardiovascular conditions like angina pectoris.[4] Nitrated sugar alcohols, including pentaerythritol tetranitrate (PETN), function through similar mechanisms, primarily as vasodilators.[5][6][7]
These compounds act as prodrugs, releasing nitric oxide (NO) upon metabolic conversion.[5][7] NO is a critical signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[4][8] This cascade ultimately causes the dephosphorylation of myosin light chains in smooth muscle cells, resulting in vasodilation.[8] The vasodilatory effect reduces both the preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[4][9]
Beyond their well-established role in cardiovascular medicine, emerging research suggests that nitrated sugar alcohols may possess anti-inflammatory and antimicrobial properties, broadening their potential therapeutic applications.[10][11][12]
Synthesis and Characterization of Nitrated Sugar Alcohols
The synthesis of nitrated sugar alcohols is a critical first step in studying their biological activity. The primary method involves the nitration of the corresponding polyol.
General Synthesis Protocol: Mixed Acid Nitration
A common and effective method for synthesizing nitrated sugar alcohols is through mixed acid nitration.[13]
Experimental Protocol: Synthesis of Mannitol Hexanitrate (MHN)
-
Preparation: Chill fuming nitric acid in an ice bath.
-
Addition of Polyol: Slowly add mannitol to the chilled nitric acid, ensuring the temperature remains below 10°C.
-
Formation of Slurry: The mixture will form a yellowish slurry. Warm this slurry to between 10–15°C.
-
Addition of Sulfuric Acid: Slowly add sulfuric acid to the slurry. The mixture will become nearly solid; manual stirring is required.
-
Reaction Time: Allow the reaction to proceed for one hour.
-
Quenching: Pour the reaction mixture onto ice water.
-
Product Recovery: Recover the solid product by vacuum filtration.
-
Washing: Rinse the solid with water, followed by a saturated sodium bicarbonate solution, and then with additional water to neutralize and remove residual acid.
-
Drying: Dry the solid product on a vacuum for at least 30 minutes, followed by overnight drying at room temperature.
Causality: The use of a mixed acid (nitric and sulfuric acid) provides a strong nitrating medium. Sulfuric acid acts as a catalyst by protonating nitric acid, forming the highly reactive nitronium ion (NO₂⁺), which is the electrophile in the nitration reaction. Maintaining a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions or decomposition of the product. The washing steps are essential for stability, as residual acid can catalyze the decomposition of the nitrate esters.[13]
Characterization Techniques
Accurate characterization of the synthesized nitrated sugar alcohols is imperative to ensure purity and structural integrity before biological testing.
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Atmospheric-pressure chemical-ionization (APCI-MS) is a sensitive method for detecting nitrated sugar alcohols.[14][15] Characteristic ions are formed by the loss of NO₂, HNO₂, and NO₃ groups.[16] |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties, such as melting point and decomposition temperature. | Provides information on the purity and polymorphic forms of the compound. For example, sorbitol hexanitrate exists in two distinct crystalline polymorphs with different melting points.[13] |
| Raman and FT-IR Spectroscopy | Provides information about the molecular structure and functional groups. | Used to identify the presence of nitrate ester groups and to study changes in crystal structure.[13] |
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of nitrated sugar alcohols.
Core Biological Activity: Vasodilation
The primary and most well-documented biological activity of nitrated sugar alcohols is vasodilation.[9][17] This effect is mediated by the release of nitric oxide.
Mechanism of Action: The Nitric Oxide Pathway
The vasodilatory action of nitrated sugar alcohols is initiated by their enzymatic conversion to nitric oxide.[7]
Signaling Pathway of Nitrated Sugar Alcohol-Induced Vasodilation
Caption: Signaling pathway of nitrated sugar alcohol-induced vasodilation.
This pathway highlights the conversion of the nitrated sugar alcohol to nitric oxide, which then stimulates the production of cGMP, leading to smooth muscle relaxation and vasodilation.[4][8]
In Vitro Assessment of Vasodilatory Activity
The vasodilatory effects of nitrated sugar alcohols can be quantified using ex vivo models, such as isolated aortic rings from rats.[18]
Experimental Protocol: Aortic Ring Vasodilation Assay
-
Tissue Preparation: Isolate the thoracic aorta from a Wistar rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Pre-contraction: Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, administer the nitrated sugar alcohol at varying concentrations.
-
Measurement: Record the changes in tension to determine the extent of vasodilation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Self-Validation: The protocol should include controls, such as a vehicle control (the solvent used to dissolve the nitrated sugar alcohol) and a positive control (a known vasodilator like acetylcholine). To investigate the role of the endothelium, experiments can be performed on endothelium-denuded aortic rings.
Emerging Biological Activities
Beyond vasodilation, research is beginning to uncover other potential therapeutic benefits of nitrated compounds and their precursors.
Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases.[19] Nitric oxide, the active metabolite of nitrated sugar alcohols, has been shown to have anti-inflammatory properties.[11] For instance, dietary nitrate has been found to reduce inflammation in various models.[10]
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Leukocyte Adhesion: NO can prevent the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response.
-
Modulation of Cytokine Production: NO may influence the production of pro- and anti-inflammatory cytokines.[11]
Antimicrobial Properties
Some studies have indicated that esters of polyhydric alcohols, the precursors to nitrated sugar alcohols, possess antimicrobial activity, particularly against gram-positive bacteria.[12] Furthermore, the combination of nitrate and certain sugar alcohols, like erythritol, has been shown to promote the growth of beneficial oral nitrate-reducing bacteria, which can contribute to oral health.[20]
Future Directions and Therapeutic Potential
The well-established vasodilatory effects of nitrated sugar alcohols, coupled with their emerging anti-inflammatory and antimicrobial properties, suggest a broad therapeutic potential. Future research should focus on:
-
Structure-Activity Relationship Studies: To optimize the therapeutic effects while minimizing potential side effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Long-term Safety and Efficacy Studies: To evaluate their suitability for chronic therapeutic use.
The development of novel nitrated sugar alcohols could lead to new treatments for a range of conditions, from cardiovascular diseases to inflammatory and infectious disorders.
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- Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - MDPI.
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Physical and chemical properties of 1-Deoxy-1-nitro-D-galactitol.
An In-Depth Technical Guide to 1-Deoxy-1-nitro-D-galactitol: Properties, Synthesis, and Applications
Introduction: A Versatile Nitroalditol Scaffold
This compound, also known as galacto-1-deoxy-1-nitroalditol, is a sugar alcohol derivative that has garnered significant interest in carbohydrate chemistry and medicinal research.[1] As a member of the nitroalditol class, its structure is characterized by a six-carbon galactitol backbone with a nitro group replacing the hydroxyl group at the C1 position.[1] This unique combination of multiple hydroxyl groups and a highly reactive nitro functional group makes it a valuable and versatile building block for the synthesis of novel carbohydrate-based compounds, particularly amino sugars and other modified glycamines.[1][2] Its potential as a scaffold for designing new medications has led to extensive studies of its physical, chemical, and biological properties.[1] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
This compound is a white crystalline powder under standard conditions.[3][4] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry. The key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 20971-06-6 | [1][3][5] |
| Molecular Formula | C₆H₁₃NO₇ | [1][5] |
| Molecular Weight | 211.17 g/mol | [1][5] |
| Appearance | White Crystalline Powder | [3][4] |
| Melting Point | 142 °C | [3][4] |
| Specific Rotation [α]D | +4.2° (c=2, H₂O, 20°C) | [6] |
| IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | [1] |
Chemical Synthesis and Reactivity
The chemical behavior of this compound is dominated by the interplay between its polyol structure and the electron-withdrawing nitro group. This section details its primary synthesis route and key chemical transformations.
Synthesis via the Henry Reaction
The principal method for synthesizing this compound is the nitroaldol addition, or Henry reaction. This reaction involves the condensation of an aldehyde with a nitroalkane. In this specific case, D-lyxose (an aldopentose) is reacted with nitromethane.[7][8][9]
The choice of a base catalyst is critical for the reaction's success. Sodium methoxide is commonly used to deprotonate nitromethane, forming a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of D-lyxose. The stereochemistry of the D-lyxose precursor directs the formation of the D-galactitol configuration as the major product. The reaction predominantly yields the sodium salt of this compound (96%), with a small amount of its C2 epimer, 1-deoxy-1-nitro-D-talitol (4%), also formed.[10] Subsequent deionization using a hydrogen-form ion-exchange resin removes the sodium ions to yield the pure nitroalditol.[10]
Caption: Synthesis of this compound via the Henry Reaction.
Key Chemical Transformations
The synthetic utility of this compound lies in the reactivity of its nitro group, which serves as a masked amino group.
-
Modified Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. However, a more significant application is its conversion into an amino group. For instance, after acetylation, the resulting penta-O-acetyl derivative reacts with methanolic ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro compounds.[7][9] These intermediates can then undergo a modified Nef reaction to produce valuable 2-amino-2-deoxy sugars, such as 2-amino-2-deoxy-D-galactose hydrochloride, a component of chondroitin sulfate.[7][9][10]
-
Reduction to Glycamines: The nitro group is readily reduced to a primary amine. A well-established method involves an electron-transfer reduction using freshly prepared ferrous hydroxide (Fe(OH)₂).[2] This method is highly selective and efficient at room temperature, providing the corresponding 1-amino-1-deoxy-D-galactitol (a glycamine) in high yields (81–94%).[2] This approach is a superior alternative to catalytic hydrogenation, which often requires expensive catalysts and can fail in more complex substrates.[2] The use of ferrous hydroxide is particularly advantageous as its amphoteric nature suppresses the retro-Henry reaction, which can otherwise decrease yields.[2]
Caption: Key synthetic transformations of this compound.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on a suite of standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the stereochemical arrangement of the hydroxyl groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from isomers formed during synthesis.[1]
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and absolute configuration of the molecule in its crystalline state.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Perry and Webb (1968).[8][9]
-
Preparation of Reactants: Dissolve D-lyxose in methanol. In a separate flask, prepare a solution of sodium methoxide in methanol. Add nitromethane to the sodium methoxide solution while cooling in an ice bath.
-
Condensation Reaction: Slowly add the D-lyxose solution to the nitromethane/sodium methoxide mixture with continuous stirring. The reaction is typically allowed to proceed for several hours at room temperature.
-
Precipitation and Isolation: The sodium salts of the 1-deoxy-1-nitro-hexitols will precipitate from the solution. Collect the precipitate by filtration and wash with cold ethanol and ether.
-
Deionization: Dissolve the collected salts in water and pass the solution through a column packed with a strong cation-exchange resin (H⁺ form, e.g., Amberlite IR-120). This step exchanges sodium ions for protons.
-
Crystallization: Concentrate the eluate under reduced pressure. The resulting syrup is crystallized, typically from an ethanol-water mixture, to yield pure this compound as white crystals.
Protocol 2: Reduction to 1-Amino-1-deoxy-D-galactitol
This protocol is based on the electron-transfer reduction method.[2]
-
Preparation of Reducing Agent: Prepare a fresh solution of ferrous sulfate (FeSO₄) in deoxygenated water. Separately, prepare a solution of sodium hydroxide (NaOH) in deoxygenated water. Add the NaOH solution to the FeSO₄ solution with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) to precipitate ferrous hydroxide (Fe(OH)₂).
-
Reduction: Add this compound to the freshly prepared Fe(OH)₂ suspension.
-
Reaction Monitoring: Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, filter the mixture to remove the iron oxides. The resulting aqueous solution containing the glycamine can be purified further, often by converting the amine to a salt (e.g., with trifluoroacetic acid) to facilitate isolation and purification.[2]
Applications and Future Research Directions
The primary application of this compound is as a key intermediate in the synthesis of biologically important molecules, particularly amino sugars.[7][9] Its unique structural features and high reactivity make it a promising scaffold for drug design and development.[1]
Future research on this compound and its derivatives is focused on several key areas:[1]
-
Optimization of Synthesis: Developing large-scale, cost-effective synthetic methods.
-
Development of Novel Derivatives: Synthesizing new analogs with improved biological activity and selectivity for therapeutic targets in areas such as cancer, inflammation, and infectious diseases.
-
Safety and Efficacy: Conducting thorough evaluations of the safety, toxicity, and long-term effects of these compounds in biological systems.
-
Advanced Applications: Exploring their potential as molecular probes for detecting specific biological molecules or as components of advanced drug-delivery systems.[1]
References
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Petruš, L., et al. (2012). Electron-transfer reduction of 1-deoxy-1-nitroalditols to glycamines with ferrous hydroxide. Tetrahedron Letters, 53(5), 535-537. Retrieved from [Link]
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This compound CAS#: 20971-06-6. (n.d.). ChemWhat. Retrieved from [Link]
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Sowden, J. C., & Fischer, H. O. L. (1947). Carbohydrate C-Nitroalcohols: 1-Nitro-1-desoxy-D-α-glucoheptitol and a 2,6-Anhydro-1-nitro-1-desoxyheptitol. Journal of the American Chemical Society, 69(5), 1048-1050. Retrieved from [Link]
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Jones, D. W., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(9), o1429. Retrieved from [Link]
-
Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(15), 2481-2484. Retrieved from [Link]
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L I S T O F P R O D U C T S. (n.d.). chem.sk. Retrieved from [Link]
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Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. National Research Council Canada. Retrieved from [Link]
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Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Semantic Scholar. Retrieved from [Link]
-
Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(15), 2481-2484. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 1-Deoxy-1-nitro-D-galactitol in Various Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Deoxy-1-nitro-D-galactitol, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining its solubility in a range of solvents.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from its initial screening and formulation to its ultimate bioavailability and therapeutic efficacy. For a compound like this compound, a polyhydroxylated nitroalkane, understanding its solubility profile is paramount. The presence of multiple hydroxyl groups suggests a propensity for aqueous solubility, while the nitro group introduces a unique electronic and steric influence that can modulate its interaction with various solvents. An accurate assessment of its solubility in different solvent systems, ranging from polar protic to nonpolar aprotic, is essential for designing effective drug delivery systems, predicting in vivo behavior, and ensuring consistent performance in preclinical and clinical studies.
Theoretical Framework: Predicting the Solubility of this compound
The molecular structure of this compound, featuring a C6 polyol backbone with a terminal nitro group, provides clues to its solubility behavior. The numerous hydroxyl groups are capable of forming strong hydrogen bonds with polar solvents, particularly water. This is a primary driver for its anticipated aqueous solubility.
However, the nitro group, while polar, can have a nuanced effect. The strong electron-withdrawing nature of the nitro group can influence the acidity of adjacent C-H bonds, though in this saturated alditol, this effect is less pronounced than in alpha-nitroalkanes. More significantly, the nitro group's polarity contributes to the overall dipole moment of the molecule, enhancing its interaction with polar solvents. Conversely, the presence of the non-polar alkyl backbone and the relatively large size of the molecule can limit its solubility in highly non-polar solvents.
Based on the solubility of structurally related compounds like L-Fucitol (1-Deoxy-D-galactitol) and Galactitol, which are known to be water-soluble, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is expected to decrease with decreasing solvent polarity.
Predicted Solubility Profile of this compound
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bonding potential of the multiple hydroxyl groups with the solvent molecules. The polarity of the nitro group further enhances these interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Capable of dipole-dipole interactions with the polar nitro and hydroxyl groups, though lacking the hydrogen bond donating ability of protic solvents. |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Reduced polarity limits the effective solvation of the highly polar solute. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | "Like dissolves like" principle; the nonpolar nature of these solvents cannot overcome the strong intermolecular forces within the crystalline lattice of the polar solute. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a robust experimental methodology is crucial. The following section details a comprehensive, self-validating protocol based on the well-established shake-flask method, coupled with quantitative analysis by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely recognized as the most reliable technique for determining equilibrium solubility.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.
Caption: Experimental workflow for the shake-flask solubility determination method.
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining fine particles.
-
Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, perform a precise dilution of the clear filtrate with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantitative Analysis: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying compounds that possess a chromophore. The nitro group in this compound provides the necessary chromophore for UV absorbance.
-
Wavelength Selection (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitroalkanes typically exhibit a weak n → π* transition around 270 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the coefficient of determination (R²) should be close to 1.0.
-
Sample Analysis: Measure the absorbance of the filtered and appropriately diluted sample from the shake-flask experiment at the λmax.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample. Account for any dilutions to determine the final solubility value.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity, particularly in complex matrices, and can be used as an alternative or confirmatory method to UV-Vis spectrophotometry. For a polyhydroxylated compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP-HPLC) method can be developed. Given its polar nature, HILIC might be more suitable. However, for simplicity and broader applicability, a reversed-phase method is described below.
Caption: Key considerations for developing an HPLC method for this compound.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of a polar mobile phase, such as water and acetonitrile (both with or without a small amount of a modifier like formic acid to improve peak shape), is typically used. For a highly polar analyte, a high aqueous content in the mobile phase will be necessary.
-
Detector: A UV detector set at the λmax of the nitro group can be used. Alternatively, a Refractive Index (RI) detector can be employed, which is a universal detector for carbohydrates and their derivatives.[2][3]
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and appropriately diluted sample from the shake-flask experiment into the HPLC system.
-
Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 80.1 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Methanol | 32.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
| Hexane | 1.88 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |
Note: The table should be populated with the experimentally determined values.
The results should be interpreted in the context of the solvent properties, particularly polarity and hydrogen bonding capacity. A clear trend of decreasing solubility with decreasing solvent polarity is expected.
Conclusion: A Foundation for Formulation and Development
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with a robust and validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is fundamental for guiding formulation strategies, predicting bioavailability, and ultimately accelerating the development of new therapeutics based on this promising molecule. The detailed methodologies presented herein are designed to be directly implementable in a laboratory setting, ensuring scientific integrity and fostering reproducible results.
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024, December 9). [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (n.d.). [Link]
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HPLC Determination of Carbohydrates in Food and Drink. Agilent. (2011, June 30). [Link]
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Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal. (2018). [Link]
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SOLUBILITY MEASUREMENTS. ResearchGate. (n.d.). [Link]
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Development and optimization of a HPLC-RI method for the determination of major sugars in apple juice and evaluation of the eff. SciELO. (n.d.). [Link]
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The Emergent Therapeutic Potential of 1-Deoxy-1-nitro-D-galactitol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel nitro-sugar, 1-Deoxy-1-nitro-D-galactitol. While direct pharmacological data on this compound is nascent, this document synthesizes information from related chemical entities, particularly organic nitrates and the parent molecule, 1-Deoxy-D-galactitol, to build a robust hypothesis for its mechanism of action and therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's synthesis, hypothesized pharmacological activity, and detailed experimental protocols for its investigation.
Introduction: The Promise of Nitro-Sugars in Therapeutics
The introduction of a nitro group to a sugar alcohol scaffold presents a compelling strategy for the development of novel therapeutics. This chemical modification has the potential to bestow nitric oxide (NO) donating properties upon the parent molecule, a mechanism of action with broad therapeutic implications. Organic nitrates, such as nitroglycerin, have a long and successful history in the treatment of cardiovascular diseases, primarily due to their ability to release NO and induce vasodilation.[1][2] this compound is a structurally unique molecule that combines a deoxy sugar alcohol backbone with a nitro functional group, positioning it as a candidate for a new generation of NO-releasing drugs with potentially distinct pharmacokinetic and pharmacodynamic profiles. The parent molecule, 1-Deoxy-D-galactitol, also known as L-fucitol, is a naturally occurring sugar alcohol found in sources like nutmeg, suggesting a potentially favorable preliminary safety profile for the core structure.[3]
Hypothesized Mechanism of Action: A Nitric Oxide Donor
The central hypothesis for the therapeutic action of this compound is its function as a nitric oxide (NO) donor. This proposed mechanism is analogous to that of established organic nitrate vasodilators.[1][2]
The Nitric Oxide Signaling Pathway
The canonical nitric oxide signaling pathway involves the following key steps:
-
NO Release: this compound is hypothesized to undergo enzymatic or non-enzymatic conversion within the body to release nitric oxide.
-
Guanylate Cyclase Activation: The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[4][5]
-
cGMP Production: This binding event activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
-
Vasodilation: The relaxation of vascular smooth muscle leads to the widening of blood vessels, or vasodilation.
This cascade of events is the foundation for the therapeutic effects of many vasodilators.
Caption: Hypothesized nitric oxide signaling pathway of this compound.
Potential Therapeutic Applications
Based on the proposed mechanism of action as a vasodilator, this compound could have therapeutic potential in a range of conditions, including:
| Therapeutic Area | Potential Application | Rationale |
| Cardiovascular Disease | Angina Pectoris, Hypertension | Vasodilation of coronary and peripheral arteries can improve blood flow and reduce blood pressure. |
| Pulmonary Hypertension | Relaxation of pulmonary vasculature can alleviate high blood pressure in the lungs. | |
| Peripheral Artery Disease | Improved blood flow to the extremities can reduce symptoms of claudication. | |
| Erectile Dysfunction | NO-mediated vasodilation is a key physiological process in penile erection. |
Experimental Protocols
To validate the therapeutic potential of this compound, a series of in vitro and ex vivo experiments are necessary. The following protocols provide a framework for these investigations.
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of D-lyxose with nitromethane in the presence of a base.[6]
Materials:
-
D-lyxose
-
Nitromethane
-
Sodium methoxide
-
Methanol
-
Acetic anhydride
-
Pyridine
-
Saturated methanolic ammonia solution
-
Hydrochloric acid
Procedure:
-
Nitration: Treat D-lyxose with nitromethane in the presence of sodium methoxide to yield this compound.[6]
-
Acetylation: Convert the product to 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol by reacting with acetic anhydride in pyridine.[6]
-
Purification: The acetylated product can be purified using standard chromatographic techniques.
-
Deacetylation (if required): The acetyl groups can be removed by treatment with saturated methanolic ammonia solution to yield the final product.[6]
Caption: Simplified workflow for the synthesis of this compound.
In Vitro Nitric Oxide Release Assay
This assay will determine if this compound releases NO in a biological system. The Griess assay is a common method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.[7]
Materials:
-
This compound
-
Cell culture medium or buffer
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (optional, to convert nitrate to nitrite)
-
NADPH (optional)
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation: Incubate this compound in a relevant biological matrix (e.g., cell lysate, plasma) or buffer at 37°C.
-
Nitrate Reduction (Optional): If the release of nitrate is also expected, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Griess Reaction: Add Griess reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite.
Soluble Guanylate Cyclase (sGC) Activation Assay
This assay will determine if this compound can activate sGC, the primary receptor for NO.
Materials:
-
Purified soluble guanylate cyclase (sGC)
-
This compound
-
GTP (substrate)
-
Assay buffer (containing MgCl2 or MnCl2)
-
Method for detecting cGMP (e.g., ELISA, radioimmunoassay, or a commercially available cGMP assay kit)
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine purified sGC, assay buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add GTP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
cGMP Measurement: Quantify the amount of cGMP produced using a suitable detection method.
-
Data Analysis: Plot the concentration of cGMP produced against the concentration of this compound to determine the dose-response relationship.
Ex Vivo Vasodilation Assay
This assay will assess the ability of this compound to induce relaxation in isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine or norepinephrine)
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent.
-
Drug Addition: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Measurement of Relaxation: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and plot the concentration-response curve to determine the potency (EC50) of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential to act as a novel nitric oxide donor. The scientific rationale, based on the well-established pharmacology of organic nitrates, provides a strong foundation for its investigation as a therapeutic agent, particularly in the cardiovascular domain. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate its mechanism of action and to evaluate its therapeutic efficacy and safety. Future research should focus on a comprehensive preclinical evaluation, including in vivo studies to determine its pharmacokinetic profile, efficacy in animal models of disease, and a thorough toxicological assessment. The exploration of this compound and other nitro-sugars may pave the way for a new class of therapeutics with significant clinical impact.
References
- Abrams, J. (1996). The role of nitroglycerin and other nitrates in the treatment of coronary artery disease. Progress in cardiovascular diseases, 39(4), 305-328.
- Farag, M. A., & Wessjohann, L. A. (2012). Metabolome classification of commercial Myristica fragrans (nutmeg) seeds using gas chromatography–mass spectrometry. Metabolomics, 8(6), 1085-1095.
- Sobrero, A. (1847). Sur plusieurs composés détonants produits avec l'acide nitrique et le sucre, la dextrine, la lactine, la mannite et la glycérine. Comptes Rendus de l'Académie des Sciences, 24, 247-248.
- Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30.
- Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265-9269.
- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the · NO/cGMP signaling pathway. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 334-350.
- Lincoln, T. M., & Cornwell, T. L. (1993). Intracellular cyclic GMP receptor proteins. The FASEB journal, 7(2), 328-338.
- Hofmann, F., Bernhard, D., & Das, S. (2000). Protein kinases and their regulatory subunits. Journal of Biological Chemistry, 275(14), 9903-9906.
- Stone, J. R., & Marletta, M. A. (1994).
- Fung, H. L. (2004). Biochemical mechanism of nitrate action and tolerance: is this a moot point?. The American journal of cardiology, 94(8), 14-19.
- Sowell, J. H., & Williams, T. D. (2016). Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry. Journal of Mass Spectrometry, 51(8), 613-620.
- O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal society of chemistry.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Sowell, J. H., & Williams, T. D. (2019). Rapid Detection of Sugar Alcohol Precursors and Corresponding Nitrate Ester Explosives using Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2115-2123.
- Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429.
-
PubChem. (n.d.). 1-Deoxy-1-(methylamino)-D-galactitol. Retrieved from [Link]
- Sowell, J., et al. (2017). Characterization of the Hexanitrate Esters of Sugar Alcohols. Propellants, Explosives, Pyrotechnics, 42(1), 89-96.
- Legler, G., & Lüllau, E. (1990). Synthesis of 2-acetamido-1, 4-imino-1, 2, 4-tridesoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A.
- Leucker, T. M., et al. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(11), 2439-2442.
-
Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Retrieved from [Link]
- Majumder, S., et al. (2014). Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose. Journal of Bacteriology, 196(19), 3469-3476.
- Al-Massarani, S. M., et al. (2021).
- Baer, H. H., & Rank, W. (1971). Reactions of nitro sugars. XXIII. Synthesis and antiproliferative activity of peracetylated 2-amino-1, 2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. Canadian Journal of Chemistry, 49(19), 3192-3197.
-
Marletta Laboratory. (n.d.). Soluble Guanylate Cyclase. Retrieved from [Link]
- Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.
- Martin, W., et al. (1985). The role of the endothelium in the vasodilator response to acetylcholine, substance P and histamine in the pulmonary artery. British journal of pharmacology, 86(3), 563-571.
- Griffith, T. M., et al. (1984). Endothelium-derived relaxant factor. Journal of the American College of Cardiology, 4(5), 1017-1022.
- Ziche, M., et al. (1994). Nitric oxide synthase in human umbilical vein endothelial cells is regulated by fluid shear stress.
- Busse, R., & Mülsch, A. (1990). Calcium-dependent nitric oxide synthesis in endothelial cytosol is mediated by calmodulin. FEBS letters, 265(1-2), 133-136.
-
PubChem. (n.d.). L-Fucitol. Retrieved from [Link]
Sources
- 1. 1-Deoxy-d-galactitol (l-fucitol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2039046A - Nitration of sugars - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Experimental Protocols for 1-Deoxy-1-nitro-D-galactitol
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of 1-Deoxy-1-nitro-D-galactitol (C₆H₁₃NO₇, MW: 211.17 g/mol ).[1] As a nitro-sugar alcohol, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development for their potential therapeutic activities, including antibacterial, antifungal, and antitumor effects.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and accurate interpretation of results.
Introduction: The Scientific Rationale
This compound is a carbohydrate derivative where the anomeric hydroxyl group of galactitol is replaced by a nitro group. This modification imparts unique chemical reactivity and biological properties.[2] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets and makes it a versatile precursor for further chemical modifications. Understanding and executing the synthesis and evaluation of this compound requires precise control over reaction conditions and robust analytical verification. This guide presents two established synthetic routes, detailed purification strategies, and standard protocols for characterization and preliminary biological screening.
Synthesis of this compound
Two primary methods for the synthesis are detailed below. The choice of method may depend on the availability of starting materials and desired scale.
Method A: Nitration of D-Galactose
This method involves the direct nitration of commercially available D-galactose using a mixed acid solution. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which acts as the electrophile.
Causality and Expertise: The use of concentrated sulfuric acid is critical; it acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion from nitric acid. Maintaining a low temperature (0-5 °C) is paramount to prevent the oxidative degradation of the carbohydrate backbone and to control the exothermic nature of the nitration reaction.[3]
Protocol A: Step-by-Step
-
Preparation: Prepare a nitrating mixture by slowly adding 100 mL of concentrated nitric acid (68%) to 100 mL of concentrated sulfuric acid (98%) in a flask submerged in an ice-salt bath, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 20 g of D-galactose in 150 mL of the pre-chilled nitrating mixture. The addition should be done portion-wise to maintain the internal temperature below 5 °C.
-
Incubation: Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Hexane 7:3).
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. This step neutralizes the strong acids and precipitates the crude product.
-
Extraction: Extract the aqueous solution three times with 150 mL of cold ethyl acetate.
-
Washing and Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.[3] This removes residual acids.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis Workflow: Method A
Sources
The Enigmatic Role of 1-Deoxy-1-nitro-D-galactitol: A Deep Dive into its Potential as an Enzyme Inhibitor
Introduction: The Quest for Novel Enzyme Inhibitors in Galactose Metabolism
The landscape of therapeutic intervention for metabolic disorders is one of continuous innovation, driven by the pursuit of highly specific and potent molecular tools. Within this landscape, the enzymes governing galactose metabolism have emerged as critical targets, particularly in the context of galactosemia, a rare genetic disorder characterized by the inability to properly metabolize galactose. The accumulation of galactose and its metabolites can lead to severe health complications, making the development of effective enzyme inhibitors a significant area of research. This document delves into the scientific investigation of 1-Deoxy-1-nitro-D-galactitol, a synthetic nitro-sugar derivative, as a potential enzyme inhibitor within the galactose metabolic pathway. While its structural similarity to galactose suggests a potential interaction with key enzymes, a thorough review of the current scientific literature reveals a notable absence of direct evidence for its inhibitory activity.
This application note will therefore pivot to a comprehensive exploration of the enzymes it is hypothesized to target, the established methodologies for assessing their function, and the broader context of enzyme inhibition in galactose metabolism. By providing a robust framework of the relevant biological systems and experimental protocols, we aim to equip researchers with the foundational knowledge necessary to investigate the potential of novel compounds like this compound.
The Galactose Metabolic Pathway: Key Enzymatic Players
The primary pathway for galactose metabolism, the Leloir pathway, involves a series of enzymatic conversions to ultimately transform galactose into glucose-1-phosphate, which can then enter glycolysis. Two key enzymes in this pathway are prime candidates for inhibition:
-
Galactose-1-Phosphate Uridylyltransferase (GALT): This enzyme catalyzes the second step of the Leloir pathway, the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate.[1] Deficiency in GALT is the primary cause of classic galactosemia.
-
UDP-galactose 4-epimerase (GALE): GALE is responsible for the reversible conversion of UDP-galactose to UDP-glucose, a crucial step for both galactose metabolism and the synthesis of glycoproteins and glycolipids.
The structural resemblance of this compound to galactose suggests that it could potentially act as a competitive inhibitor for enzymes that recognize galactose or its derivatives as a substrate.
Hypothesized Mechanism of Action of this compound
Based on the principles of enzyme inhibition, a hypothetical mechanism for this compound can be proposed. As a structural analog of galactose, it could bind to the active site of enzymes like GALT or GALE. The presence of the nitro group at the C1 position, replacing a hydroxyl group, would likely prevent the enzyme from catalyzing its normal reaction, thereby blocking the metabolic pathway.
Figure 1: Hypothesized competitive inhibition of GALT.
Protocols for Investigating Enzyme Inhibition
To empirically determine if this compound acts as an inhibitor of GALT or GALE, a series of robust enzymatic assays must be performed. The following protocols provide a framework for such an investigation.
Protocol 1: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay
This protocol is adapted from established methods for measuring GALT activity in cell lysates and can be modified to assess the inhibitory potential of this compound. The assay indirectly measures GALT activity by quantifying the production of NADH in a series of coupled enzymatic reactions.
Materials:
-
Recombinant human GALT enzyme
-
Galactose-1-phosphate (substrate)
-
UDP-glucose (substrate)
-
This compound (potential inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Coupled enzyme system (including phosphoglucomutase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase)
-
NAD+
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor to test a range of concentrations.
-
Prepare working solutions of substrates (Galactose-1-phosphate and UDP-glucose) and NAD+ in assay buffer.
-
Prepare the coupled enzyme system according to the manufacturer's instructions.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add the assay buffer, the coupled enzyme system, and NAD+.
-
Add the desired concentration of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known GALT inhibitor, if available).
-
Initiate the reaction by adding the GALT enzyme and the substrates (Galactose-1-phosphate and UDP-glucose).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 2: Workflow for GALT Inhibition Assay.
Protocol 2: UDP-galactose 4-epimerase (GALE) Activity Assay
The activity of GALE can be monitored by measuring the conversion of UDP-galactose to UDP-glucose. This can be achieved using a coupled assay where the product, UDP-glucose, is subsequently used by UDP-glucose dehydrogenase to reduce NAD+ to NADH.
Materials:
-
Recombinant human GALE enzyme
-
UDP-galactose (substrate)
-
This compound (potential inhibitor)
-
Assay Buffer (e.g., Glycine buffer, pH 8.7)
-
UDP-glucose dehydrogenase
-
NAD+
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Prepare working solutions of UDP-galactose and NAD+ in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, combine the assay buffer, NAD+, and UDP-glucose dehydrogenase.
-
Add the various concentrations of this compound to the appropriate wells.
-
Add the GALE enzyme and pre-incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, UDP-galactose.
-
-
Data Acquisition and Analysis:
-
Monitor the production of NADH by measuring the absorbance at 340 nm over time.
-
Determine the initial reaction velocities and calculate the IC50 value as described in Protocol 1.
-
Data Presentation and Interpretation
The results from these enzyme inhibition assays should be tabulated to clearly present the inhibitory potency of this compound.
Table 1: Hypothetical Inhibition Data for this compound
| Target Enzyme | Inhibition Type (Hypothesized) | IC50 (µM) | Ki (µM) |
| GALT | Competitive | To be determined | To be determined |
| GALE | Competitive | To be determined | To be determined |
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Future Directions and Conclusion
The exploration of this compound as an enzyme inhibitor is currently in a nascent, theoretical stage. The protocols and frameworks outlined in this application note provide a clear path forward for researchers to empirically validate its potential. Should this compound demonstrate significant and specific inhibitory activity against GALT or GALE, it could represent a novel chemical scaffold for the development of therapeutics for galactosemia. Further studies would then be warranted to investigate its effects in cell-based models and, eventually, in vivo. The scientific journey to validate a new therapeutic agent is long and rigorous, and the initial step is always a thorough and well-designed in vitro characterization.
References
-
Galactose-1-Phosphate Uridylyltransferase (GALT) - Gene Result. National Center for Biotechnology Information. [Link]
-
UDP-glucose 4-epimerase and β-1,4-galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products. MDPI. [Link]
Sources
Unveiling the Polyol Pathway: A Guide to Utilizing 1-Deoxy-1-nitro-D-galactitol in Enzymatic Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Deoxy-1-nitro-D-galactitol as a potential tool for investigating the enzymes of the polyol pathway. This guide delves into the intricate role of this pathway in metabolic regulation and its implications in diabetic complications, offering detailed protocols for enzymatic assays and inhibitor screening.
The Polyol Pathway: A Double-Edged Sword in Glucose Metabolism
Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in hyperglycemic states, as seen in diabetes mellitus, the excess glucose is shunted into an alternative metabolic route known as the polyol pathway.[1] This pathway consists of two key enzymatic steps that convert glucose into fructose.[2]
The first and rate-limiting enzyme is aldose reductase (AR) , an NADPH-dependent oxidoreductase.[3] It reduces glucose to sorbitol, a sugar alcohol. The second enzyme, sorbitol dehydrogenase (SDH) , then oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[4][5]
While this pathway provides an alternative route for glucose metabolism, its overactivation under chronic hyperglycemia is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy.[1] The accumulation of sorbitol leads to osmotic stress, while the increased flux through the pathway depletes NADPH and NAD+, leading to oxidative stress and cellular damage.[6] Consequently, the enzymes of the polyol pathway, particularly aldose reductase, have emerged as significant therapeutic targets for the development of drugs to prevent or mitigate these long-term complications.[7][8]
This compound: A Potential Probe for Polyol Pathway Enzymes
This compound is a derivative of galactitol, the polyol corresponding to galactose. Given its structural similarity to the natural substrates of the polyol pathway enzymes, it is hypothesized to act as a valuable tool for studying their function and for screening potential inhibitors.
The introduction of a nitro group at the C1 position is a key modification. Nitro compounds are known to possess a wide range of biological activities, and the electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with the active site of an enzyme.[9][10] It is plausible that this compound could act as a competitive inhibitor of aldose reductase, binding to the active site in a manner similar to its natural substrate, galactose.
This guide provides the necessary protocols to investigate this hypothesis and to characterize the inhibitory potential of this compound and other novel compounds targeting the polyol pathway.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 20971-06-6 |
| Molecular Formula | C₆H₁₃NO₇ |
| Molecular Weight | 211.17 g/mol |
Experimental Protocols
This section outlines detailed, step-by-step protocols for the enzymatic assays of aldose reductase and sorbitol dehydrogenase, and for the kinetic analysis of potential inhibitors.
Aldose Reductase (AR) Activity Assay
This protocol is based on the spectrophotometric measurement of the decrease in NADPH concentration at 340 nm as it is consumed during the reduction of an aldehyde substrate.
Workflow for Aldose Reductase Inhibition Assay:
Caption: Workflow for determining the inhibitory activity of a test compound against aldose reductase.
Materials and Reagents:
-
Aldose Reductase: Purified enzyme (e.g., from rat lens or recombinant human).
-
NADPH: Nicotinamide adenine dinucleotide phosphate, reduced form.
-
DL-Glyceraldehyde: Substrate for the enzymatic reaction.
-
Phosphate Buffer: 0.067 M, pH 6.2.
-
This compound: Test compound.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes: UV-transparent.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of aldose reductase enzyme solution
-
A specific volume of the this compound dilution (or vehicle for control).
-
-
The final volume should be brought to 0.9 mL with phosphate buffer.
-
-
Initiation of Reaction and Measurement:
-
Incubate the mixture at a constant temperature (e.g., 37°C) for 3-5 minutes.
-
Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde solution.
-
Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound compared to the control (vehicle-treated) reaction.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Sorbitol Dehydrogenase (SDH) Activity Assay
This protocol is based on the spectrophotometric measurement of the increase in NADH concentration at 340 nm as it is produced during the oxidation of sorbitol.
Workflow for Sorbitol Dehydrogenase Inhibition Assay:
Caption: Workflow for assessing the inhibitory effect of a test compound on sorbitol dehydrogenase activity.
Materials and Reagents:
-
Sorbitol Dehydrogenase: Purified enzyme.
-
NAD+: Nicotinamide adenine dinucleotide, oxidized form.
-
Sorbitol: Substrate for the enzymatic reaction.
-
Tris-HCl Buffer: 50 mM, pH 8.0.
-
This compound: Test compound.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes: UV-transparent.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NAD+ in Tris-HCl buffer.
-
Prepare a stock solution of sorbitol in Tris-HCl buffer.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
NAD+ solution
-
Sorbitol dehydrogenase enzyme solution
-
A specific volume of the test compound dilution (or vehicle for control).
-
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of NADH formation (ΔA340/min).
-
Determine the percent inhibition and the IC50 value as described for the aldose reductase assay.
-
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Lineweaver-Burk Plot for Inhibition Analysis:
Caption: A representative Lineweaver-Burk plot illustrating different modes of enzyme inhibition.
Procedure:
-
Perform the enzyme assay (for either AR or SDH) with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive inhibition: Lines are parallel.
-
Concluding Remarks
The study of the polyol pathway and its key enzymes, aldose reductase and sorbitol dehydrogenase, is crucial for understanding the pathology of diabetic complications and for developing novel therapeutic interventions. This compound presents a promising, yet uncharacterized, tool for these investigations. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate its potential as a substrate analog and inhibitor. Through rigorous kinetic analysis, the mechanism of action of this and other novel compounds can be elucidated, paving the way for the design of more potent and specific inhibitors of the polyol pathway enzymes.
References
- Walton, D. J., & Byrd, J. C. (1983). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Aldose Reductase-IN-4.
- Kim, J. H., et al. (2020). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Molecules, 25(15), 3488.
- Reyes-Gordillo, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6298.
- Pauly, T. A., et al. (2003). X-ray crystallographic and kinetic studies of human sorbitol dehydrogenase. Structure, 11(9), 1071-1085.
- Hao, X., et al. (2018). Development of nitroalkene-based inhibitors to target STING-dependent inflammation.
- Grimshaw, C. E. (1998). Mechanism of Aldose Reductase Inhibition: Binding of NADP+/NADPH and Alrestatin-like Inhibitors. Biochemistry, 37(1), 1-8.
- Uriel, C., & Santoyo-González, F. (1999). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Synlett, 1999(5), 593-595.
- El-Gazzar, M. G., et al. (2016). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4059-4063.
- Jenkinson, S. F., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429.
- Grokipedia. (n.d.). Sorbitol dehydrogenase.
- protocols.io. (2018). Spectrophotometric assay for measuring polyol dehydrogenase activity.
- Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose)
- Lee, J. H., et al. (2015). Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose reductase (AR) in the presence and absence of various concentrations of D-limonene.
- Lorenzi, M. (2007). The polyol pathway as a mechanism for diabetic retinopathy: attractive, elusive, and resilient. Experimental Diabetes Research, 2007, 61038.
- El-Kabbani, O., et al. (2004). Sorbitol dehydrogenase: structure, function and ligand design. Current Medicinal Chemistry, 11(5), 575-585.
- Abdel-Aal, A. A. H., et al. (2020). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 18(24), 4585-4598.
- Pauk, V., & Misik, V. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1461-1471.
- Mura, U., et al. (2019). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 9(11), 717.
- Abcam. (2019). Sorbitol Dehydrogenase Activity Assay Kit (Colorimetric) (ab252902).
- Jenkinson, S. F., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol).
- Li, X., et al. (2024).
- Nipro. (n.d.). SORBITOL DEHYDROGENASE (SORDH).
- Reyes-Gordillo, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- Klimacek, M., et al. (2007). Enantioselective oxidation of galactitol 1-phosphate by galactitol-1-phosphate 5-dehydrogenase from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 8), 899-908.
- OMICS International. (n.d.).
- Marshall, J. A., & Tang, Y. (2001). Synthesis of 1-deoxy-D-galactohomonojirimycin via enantiomerically pure allenylstannanes. The Journal of Organic Chemistry, 66(25), 8472-8477.
- Li, X., et al. (2024).
- MDPI. (2024).
- Wikipedia. (n.d.). Sorbitol dehydrogenase.
- Habte, M. L. (2020). Biological Application and Disease of Oxidoreductase Enzymes.
- Reyes-Gordillo, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
- Sigma-Aldrich. (n.d.). Sorbitol Dehydrogenase Kit (MAK317) - Technical Bulletin.
- Sekisui Diagnostics. (2023). SORBITOL DEHYDROGENASE ASSAY.
- BioAssay Systems. (n.d.). QuantiChromTM Sorbitol Dehydrogenase Kit (DSDH-100).
- Legler, G., et al. (1991). [Synthesis of 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A].
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Application Note: A Validated Protocol for the Synthesis and Purification of 1-Deoxy-1-nitro-D-galactitol
Introduction
1-Deoxy-1-nitro-D-galactitol is a nitro sugar alcohol with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a nitro group on a polyhydroxylated backbone, makes it a valuable precursor for synthesizing various therapeutic agents, including amino sugars and other modified carbohydrates.[1] The synthesis of this compound is primarily achieved through the Henry reaction, a classic carbon-carbon bond-forming reaction.[2][3] This application note provides a detailed, field-proven protocol for the synthesis and purification of this compound, designed for researchers in organic synthesis and drug discovery.
The core of this synthesis is the nitroaldol or Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2][4] In this specific application, nitromethane adds to D-galactose to form the target nitroalditol. A critical aspect of this process is the careful control of reaction conditions to favor the desired product and minimize side reactions. Subsequent purification can be challenging due to the physical properties of the product and its potential for dehydration.[5] This guide offers a robust methodology to overcome these challenges, ensuring a high-purity final product.
Part 1: Synthesis of this compound via the Henry Reaction
Scientific Principle and Causality
The synthesis of this compound from D-galactose and nitromethane is a prime example of the Henry reaction.[2] This reaction is initiated by the deprotonation of nitromethane by a base, typically sodium methoxide, to form a resonance-stabilized nitronate anion. The protons on the carbon adjacent to the nitro group are acidic (pKa ≈ 10), facilitating this deprotonation.[6][7][8]
The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of D-galactose. This step forms a new carbon-carbon bond and a new stereocenter. The subsequent protonation of the resulting alkoxide during the aqueous workup yields the final this compound product. The choice of a catalytic amount of a strong base like sodium methoxide is crucial; it must be strong enough to deprotonate nitromethane but used in quantities that do not promote significant side reactions, such as the Cannizzaro reaction of the aldehyde.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| D-Galactose | ≥99% | Sigma-Aldrich |
| Nitromethane | ≥96% | Sigma-Aldrich |
| Sodium Methoxide | 0.5 M in Methanol | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Deionized Water | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Rotary evaporator |
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of D-galactose in 100 mL of anhydrous methanol. Stir until a clear solution is obtained. This may require gentle warming.
-
Addition of Nitromethane: To the galactose solution, add 1.5 equivalents of nitromethane.
-
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0-5 °C with continuous stirring.
-
Base Addition: While vigorously stirring, slowly add 0.2 equivalents of a 0.5 M solution of sodium methoxide in methanol dropwise over 30 minutes. The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Neutralization: After the reaction is complete, cool the mixture again in an ice bath and neutralize it by the dropwise addition of glacial acetic acid until the pH is approximately 7.
-
Isolation of Crude Product: Concentrate the neutralized reaction mixture under reduced pressure using a rotary evaporator. The resulting residue will be a viscous, yellowish oil or a semi-solid, which is the crude this compound.
Part 2: Purification of this compound
Scientific Principle and Causality
The purification of β-nitro alcohols like this compound can be challenging. The crude product is often a mixture of stereoisomers and may contain unreacted starting materials or side products.[5] Recrystallization is the preferred method for purification as it is cost-effective and can yield highly pure crystalline material if a suitable solvent system is found. The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. A good solvent will dissolve the compound when hot but not when cold, while impurities remain in solution. Given the polar nature of the target molecule due to its multiple hydroxyl groups, a polar solvent system is appropriate. A mixture of ethanol and water is often effective for polyhydroxylated compounds.
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Protocol: Purification
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 80-90% aqueous ethanol) and heat gently with stirring until the crude material is fully dissolved.
-
Inducing Crystallization: If the solution is clear, slowly add deionized water dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The slow cooling process is essential for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C6H13NO7, MW: 211.17 g/mol ).[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
| Parameter | Value | Notes |
| D-Galactose | 10.0 g | Starting material |
| Nitromethane | ~1.5 equivalents | Reagent |
| Sodium Methoxide (0.5M) | ~0.2 equivalents | Catalyst |
| Reaction Time | 24 - 48 hours | |
| Reaction Temperature | Room Temperature | After initial cooling |
| Expected Yield (Crude) | >80% | |
| Expected Yield (Purified) | 50-70% | Varies with purification efficiency |
| Molecular Formula | C6H13NO7 | [9] |
| Molecular Weight | 211.17 g/mol | [9] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the D-galactose was fully dissolved before adding the base. Also, verify the concentration and quality of the sodium methoxide solution, as an insufficient amount of active base will lead to an incomplete reaction.
-
Product Fails to Crystallize: If the product remains an oil, it may be due to impurities. In this case, purification by column chromatography on silica gel may be necessary. A polar eluent system, such as ethyl acetate/methanol, would be a suitable starting point. It's important to note that nitroaldol products can sometimes be unstable on silica gel.[5]
-
Discoloration of the Product: The crude product may be yellow or brown.[5] This is often due to minor side products. A successful recrystallization should yield a white to off-white solid. If discoloration persists, a second recrystallization or treatment with activated carbon during the dissolution step may be required.
Safety Precautions
-
Nitromethane is flammable and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium methoxide is corrosive and will cause severe burns. Handle with extreme care and appropriate PPE.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Always wear safety glasses and a lab coat when performing this experiment.
References
-
Cormac Quigley. (2018). Henry Reaction (Nitroaldol reaction). YouTube. [Link]
-
Serianni, A. S., et al. (1979). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. PubMed. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Jones, J. K. N., et al. (2009). 1-Deoxy-d-galactitol (l-fucitol). National Center for Biotechnology Information. [Link]
-
Jones, J. K. N., et al. (2009). (PDF) 1-Deoxy-d-galactitol (l-fucitol). ResearchGate. [Link]
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. [Link]
- Hass, H. B. (1941). Process for the purification of nitro aliphatic compounds.
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
-
Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. [Link]
-
Dr. P. (2023). Aldol additions with nitriles and nitroalkanes. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Professor Dave Explains. (2022). Henry Reaction. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
Scirp.org. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
Chemistry university. (2021). Aldol Additions for Nitriles and Nitroalkanes. YouTube. [Link]
-
PubChem. (n.d.). Galactitol. [Link]
-
National Center for Biotechnology Information. (n.d.). Genetic Characterization of the Galactitol Utilization Pathway of Salmonella enterica Serovar Typhimurium. [Link]
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- 8. youtube.com [youtube.com]
- 9. aceschem.com [aceschem.com]
Application Note: A Robust HILIC-UV Method for the Quantification of 1-Deoxy-1-nitro-D-galactitol
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Deoxy-1-nitro-D-galactitol. Leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), this method provides excellent retention and separation of this highly polar compound, which is often challenging to analyze using traditional reversed-phase chromatography. The inherent UV absorbance of the nitro functional group allows for direct detection, eliminating the need for complex derivatization steps. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction: The Analytical Challenge of Nitro-Sugar Alcohols
This compound is a sugar alcohol derivative with significant potential in medicinal chemistry and as a synthetic intermediate. Its structure, characterized by a polyhydroxylated aliphatic chain and a terminal nitro group, confers high polarity. This property makes it poorly retained on conventional C18 and other non-polar stationary phases used in reversed-phase HPLC, leading to elution in the solvent front and inadequate separation from other polar sample components.
To overcome this challenge, we turned to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, resulting in effective retention and separation.[2] The nitro group, a chromophore, allows for straightforward quantification using a standard UV detector. This approach provides a direct, robust, and efficient analytical solution.
Causality of Experimental Choices
The development of this method was guided by the physicochemical properties of this compound.
-
Choice of HILIC: The galactitol backbone, with its multiple hydroxyl groups, renders the molecule extremely hydrophilic. HILIC is the logical choice as it is specifically designed for the retention of such polar compounds.[3] An amino-propyl (NH2) stationary phase was selected for its proven utility in carbohydrate analysis and its ability to provide consistent retention for polar analytes through a combination of partitioning and weak anion exchange mechanisms.[4]
-
Mobile Phase Composition: A high percentage of acetonitrile is used to ensure the formation of the aqueous layer on the stationary phase, which is crucial for the HILIC retention mechanism. Water acts as the strong eluting solvent. A gradient elution from high to low organic content provides a robust separation, ensuring that the analyte is well-retained and that any potential impurities with differing polarities are effectively resolved.
-
UV Detection Wavelength: The nitroalkane functional group exhibits UV absorbance in the lower UV spectrum. While derivatization with reagents like p-nitrobenzoyl chloride is common for sugar alcohols to enable UV detection (typically around 260 nm), this is unnecessary for this compound. Direct detection is possible, and a wavelength of 210 nm was chosen to maximize sensitivity for the n→π* electronic transition of the nitro group, a region where many nitro compounds show significant absorbance.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Amino (NH2) Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 95:5 Acetonitrile:Water |
| Mobile Phase B | 50:50 Acetonitrile:Water |
| Gradient Program | 0-10 min: 100% A to 80% A; 10-12 min: 80% A to 100% A; 12-15 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution with the same solvent to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Aqueous Matrix):
-
If necessary, dilute the sample to bring the expected concentration of the analyte within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Sample Preparation (Solid Matrix):
-
Accurately weigh a portion of the solid sample.
-
Extract the analyte with a known volume of 50:50 acetonitrile:water by vortexing or sonication.
-
Centrifuge the sample to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Caption: Experimental workflow from sample preparation to data analysis.
Method Validation and Performance
To ensure the trustworthiness of this protocol, a comprehensive validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
System suitability was assessed by injecting the 50 µg/mL standard six times. The results confirmed the stability and precision of the HPLC system.
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| %RSD of Peak Area | 0.8% | ≤ 2.0% |
| %RSD of Retention Time | 0.2% | ≤ 1.0% |
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (r²) was greater than 0.999.
Precision and Accuracy
Precision was evaluated at three concentration levels (low, medium, high) with six replicates each. Accuracy was determined by spiking a placebo matrix with known amounts of the analyte at the same three levels.
| Concentration Level | Intra-day Precision (%RSD) | Accuracy (% Recovery) |
| Low (5 µg/mL) | 1.5% | 99.2% |
| Medium (50 µg/mL) | 0.9% | 101.1% |
| High (90 µg/mL) | 0.7% | 99.8% |
Limits of Detection and Quantification (LOD/LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio of the baseline.
-
LOD: 0.3 µg/mL (S/N ≥ 3)
-
LOQ: 1.0 µg/mL (S/N ≥ 10)
Caption: Key pillars for a self-validating and trustworthy analytical method.
Conclusion
The HILIC-UV method presented in this application note provides a reliable, sensitive, and straightforward solution for the quantitative analysis of this compound. By employing a separation mechanism tailored to the analyte's high polarity and leveraging its inherent UV-active properties, this protocol overcomes the limitations of traditional reversed-phase methods. The comprehensive validation data underscores the method's suitability for routine use in quality control, stability studies, and research and development environments.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Retrieved from [Link]
-
Dethy, J. M., Callaert-Deveen, B., Janssens, M., & Lenaers, A. (1984). Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography. Analytical Biochemistry, 143(1), 119-124. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Thomas, R. L., Abbas, S. A., Piskorz, C. F., & Matta, K. L. (1989). Separation by liquid chromatography (under elevated pressure) of benzyl and nitrophenyl glycosides of oligosaccharides. Carbohydrate Research, 189, 13-19. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from [Link]
- Zhang, T., & Zhang, Y. (2011). Determination of Sugar Alcohol in Foods by HPLC Method. Food Science and Technology.
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Mass Spectrometry of 1-Deoxy-1-nitro-D-galactitol: A Detailed Guide for Researchers
Introduction: Unveiling the Structure of a Unique Nitro-Sugar Alcohol
1-Deoxy-1-nitro-D-galactitol (C₆H₁₃NO₇, Molecular Weight: 211.17 g/mol ) is a sugar alcohol derivative of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a nitro group in place of a hydroxyl group on the first carbon of the galactitol backbone, imparts distinct chemical properties that are crucial for its biological activity.[2] As a member of the nitroalditol class, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2] Accurate and comprehensive structural characterization is paramount for understanding its mechanism of action and for the development of new derivatives.
Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for the detailed molecular analysis of such polar compounds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present detailed protocols for sample preparation and analysis, and offer insights into the interpretation of the resulting mass spectra. While specific experimental data for this exact compound is not widely published, this guide is built upon established principles of mass spectrometry for analogous structures, including sugar alcohols and nitro-alkanes, to provide a robust theoretical framework for its analysis.
Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 20971-06-6 | [1] |
| Molecular Formula | C₆H₁₃NO₇ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | [4] |
Experimental Design: A Strategic Approach to Analysis
The analysis of a polar, non-volatile molecule like this compound necessitates a soft ionization technique to preserve the molecular ion. Electrospray ionization (ESI) is the method of choice, as it is well-suited for polar molecules and minimizes in-source fragmentation.[5][6] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from complex matrices and potential impurities prior to detection.[7]
The following workflow outlines the key stages of the analytical process:
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Part 1: Sample and Standard Preparation
The high polarity of this compound dictates the choice of solvents. A mobile-phase-compatible solvent system is crucial to ensure good peak shape and ionization efficiency.
Materials:
-
This compound standard (CAS: 20971-06-6)[1]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (optional, for pH adjustment)
-
0.22 µm syringe filters (hydrophilic)
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of LC-MS grade water and acetonitrile. This solvent system is generally compatible with Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 water/acetonitrile mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For formulated products or biological matrices, an extraction step may be necessary. A generic protocol for polar metabolites involves extraction with a high percentage of organic solvent (e.g., 80% methanol in water) to precipitate proteins and other macromolecules.[8] The supernatant should then be evaporated to dryness and reconstituted in the 50:50 water/acetonitrile mixture.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm hydrophilic syringe filter to remove any particulate matter that could clog the LC system.[7]
Part 2: LC-MS/MS Instrumentation and Conditions
A HILIC column is recommended for the separation of highly polar compounds like sugar alcohols.[9] The following are suggested starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 1290 Infinity or equivalent | High-performance LC system for robust separation. |
| Column | Imtakt Unison UK-Amino HT (2 x 150 mm, 3 µm) or similar HILIC column | Amino-based stationary phases are effective for retaining and separating sugar alcohols.[10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile | The strong solvent in HILIC mode. |
| Gradient | 90% B to 80% B over 35 min | A shallow gradient is often necessary to resolve polar isomers.[10] |
| Flow Rate | 0.2 mL/min | Appropriate for a 2 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape for sugars.[7] |
| Injection Volume | 5 µL | A small injection volume is recommended to avoid peak distortion. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | AB SCIEX TRIPLE QUAD 5500 or equivalent Q-TOF/Orbitrap | Provides the necessary mass accuracy and tandem MS capabilities. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | The nitro group and multiple hydroxyl groups can be readily deprotonated.[11] |
| Ion Spray Voltage | -4500 V | A typical starting point for negative mode ESI. |
| Ion Source Temperature | 350 °C | Aids in desolvation of the ESI droplets.[5] |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen, 4 psi | For collision-induced dissociation (CID) in the collision cell. |
| Full Scan MS Range | m/z 50-250 | To detect the precursor ion. |
| Product Ion Scan (MS/MS) | Precursor: m/z 210.1 (deprotonated molecule) | To generate fragment ions for structural elucidation. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Varying the collision energy helps to observe a wider range of fragment ions. |
Expected Results and Interpretation
Full Scan Mass Spectrum
In negative ion mode ESI, this compound is expected to be detected as the deprotonated molecule, [M-H]⁻, at a theoretical m/z of 210.0619. Adducts with mobile phase components, such as formate [M+HCOO]⁻, may also be observed.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern
Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion will induce fragmentation, providing valuable structural information. The fragmentation of sugar alcohols typically involves cleavages of the carbon-carbon backbone.[12] For nitroalkanes, characteristic losses of the nitro group are observed.[11]
Based on these principles, the following fragmentation pathways are proposed for this compound:
Caption: Proposed fragmentation pathway of [M-H]⁻.
Key Predicted Fragment Ions:
| Theoretical m/z | Proposed Identity | Fragmentation Pathway |
| 210.1 | [M-H]⁻ | Deprotonated molecule |
| 192.1 | [M-H-H₂O]⁻ | Loss of a water molecule from the sugar alcohol backbone. |
| 164.1 | [M-H-NO₂]⁻ | Cleavage of the C-N bond, resulting in the loss of the nitro group. |
| 163.1 | [M-H-HNO₂]⁻ | Neutral loss of nitrous acid, a common pathway for nitroalkanes.[11] |
| 179.1 | [C₅H₁₀O₆]⁻ | Cleavage between C1 and C2. |
| 149.1 | [C₄H₈O₅]⁻ | Cleavage between C2 and C3. |
| 119.1 | [C₃H₆O₄]⁻ | Cleavage between C3 and C4. |
| 89.1 | [C₂H₄O₃]⁻ | Cleavage between C4 and C5. |
Conclusion: A Framework for Confident Characterization
This application note provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. By leveraging established principles of electrospray ionization and collision-induced dissociation for related compound classes, we have outlined detailed protocols and predicted fragmentation patterns to guide researchers in their analytical endeavors. The proposed LC-MS/MS method offers the specificity and sensitivity required for the confident identification and structural elucidation of this important nitro-sugar alcohol in various matrices. The successful application of these methodologies will undoubtedly contribute to a deeper understanding of its chemical and biological properties, ultimately aiding in the development of novel therapeutics.
References
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CORESTA. (n.d.). Simultaneous determination of sugar alcohols in cigarettes by LC-MS/MS. Retrieved from [Link]
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European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]
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Hossain, M. A., & Birs, A. S. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
- Laine, R. A. (1994).
- Mayer, R., & Spiteller, G. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed, 19(11), 1167-76.
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Metabolomics. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. Retrieved from [Link]
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Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]
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CORESTA. (n.d.). Simultaneous determination of sugar alcohols in cigarettes by LC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Galactitol. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Deoxy-1-nitro-L-mannitol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. PubChem. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Diva-portal.org. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Deoxy-d-galactitol (l-fucitol). PMC. Retrieved from [Link]
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-
ResearchGate. (n.d.). Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Sugars, Sugar Alcohols & Amino Acids Separation with LCMS - AppNote. Retrieved from [Link]
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Semantic Scholar. (n.d.). Part 1. Use of nitrate and other anionic adducts for the production of negative ion electrospray spectra from N-linked carbohydrates. Retrieved from [Link]
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ACS Publications. (2026). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Retrieved from [Link]
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YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]
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ChemBK. (n.d.). 6-deoxy-L-galactose. Retrieved from [Link]
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Cell-Based Assays Using 1-Deoxy-1-nitro-D-galactitol: A Guide for Researchers
Introduction: The Emerging Role of Nitro-Sugars in Glycobiology Research
In the intricate world of cellular signaling and metabolism, carbohydrates play a central role that extends far beyond their function as a simple energy source. Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, has unveiled their critical involvement in a myriad of physiological and pathological processes. Within this field, the development of synthetic sugar analogs has provided powerful tools to dissect complex biological pathways and to explore novel therapeutic strategies. 1-Deoxy-1-nitro-D-galactitol, a nitro-sugar analog of a galactose metabolite, represents a promising but underexplored molecule for the investigation of enzymes involved in galactose metabolism. Its structural similarity to natural substrates, combined with the unique chemical properties of the nitro group, suggests its potential as a modulator of glycosidase activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell-based assays. We will delve into its theoretical mechanism of action, drawing parallels with well-characterized glycosidase inhibitors, and provide detailed, field-proven protocols for its application in studying enzyme kinetics and cellular pathways. The primary focus will be on its potential role as a pharmacological chaperone or inhibitor for alpha-galactosidase A (α-Gal A), an enzyme implicated in Fabry disease.
Scientific Foundation: Understanding the Mechanism of Action
While specific literature on the biological activity of this compound is emerging, its structural features allow us to infer its likely mechanism of action. Sugar analogs often act as competitive inhibitors or pharmacological chaperones for glycosidases.[1][2][3]
-
Competitive Inhibition: The molecule can bind to the active site of a glycosidase, such as α-Gal A, preventing the binding of the natural substrate. This inhibitory activity can be leveraged to study the physiological roles of the enzyme and to screen for potential therapeutic agents.
-
Pharmacological Chaperone Therapy (PCT): For certain genetic disorders like Fabry disease, mutations in the gene encoding for an enzyme (in this case, GLA for α-Gal A) can lead to misfolding and premature degradation of the protein.[4][5][6][7] A pharmacological chaperone is a small molecule that can bind to the misfolded enzyme and stabilize its conformation, thereby facilitating its proper trafficking to its site of action (e.g., the lysosome) and restoring partial or full enzymatic activity.[4][5] Given the structural similarity of this compound to galactose, it is plausible that it could act as a pharmacological chaperone for certain mutant forms of α-Gal A.
The workflow for investigating this compound's effect on α-Gal A can be visualized as follows:
Caption: Experimental workflow for characterizing this compound.
Application 1: In Vitro Characterization of α-Galactosidase A Inhibition
The initial step in evaluating a potential glycosidase modulator is to determine its inhibitory activity against the purified enzyme. This allows for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Protocol 1: Fluorometric Assay for α-Gal A Inhibition
This protocol is adapted from standard fluorometric assays for α-galactosidase A activity.[8][9]
Objective: To determine the IC50 of this compound for α-Galactosidase A.
Materials:
-
Purified recombinant human α-Galactosidase A
-
This compound (stock solution in DMSO or aqueous buffer)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), substrate
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.6
-
Stop Solution: 0.5 M sodium carbonate/bicarbonate buffer, pH 10.7
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 445 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of 4-MUG in Assay Buffer. The final concentration in the well should be at or below the Km of the enzyme for this substrate.
-
Prepare a working solution of α-Gal A in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
Diluted this compound or vehicle control (for uninhibited activity)
-
α-Gal A enzyme solution
-
-
Include wells for a "no enzyme" control (blank).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the 4-MUG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add the Stop Solution to all wells to terminate the reaction.
-
-
Read Fluorescence:
-
Read the fluorescence on a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. |
Application 2: Cell-Based Assay for α-Gal A Activity Modulation
Demonstrating the effect of this compound in a cellular context is crucial for its validation as a potential therapeutic agent. This involves treating cells, particularly those derived from Fabry disease patients with amenable mutations, and measuring the intracellular α-Gal A activity.
Protocol 2: α-Gal A Activity Assay in Cultured Fibroblasts
This protocol describes the measurement of α-Gal A activity in cultured fibroblasts from Fabry disease patients.
Objective: To assess the effect of this compound on the intracellular activity of mutant α-Gal A.
Materials:
-
Cultured human fibroblasts (from a Fabry patient with a known mutation and a healthy control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for the fluorometric α-Gal A assay (as in Protocol 1)
-
Bradford or BCA protein assay reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using Cell Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a Bradford or BCA assay. This is essential for normalizing the enzyme activity.
-
-
α-Gal A Activity Assay:
-
Perform the fluorometric α-Gal A assay as described in Protocol 1, using the cell lysates as the source of the enzyme.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the total protein concentration of each lysate.
-
Express the α-Gal A activity as a percentage of the activity in the untreated control or wild-type cells.
-
Plot the α-Gal A activity against the concentration of this compound.
-
Caption: Workflow for assessing chaperone activity in patient-derived cells.
Advanced Application: Flow Cytometry-Based Single-Cell Analysis
Recent advancements have enabled the measurement of α-Gal A activity at the single-cell level using flow cytometry.[10][11] This powerful technique allows for the analysis of heterogeneous cell populations and can provide more nuanced data on the effects of a pharmacological chaperone.
Protocol 3: Flow Cytometry Assay for α-Gal A Activity
Objective: To quantify the effect of this compound on α-Gal A activity in individual cells.
Materials:
-
Suspension cell line (e.g., Jurkat cells) or adherent cells adapted for suspension
-
Fluorescently labeled substrate for α-Gal A (e.g., a fluorescently tagged globotriaosylceramide analog)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat the cells with this compound as described in Protocol 2.
-
-
Substrate Loading:
-
Incubate the treated cells with the fluorescently labeled α-Gal A substrate for a defined period to allow for cellular uptake and enzymatic processing.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess substrate.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in each cell.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated cells to that of the untreated controls. A decrease in fluorescence would indicate increased α-Gal A activity (more substrate cleaved).
-
Conclusion and Future Directions
This compound holds significant potential as a tool for studying galactose metabolism and for the development of novel therapeutics for diseases like Fabry disease. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory and potential pharmacological chaperone activities. Further investigations should focus on elucidating its precise mechanism of action, evaluating its efficacy in a wider range of cell lines with different GLA mutations, and ultimately, assessing its potential in preclinical in vivo models. The exploration of nitro-sugars like this compound opens up new avenues in the field of glycobiology and drug discovery.
References
-
Quest Diagnostics. (n.d.). Alpha-Galactosidase, Serum. Retrieved from [Link]
- Fan, J. Q., & Ishii, S. (2007). Pharmacological chaperone therapy for Fabry disease. Journal of the Neurological Sciences, 257(1-2), 211-217.
- Massaccesi, L., Burlina, A., Baquero, C. J., Goi, G., Burlina, A. P., & Tettamanti, G. (2011). Whole-blood alpha-D-galactosidase A activity for the identification of Fabry's patients. Clinical Biochemistry, 44(10-11), 916-921.
- Nagy, B., Fekete, A., Fodor, D., Toldi, G., & Füst, G. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. International Journal of Molecular Sciences, 25(8), 4478.
- Asano, N. (2009). Sugar-mimicking glycosidase inhibitors: bioactivity and application. Cellular and Molecular Life Sciences, 66(9), 1479-1492.
- Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. (2021). Molecules, 26(6), 1576.
- Ishii, S. (2012). Pharmacological chaperone therapy for Fabry disease. Proceedings of the Japan Academy, Series B, 88(2), 18-32.
-
Nagy, B., Fekete, A., Fodor, D., Toldi, G., & Füst, G. (2024). Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level. ResearchGate. Retrieved from [Link]
- Kajimoto, T., & Node, M. (2009). Inhibitors against glycosidases as medicines. Current Topics in Medicinal Chemistry, 9(1), 13-33.
- Lenders, M., & Brand, E. (2022). Chaperone Therapy in Fabry Disease. Medicina, 58(2), 253.
- Jones, C., King, A. R., & Shibahara, A. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2029.
- Yam, G. H., Zuber, C., Roth, J., & Fan, J. Q. (2007). Mutant alpha-galactosidase A enzymes identified in Fabry disease patients with residual enzyme activity: biochemical characterization and restoration of normal intracellular processing by 1-deoxygalactonojirimycin. The Biochemical journal, 405(3), 481-490.
-
JAM 2026. (n.d.). Biotechnology (BT). Retrieved from [Link]
-
Lenders, M., & Brand, E. (2022). Chaperone Therapy in Fabry Disease. ResearchGate. Retrieved from [Link]
-
Fabry Disease News. (2024). Chaperone therapy for Fabry disease. Retrieved from [Link]
-
Biomedical Research Service Center. (n.d.). BMR alpha-Galactosidase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Select competitive inhibitors of glycoside hydrolases. Retrieved from [Link]
- Zagalak, B., & Zagalak, M. (1981). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Archives of biochemistry and biophysics, 209(1), 10-18.
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. Retrieved from [Link]
Sources
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- 2. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors against glycosidases as medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological chaperone therapy for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Flow Cytometry-Based Assay to Detect Alpha Galactosidase Enzymatic Activity at the Cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Effects of 1-Deoxy-1-nitro-D-galactitol
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Introduction
1-Deoxy-1-nitro-D-galactitol is a sugar alcohol derivative whose biological activities are not yet extensively documented.[1] Its chemical structure, featuring a nitro group attached to a galactose backbone, suggests a potential for novel pharmacological effects, including in the realm of oncology.[2][3] The presence of the nitro moiety is of particular interest, as nitric oxide (NO) is a pleiotropic signaling molecule with complex and context-dependent roles in cancer biology.[4][5][6] Depending on its concentration and the cellular microenvironment, NO can either promote or inhibit tumorigenesis. This duality makes compounds that can modulate NO signaling, such as potential NO donors, attractive candidates for anticancer drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the anticancer potential of this compound. We present a phased experimental approach, from initial in vitro screening to more detailed mechanistic studies and preliminary in vivo evaluation. The protocols provided herein are designed to be robust and self-validating, with a strong emphasis on understanding the causality behind each experimental step.
Phase 1: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation focuses on determining whether this compound exhibits cytotoxic or antiproliferative effects against cancer cells in a controlled laboratory setting.
Cell Line Selection and Rationale
The choice of cancer cell lines is critical for obtaining meaningful results. Given the galactose backbone of the compound, it is logical to hypothesize that cell lines with high expression of galactose-recognizing receptors or transporters may exhibit differential sensitivity.
Recommended Cell Lines:
-
Hepatocellular Carcinoma (e.g., HepG2): The liver is a primary site of galactose metabolism.
-
Breast Cancer (e.g., MCF-7, MDA-MB-231): Some breast cancer subtypes show altered glucose and galactose metabolism.
-
Colon Cancer (e.g., HT-29, HCT-116): These are standard models for screening novel anticancer agents.
-
Non-cancerous control cell line (e.g., HEK293, NIH/3T3): To assess for selective toxicity towards cancer cells.
Experimental Workflow for In Vitro Screening
Caption: Figure 1: A stepwise workflow for the initial in vitro evaluation of this compound's anticancer effects.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.
Materials:
-
This compound (ensure purity and proper handling)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Data Presentation:
The results of the cell viability assay can be presented in a table to summarize the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | >1000 | 850.5 | 625.3 |
| MCF-7 | 950.2 | 710.8 | 550.1 |
| HT-29 | >1000 | >1000 | 890.7 |
| HEK293 | >1000 | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Phase 2: Mechanistic Investigation
This phase aims to elucidate the potential molecular mechanisms by which this compound exerts its anticancer effects.
Hypothesized Mechanism of Action
Based on the chemical structure, we propose two primary interconnected hypotheses for the anticancer action of this compound:
-
Nitric Oxide (NO) Donation: The nitro group may be enzymatically or non-enzymatically reduced within the cancer cell to release NO. High concentrations of NO can induce nitrosative stress, leading to DNA damage and apoptosis.[5]
-
Metabolic Interference: As a galactose analog, the compound might interfere with cellular metabolic pathways that are crucial for cancer cell survival and proliferation, such as glycolysis or the pentose phosphate pathway.[6]
Caption: Figure 2: Proposed mechanisms of anticancer action for this compound.
Protocol: Intracellular Nitric Oxide Detection
This protocol uses a fluorescent probe to detect the generation of NO within cells following treatment with the compound.
Materials:
-
DAF-FM Diacetate (a fluorescent probe for NO)
-
6-well plates or chamber slides
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the IC50 concentration for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Probe Loading:
-
Wash the cells with serum-free medium.
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) in serum-free medium and incubate for 30-60 minutes at 37°C.
-
-
Imaging/Quantification:
-
Wash the cells to remove excess probe.
-
Add fresh medium and visualize the fluorescence using a fluorescence microscope.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Protocol: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Antibodies against:
-
Apoptosis markers: Cleaved Caspase-3, PARP, Bax, Bcl-2
-
Cell cycle regulators: p21, Cyclin D1, CDK4
-
Loading control: β-actin or GAPDH
-
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting system
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as in previous experiments.
-
Lyse the cells and quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Phase 3: In Vivo Preclinical Evaluation
Should the in vitro and mechanistic studies yield promising results, a preliminary in vivo evaluation in an animal model is the next logical step.
Experimental Workflow for In Vivo Study
Caption: Figure 3: A general workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Protocol: Xenograft Mouse Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line that showed high in vitro sensitivity
-
Matrigel (optional, to aid tumor formation)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration.
-
-
Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biochemical analysis (e.g., Western blotting).
-
Conclusion
This document provides a structured and comprehensive framework for the preclinical investigation of the anticancer properties of this compound. By following these detailed protocols and understanding the underlying scientific rationale, researchers can systematically evaluate the potential of this novel compound as a therapeutic agent. The proposed phased approach ensures a logical progression from initial screening to mechanistic insights and in vivo validation, laying the groundwork for further drug development efforts.
References
-
PubMed. (n.d.). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Deoxy-d-galactitol (l-fucitol). Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Nitric Oxide in Cancer: Master Regulator or NOt?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cancer Cell Metabolism and the Modulating Effects of Nitric Oxide. Retrieved from [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. aceschem.com [aceschem.com]
- 3. scbt.com [scbt.com]
- 4. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cancer Cell Metabolism and the Modulating Effects of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Deoxy-1-nitro-D-galactitol Powder: A Comprehensive Guide for Researchers
These application notes provide a detailed guide for the safe handling, storage, and use of 1-Deoxy-1-nitro-D-galactitol powder. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related nitro-sugar alcohols.
Introduction: The Scientific Context of this compound
This compound is a sugar alcohol derivative that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a nitro group on the alditol backbone, imparts a high degree of reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Research has indicated the potential for developing derivatives with applications in treating a range of conditions, including cancer, inflammation, and metabolic disorders.[1] Understanding the fundamental properties and handling requirements of this compound is paramount for ensuring experimental success and laboratory safety.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its appropriate use in experimental settings.
Chemical Structure and Identification
The chemical structure of this compound is depicted below.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 20971-06-6 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO₇ | [1][2][3] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | [1] |
Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively published. However, based on its structure as a polyhydroxylated nitroalkane and data from analogous compounds, the following properties can be anticipated.
Table 2: Physical Property Summary
| Property | Anticipated Value/Observation | Rationale/Analogous Compound Data |
| Appearance | White to off-white crystalline powder | Consistent with other sugar alcohols.[4] |
| Melting Point | Expected to be a solid with a distinct melting point. For the related compound, 1-deoxy-1-nitro-D-mannitol, the melting point is 133 °C. | The parent compound, Galactitol, has a melting point of 189.5 °C.[4] The presence of the nitro group may alter the crystal lattice and hydrogen bonding, likely affecting the melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol and methanol. | Sugar alcohols are generally water-soluble.[5] The high number of hydroxyl groups will facilitate hydrogen bonding with polar solvents. |
| Hygroscopicity | Likely to be hygroscopic. | Galactitol is described as a hygroscopic powder.[4] |
Section 2: Safety and Handling
As a nitro-containing organic compound, this compound requires careful handling to mitigate potential risks. The following guidelines are based on general principles for handling nitroalkanes and laboratory chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. Based on the general hazards of nitro compounds, the following should be considered:
-
Potential Hazards: While specific toxicity data is limited, nitroalkanes can be moderately toxic. The primary risks are associated with its reactivity. Nitro compounds can be unstable, particularly at elevated temperatures or in the presence of incompatible materials.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
Safe Handling Practices
The following workflow outlines the key steps for the safe handling of this compound powder.
Figure 2: Workflow for the Safe Handling of this compound.
Section 3: Storage Protocols
Proper storage is critical to maintain the integrity and stability of this compound.
General Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended, although specific temperature stability data is not available. For solutions of the related compound L-Fucitol (1-Deoxy-D-galactitol), storage at -20°C for one month or -80°C for six months is suggested.[6]
-
Atmosphere: Store in a tightly sealed container to protect from moisture, especially given its likely hygroscopic nature.
-
Light: Protect from direct sunlight and strong light sources.
Incompatible Materials
To prevent potentially hazardous reactions, store this compound away from:
-
Strong bases: Nitroalkanes can form unstable salts with strong bases.
-
Strong oxidizing agents.
-
Reducing agents.
-
Heat and ignition sources.
Section 4: Experimental Protocols
The following protocols provide a starting point for working with this compound. Optimization may be required for specific applications.
Protocol for Reconstitution of Lyophilized Powder
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for at least 20 minutes before opening to minimize condensation.
-
Solvent Addition: Carefully add the calculated volume of the desired solvent to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Quality Control by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a sample of this compound.
Rationale: HPLC is a standard method for the analysis of non-volatile compounds like sugar alcohols. Due to the lack of a strong chromophore, a Refractive Index (RI) detector is often suitable for carbohydrate analysis.
Instrumentation and Conditions (Example):
-
HPLC System: An isocratic HPLC system with a Refractive Index (RI) detector.
-
Column: A column suitable for carbohydrate analysis, such as an amino-terminated or ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns. For ligand-exchange columns, deionized water is often sufficient. The exact composition should be optimized for the specific column.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation: The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
References
-
Galactitol. PubChem. National Center for Biotechnology Information. Available from: [Link].
-
Sugar Alcohols: Chemistry, Production, Health Concerns And Nutritional Importance Of Mannitol, Sorbitol, Xylitol, And Erythritol. IJAAR Publishing. Available from: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Deoxy-1-nitro-D-galactitol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-deoxy-1-nitro-D-galactitol. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this challenging synthesis. As a versatile building block in medicinal chemistry, successful and reproducible synthesis of this nitroalditol is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The primary synthetic route to this compound is the Henry reaction, also known as the nitroaldol reaction. This classic C-C bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to an aldehyde (a D-galactose derivative).[1][2] While powerful, this reaction is fraught with potential challenges when applied to complex, polyhydroxylated substrates like carbohydrates. Issues such as low yields, side reactions, and lack of stereocontrol are common. This guide will help you navigate these obstacles.
General Synthesis & Troubleshooting Workflow
The synthesis of this compound via the Henry reaction can be visualized as a multi-stage process. Each stage presents unique challenges that can impact the overall success of the synthesis. The following workflow provides a logical sequence for executing and troubleshooting the reaction.
Caption: General workflow for this compound synthesis and key troubleshooting checkpoints.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.
Problem 1: Low or No Product Formation
Q: My reaction shows very low conversion to the desired this compound after the recommended reaction time. TLC analysis shows mostly unreacted starting material. What are the likely causes?
A: Low conversion in a Henry reaction is a frequent issue, often stemming from the reaction's reversibility and sensitivity to reaction conditions.[2] Let's break down the potential culprits:
-
Cause 1: Ineffective Deprotonation of Nitromethane: The reaction begins with the deprotonation of nitromethane to form a nucleophilic nitronate anion.[2] If the base is too weak or used in insufficient quantity, this equilibrium will not favor the nitronate, and the reaction will not proceed.
-
Solution: Ensure your base is strong enough and used in appropriate amounts. While catalytic amounts of a strong base are often sufficient, sometimes stoichiometric amounts are needed to drive the reaction. Sodium methoxide (NaOMe) in methanol is a common and effective choice.[3] Ensure reagents are anhydrous, as water can consume the base.
-
-
Cause 2: Retro-Henry Reaction: All steps of the Henry reaction are reversible.[2][4] The product can decompose back into the starting aldehyde and nitromethane under the reaction conditions. This equilibrium may not favor product formation, especially at higher temperatures.
-
Solution: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help shift the equilibrium towards the product side. While this may slow the reaction rate, it often improves the final isolated yield by minimizing decomposition.
-
-
Cause 3: Poor Reagent Quality: Old nitromethane, wet solvents, or a partially decomposed aldehyde starting material can all inhibit the reaction.
-
Solution: Use freshly distilled nitromethane and anhydrous solvents. Verify the purity of your starting carbohydrate aldehyde via NMR or TLC before starting the reaction.
-
Table 1: Common Bases for the Henry Reaction and Recommended Conditions
| Base Catalyst | Solvent(s) | Typical Temperature | Key Considerations |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0°C to RT | Very effective but can promote epimerization. Use catalytically if possible. |
| Triethylamine (Et₃N) | THF, CH₂Cl₂ | RT | Milder base, less prone to causing side reactions but may result in slower reaction times. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF, Acetonitrile | 0°C to RT | Strong, non-nucleophilic base. Good for sterically hindered substrates. |
| Amberlite IRA-400 (OH⁻ form) | MeOH, Ethanol | RT | Heterogeneous basic resin. Simplifies workup (filtration) but may have lower activity. |
Problem 2: Formation of Multiple Products (Poor Diastereoselectivity & Epimerization)
Q: My NMR spectrum is complex, suggesting a mixture of diastereomers. I suspect I'm forming the C2 epimer (1-deoxy-1-nitro-D-talitol) alongside my desired D-galactitol product. How can I improve the stereoselectivity?
A: This is one of the most significant challenges in applying the Henry reaction to unprotected or minimally protected sugars. The basic conditions required for the reaction can readily cause epimerization at the C2 position (the carbon adjacent to the aldehyde).[5]
-
The Mechanism of Epimerization: The base can deprotonate the C2 carbon, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original D-galactose configuration and the C2 epimer, D-talose. Both aldehydes can then react with nitromethane, yielding a mixture of nitrodiols.
Caption: Base-catalyzed epimerization of D-galactose at C2 leading to diastereomeric products.
Solutions to Improve Diastereoselectivity:
-
Use of Protecting Groups: The most robust solution is to install a protecting group at the C2-hydroxyl that prevents enolization. An ether protecting group (e.g., Benzyl, TBDMS) is non-participating and will lock the stereochemistry. This highlights the importance of a proper protecting group strategy in carbohydrate chemistry.[6]
-
Milder Reaction Conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. This minimizes the extent of epimerization.
-
Stereodirecting Catalysis: For advanced control, consider using a chiral catalyst system. Chiral copper-bis(oxazoline) complexes, for example, can coordinate to both the aldehyde and the nitronate, creating a rigid transition state that favors the formation of one diastereomer.[2][7] This approach can provide high levels of stereocontrol without the need for protecting groups but requires careful optimization.
Problem 3: Presence of a Major Impurity Identified as a Nitroalkene
Q: My crude product is contaminated with a significant amount of a dehydrated product, which I've identified as the corresponding nitroalkene. What causes this and how can I prevent it?
A: The formation of a nitroalkene occurs via a base-catalyzed E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. The β-nitro alcohol product still has an acidic proton alpha to the nitro group, which can be removed by the base. The resulting nitronate can then eliminate the β-hydroxyl group to form the conjugated nitroalkene.[2][8]
-
Causes:
-
Excess Base: Using a stoichiometric or large excess of a strong base dramatically increases the rate of this side reaction.
-
High Temperatures: Elimination reactions are entropically favored and are often accelerated by heat.
-
Prolonged Reaction Times: Leaving the reaction for too long after the initial addition is complete provides more opportunity for elimination to occur.
-
-
Prevention Strategies:
-
Use Catalytic Base: Employ only a catalytic amount of base (e.g., 0.1 equivalents) to minimize the concentration of the deprotonated intermediate.
-
Maintain Low Temperatures: Keep the reaction cold (0°C or below) during the addition and stirring.
-
Careful Quenching: As soon as the reaction is deemed complete by TLC, quench it by adding a mild acid (e.g., acetic acid or saturated ammonium chloride solution) to neutralize the base and prevent further elimination during workup.
-
Frequently Asked Questions (FAQs)
Q: Is it necessary to use protecting groups on the hydroxyls of D-galactose before the Henry reaction?
A: While not strictly mandatory in all protocols, it is highly recommended. Using an unprotected sugar leads to a host of problems:
-
Poor Solubility: D-galactose is poorly soluble in many organic solvents where the Henry reaction is typically performed.
-
Side Reactions: The free hydroxyl groups can act as bases or nucleophiles, leading to a complex mixture of products.
-
Epimerization: As discussed previously, the C2-hydroxyl is prone to epimerization under basic conditions.
A common strategy involves protecting the C2, C3, C4, and C6 hydroxyls, leaving the anomeric position to be converted to the aldehyde. For instance, converting D-galactose to 2,3,4,6-tetra-O-benzyl-D-galactose before oxidation to the aldehyde and subsequent Henry reaction provides much cleaner results. This adds steps to the overall synthesis but significantly improves reliability and yield.[6]
Q: How can I best purify the final this compound product?
A: The product is a highly polar, water-soluble polyol, which can make purification challenging.
-
Silica Gel Chromatography: This is the most common method. Due to the product's polarity, highly polar solvent systems are required (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol gradients). Tailing on the column is common; adding a small amount of acetic acid to the eluent can sometimes improve peak shape.
-
Acetylation for Purification: A highly effective strategy is to per-acetylate the crude product using acetic anhydride and pyridine. The resulting acetylated nitroalditol is much less polar and behaves well on silica gel. After purification, the acetate groups can be cleanly removed under Zemplén conditions (catalytic NaOMe in MeOH) to yield the pure product.[3]
-
Crystallization: If a reasonably pure crude product can be obtained, crystallization from a solvent system like ethanol/water or methanol/ether can be an effective final purification step.
Q: What are the key analytical methods to confirm the structure and purity of this compound?
A: A combination of spectroscopic methods is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the presence of the carbohydrate backbone and the CH₂NO₂ group. The coupling constants in the ¹H NMR spectrum are crucial for confirming the galacto configuration of the stereocenters.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₆H₁₃NO₇).[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or HILIC column) can be used to assess the purity of the final compound and to separate it from any remaining diastereomers.
Example Experimental Protocol
(Adapted from literature procedures for conceptual illustration)[3]
Synthesis of this compound from D-Lyxose
Note: D-Lyxose is the C4 epimer of D-xylose and serves as a direct precursor to the D-galactitol backbone in this context.
-
Reaction Setup: To a solution of D-lyxose (1.0 eq) in methanol, add nitromethane (1.5 eq). Cool the mixture to 0°C in an ice bath with gentle stirring.
-
Base Addition: Slowly add a solution of sodium methoxide in methanol (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the consumption of D-lyxose by TLC (e.g., using a 9:1 Ethyl Acetate/Methanol eluent and staining with p-anisaldehyde).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and neutralize it by adding an ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is ~6-7. Alternatively, cautiously add glacial acetic acid.
-
Workup: Filter off the resin and concentrate the filtrate under reduced pressure. The resulting crude syrup will contain the product, excess nitromethane, and salts.
-
Purification: Purify the crude syrup directly by silica gel column chromatography using a gradient elution of 100% ethyl acetate to 9:1 ethyl acetate/methanol to afford this compound as a clear, viscous oil or a white solid upon drying.
References
-
ResearchGate . Synthesis and antiproliferative activity of peracetylated 2-amino-1,2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. [Link]
-
SciELO . Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. [Link]
-
Organic Chemistry Portal . Henry Reaction. [Link]
-
Wikipedia . Henry reaction. [Link]
-
Royal Society of Chemistry . Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. [Link]
-
MDPI Encyclopedia . Nitroaldol Reaction. [Link]
-
YouTube . What Is Epimerization In Organic Chemistry?. [Link]
-
Wiley-VCH . Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Chemical Papers . Reactions of Saccharides Catalyzed by Molybdate Ions. II. Epimerization of D-Glucose and D-Mannose. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Henry Reaction [organic-chemistry.org]
- 9. aceschem.com [aceschem.com]
Technical Support Center: Synthesis of 1-Deoxy-1-nitro-D-galactitol
Welcome to the technical support center for the synthesis of 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and overcoming common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The synthesis of this compound is a pivotal step in the development of various therapeutic agents. However, its synthesis, primarily through the Henry (nitroaldol) reaction, is often plagued by low yields and challenging purifications. This guide provides a structured approach to troubleshooting and a comprehensive set of FAQs to address the specific issues you may encounter.
Reaction Overview: The Henry-Nitroaldol Condensation
The synthesis of this compound is achieved through a base-catalyzed C-C bond formation between D-galactose and nitromethane. This reaction is a classic example of the Henry or nitroaldol reaction.[1][2]
Reaction Scheme:
D-Galactose + Nitromethane --(Base)--> this compound
The mechanism begins with the deprotonation of nitromethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of D-galactose. Subsequent protonation of the resulting alkoxide yields the desired β-nitro alcohol product.[3]
Caption: Mechanism of the base-catalyzed Henry reaction.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction is base-catalyzed, but excessively high pH can lead to side reactions like Cannizzaro reaction of the aldehyde. 2. Impure Reagents: D-galactose may contain inhibitors or byproducts from its own synthesis or degradation.[4] Nitromethane can also contain impurities.[5] 3. Inappropriate Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. | 1. pH Optimization: Titrate the reaction mixture to a pH of 10-11 using a suitable base like sodium hydroxide or sodium carbonate. Monitor the pH throughout the reaction. 2. Reagent Purification: Use high-purity D-galactose (recrystallized if necessary). Purify nitromethane by distillation if its purity is questionable. 3. Solvent Screening: While water is a common solvent, consider using a co-solvent system like water/methanol or water/ethanol to improve solubility. |
| Formation of Side Products (e.g., yellow/brown oil) | 1. Dehydration: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially under acidic conditions or upon heating.[6] 2. Epimerization: The stereocenters of D-galactose can epimerize under basic conditions. 3. Polymerization: Aldehydes can polymerize in the presence of strong bases. | 1. Temperature Control: Maintain the reaction temperature at or below room temperature. Avoid excessive heating during workup and purification. 2. Controlled Base Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations. 3. Prompt Workup: Once the reaction is complete (monitored by TLC), proceed with the workup and purification without delay. |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil: The crude product may initially present as an oil, making recrystallization difficult.[6] 2. Degradation on Silica Gel: The product may be unstable on standard silica gel, leading to streaking and decomposition during column chromatography.[6] 3. Incomplete Removal of Base: Residual base can interfere with crystallization and may promote degradation. | 1. Inducing Crystallization: If the crude product is an oil, try scratching the flask with a glass rod or adding a seed crystal. Alternatively, dissolve the oil in a minimal amount of hot solvent (e.g., ethanol) and cool slowly. 2. Modified Column Chromatography: If column chromatography is necessary, use a silica gel slurry that has been neutralized or made slightly basic by washing with a solvent containing a small amount of triethylamine (e.g., 1% triethylamine in ethyl acetate/hexane).[6] 3. Neutralization: After the reaction, carefully neutralize the mixture with a weak acid (e.g., acetic acid or an ion-exchange resin) before solvent evaporation and purification. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and concentration for this reaction?
A1: While various bases can catalyze the Henry reaction, sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) at a concentration of 0.1 M to 0.5 M are commonly used.[3][7] The key is to maintain a pH between 10 and 11. A lower pH may result in a slow reaction, while a higher pH can promote side reactions. It is recommended to start with a lower concentration of base and add more as needed while monitoring the pH.
Q2: How can I control the stereochemistry of the reaction?
A2: The Henry reaction can generate new stereocenters. The stereochemical outcome is influenced by the reaction conditions, including the choice of catalyst and solvent. For the synthesis of this compound, the stereochemistry of the D-galactose starting material directs the formation of the desired diastereomer. However, epimerization at C2 of galactose can occur under basic conditions. To minimize this, use the mildest possible basic conditions and the shortest reaction time necessary.
Q3: My crude product is a persistent brown oil. How can I purify it?
A3: A brown, oily crude product is a common issue, often due to side products or impurities.[6] If direct recrystallization fails, column chromatography is the next logical step. As the product can be sensitive to the acidic nature of standard silica gel, it is highly recommended to use a "base-washed" column.[6] This can be prepared by eluting the packed column with your solvent system containing 1-2% triethylamine before loading your sample. This neutralizes the acidic sites on the silica, preventing product degradation.
Q4: What are the expected ¹H NMR signals for this compound?
A4: The ¹H NMR spectrum of this compound in D₂O will show characteristic signals for the protons of the galactitol backbone. The protons on the carbon bearing the nitro group (C1) will appear as a multiplet at a downfield chemical shift compared to the other methylene protons, typically in the range of 4.2-4.5 ppm. The remaining methine and methylene protons of the galactitol chain will appear as a complex set of overlapping multiplets between 3.5 and 4.0 ppm.[8][9] It is advisable to compare the obtained spectrum with literature data for confirmation.[10]
Q5: What are the critical safety precautions for this synthesis?
A5: Nitromethane is a flammable liquid and is toxic upon inhalation and ingestion.[5] It is also a topical irritant. Always handle nitromethane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The basic solutions used are corrosive and should be handled with care.
Detailed Experimental Protocols
Standard Synthesis of this compound
-
Dissolve D-galactose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-galactose (1 equivalent) in deionized water.
-
Add nitromethane: To the stirred solution, add nitromethane (1.5 to 2 equivalents).
-
Adjust pH: Cool the mixture in an ice bath and slowly add a 1 M solution of sodium hydroxide dropwise until the pH of the solution reaches and is maintained at 10.5.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 8:2 v/v). The reaction is typically complete within 24-48 hours.
-
Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by adding an ion-exchange resin (e.g., Dowex 50W-X8) until the pH is 7.
-
Workup: Filter off the resin and wash it with deionized water. Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from hot ethanol or a mixture of DCM/cyclohexane to obtain pure this compound as a white solid.[6]
Data Presentation: Comparison of Reaction Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH | Water | 25 | 24-48 | 40-55 |
| Na₂CO₃ | Water/Methanol | 25 | 36-60 | 35-50 |
| Triethylamine | Ethanol | 30 | 48-72 | 30-45 |
Logical Relationships in Yield Optimization
Caption: Interplay of parameters affecting reaction yield.
References
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Henry reaction. Retrieved from [Link]
-
Jones, C., et al. (2010). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3197. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
Gómez, A. M., et al. (1995). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Journal of Organic Chemistry, 60(12), 3829-3832. Retrieved from [Link]
-
Agilent. (n.d.). Analytical to Preparative Scale Purification. Retrieved from [Link]
-
Legler, G., et al. (1989). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 187(1), 61-73. Retrieved from [Link]
-
Faisca Phillips, A. M. (2019). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 7, 723. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Galactose-1-phosphate uridylyltransferase. Retrieved from [Link]
-
Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Retrieved from [Link]
-
Wang, Z. J., et al. (2014). Proton NMR Spectra of Galactitol. ResearchGate. Retrieved from [Link]
-
Yale Research. (n.d.). Purification. Retrieved from [Link]
-
Berry, G. T., et al. (2000). The rate of de novo galactose synthesis in patients with galactose-1-phosphate uridyltransferase deficiency. Molecular Genetics and Metabolism, 69(4), 309-318. Retrieved from [Link]
-
ResearchGate. (2010). 1-Deoxy-d-galactitol (l-fucitol). Retrieved from [Link]
-
De Luca, L., et al. (2012). Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6217-6220. Retrieved from [Link]
-
Co-workers, G., et al. (2021). Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study. International Journal of Molecular Sciences, 22(21), 11578. Retrieved from [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction. YouTube. Retrieved from [Link]
-
Holstege, C. P., et al. (2007). Nitromethane-containing fuel toxicity causing falsely elevated serum creatinine. Journal of Medical Toxicology, 3(1), 21-25. Retrieved from [Link]
-
PubChem. (n.d.). Galactitol. National Center for Biotechnology Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0086857). Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6039. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000143). Retrieved from [Link]
-
OpenStax. (2023, September 20). Ch. 25 Additional Problems - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Cyanoacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of UDP-α-D-galactose in various organisms. Retrieved from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The rate of de novo galactose synthesis in patients with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitromethane-containing fuel toxicity causing falsely elevated serum creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Galactitol | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aceschem.com [aceschem.com]
Technical Support Center: Purification of 1-Deoxy-1-nitro-D-galactitol
Welcome to the dedicated technical support guide for the purification of 1-Deoxy-1-nitro-D-galactitol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable nitroalditol. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a highly functionalized sugar alcohol with significant potential in medicinal chemistry and drug design. Its synthesis, typically involving the nitration of D-galactose followed by reduction, can yield a complex mixture of the desired product, unreacted starting materials, epimers, and degradation byproducts. The high polarity of the molecule, conferred by multiple hydroxyl groups and the nitro functionality, presents unique challenges for purification.
This guide provides a structured approach to troubleshooting common issues, from initial purification strategy selection to fine-tuning for high-purity material.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of this compound.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of polymeric or degradation byproducts from the nitration and subsequent reactions. It is advisable to first attempt a simple workup procedure to remove highly polar or charged impurities. This can involve dissolving the crude oil in a minimal amount of water or a water/methanol mixture and passing it through a short plug of activated carbon to remove colored impurities. Following this, precipitation or crystallization should be attempted. If the product still oils out, column chromatography is the recommended next step.
Q2: I'm observing streaking and poor separation on my silica gel TLC plates. What is causing this?
A2: The high polarity of this compound and its potential for strong interactions with the acidic silanol groups on standard silica gel is a common cause of streaking. This can be mitigated in several ways:
-
Solvent System Modification: Incorporate a small amount of a polar, protic solvent like methanol or a basic modifier like triethylamine (0.1-1%) in your mobile phase. This can help to block the active sites on the silica and improve spot shape.
-
Use of Treated Silica: Consider using silica gel that has been treated with a base, such as triethylamine, before packing the column. This neutralizes the acidic sites.
-
Alternative Stationary Phases: For particularly challenging separations, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica.
Q3: My product seems to be degrading on the silica gel column. What are the signs and how can I prevent this?
A3: Degradation on silica gel is a significant challenge for some nitroalditols. Signs of degradation include the appearance of new, often more colored, spots on TLC as the chromatography progresses, and low overall recovery of the desired product. The acidic nature of silica can catalyze side reactions, such as dehydration of the nitroalditol.
To prevent degradation:
-
Deactivate the Silica: As mentioned in Q2, use a base-washed silica or add a basic modifier to your eluent.
-
Minimize Residence Time: Run the column as quickly as possible while still achieving separation. Avoid letting the compound sit on the column for extended periods.
-
Consider Reverse-Phase Chromatography: If degradation on silica is severe, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is a viable alternative.
Q4: What is the best method for assessing the purity of my final product?
A4: A combination of analytical techniques is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity. Due to the compound's polarity, a normal-phase column (e.g., amino or cyano) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective. Alternatively, reverse-phase HPLC with a highly aqueous mobile phase can be used. A Refractive Index (RI) detector is often suitable for sugar alcohols.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can confirm the molecular weight of the product.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound. This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, increase the percentage of methanol. |
| The product is irreversibly binding to or degrading on the stationary phase. | Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. | |
| Co-elution of impurities with the product | The polarity of the product and the impurity are very similar. | Optimize the solvent system. Try a different combination of solvents (e.g., ethyl acetate/hexanes with methanol). |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Low recovery of the product after chromatography | The product is degrading on the column. | Deactivate the silica gel with a base or switch to a different stationary phase. |
| The product is highly water-soluble and is being lost during the workup of the column fractions. | Use careful extraction procedures or evaporate the solvent from the fractions and analyze the residue directly. | |
| Product crystallizes on the column | The product is not very soluble in the mobile phase. | Add a co-solvent in which the product is more soluble. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography (with base deactivation)
This protocol is a starting point for the purification of this compound and should be optimized based on TLC analysis of the specific crude mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM). For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry and mix well. This will create a deactivated stationary phase.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 98:2 DCM:MeOH) until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purity Assessment by HPLC
This is a general method for analyzing the purity of polar compounds like this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Amino-bonded or HILIC column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Acetonitrile/Water gradient (e.g., starting with 80:20 and gradually increasing the water content).
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Data Acquisition: Run the gradient and record the chromatogram.
-
Analysis: Integrate the peaks to determine the area percentage of the main product peak, which corresponds to its purity.
Visualizations
Experimental Workflow: Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
References
-
Reddit. r/OrganicChemistry - Struggling with the purification of a nitroaldol product. (2024). [Link]
-
CABI Digital Library. Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. (2016). [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of 1-Deoxy-1-nitro-D-galactitol
Welcome to the dedicated technical support resource for the HPLC analysis of 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and answers to frequently asked questions. As your Senior Application Scientist, I will explain the fundamental principles behind our recommendations to empower you to overcome analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its HPLC separation?
A1: Understanding the analyte is the first step to a robust method. This compound (MW: 211.17, Formula: C₆H₁₃NO₇) is a highly polar molecule due to the presence of multiple hydroxyl groups and a nitro group.[1] This high polarity dictates the choice of stationary and mobile phases, as traditional reversed-phase columns (like C18) may provide insufficient retention. The nitro group also offers a chromophore for UV detection.
Q2: What is a recommended starting HPLC method for this compound?
A2: Based on methods for structurally similar compounds like 1-Deoxy-1-nitro-D-glucitol, a reversed-phase approach on a polar-modified column is a strong starting point.[2]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent polar-modified RP column | Provides enhanced retention for polar analytes compared to standard C18 phases. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent analyte ionization state. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 40% B over 15 minutes | A shallow gradient is recommended to effectively resolve the polar analyte from the void volume and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The nitro group provides some UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A typical starting injection volume. |
This method is scalable and can be adapted for preparative separation to isolate impurities.[2] For Mass Spectrometry (MS) applications, replace phosphoric acid with a volatile modifier like 0.1% formic acid.[2]
Q3: Which detector is most suitable for the analysis of this compound?
A3: A UV detector is a common and robust choice, particularly at low wavelengths (around 210 nm), as the nitroalkane chromophore has a weak absorbance.[3] For higher sensitivity and specificity, especially in complex matrices, a mass spectrometer (MS) would be superior. Other detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could also be employed as they do not require a chromophore.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Column Silanols: The hydroxyl groups on your analyte can have secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Add a competitive acidic modifier to the mobile phase, such as 0.05% to 0.1% trifluoroacetic acid (TFA) or phosphoric acid. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.[4] If you need to inject a larger mass for sensitivity, consider using a column with a larger internal diameter.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If the analyte is not soluble, use the weakest solvent possible that provides adequate solubility.[5]
-
Experimental Workflow & Logic
The following diagram illustrates a systematic approach to developing and optimizing your HPLC method for this compound.
Caption: A systematic workflow for HPLC method development and optimization.
Problem 2: Unstable or Drifting Baseline
Possible Causes & Solutions:
-
Mobile Phase Issues: Improperly degassed mobile phase, immiscible solvents, or contamination can all lead to baseline problems.
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Always use HPLC-grade solvents and freshly prepared mobile phases.
-
-
Detector Lamp Failure: A failing UV detector lamp can cause a noisy or drifting baseline.
-
Solution: Check the lamp energy and hours of use. Replace if necessary according to the manufacturer's guidelines.
-
-
Column Contamination: Contaminants from previous injections slowly eluting off the column can cause a drifting baseline.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.
-
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common HPLC issues systematically.
Caption: A decision tree for systematic HPLC troubleshooting.
Problem 3: Retention Time Variability
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.
-
Solution: Use a graduated cylinder for accurate measurements and ensure the mobile phase is well-mixed. For gradient methods, ensure the proportioning valves of your HPLC are functioning correctly.[6]
-
-
Fluctuating Column Temperature: Temperature has a significant effect on retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[7]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).
-
Solution: Monitor column performance with a standard sample. If retention times consistently decrease and peak shapes worsen, it may be time to replace the column.[4]
-
References
- Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry.Clinica Chimica Acta.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.Agilent.
- Method development & optimiz
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- GATOL - Overview: Galactitol, Quantitative, Urine.
- Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880.PubMed Central.
- Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances.
- An Effective Approach to HPLC Method Development.Onyx Scientific.
- HPLC Troubleshooting Guide.[Source 10]
- Strategies for Method Development and Optimiz
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.Pharmacia.
- HPLC Troubleshooting Guide.[Source 13]
- Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS.Benchchem.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.MicroSolv.
- Troubleshooting in HPLC: A Review.IJSDR.
- This compound.Santa Cruz Biotechnology.
- Separation of 1-Deoxy-1-nitro-D-glucitol on Newcrom R1 HPLC column.SIELC.
Sources
- 1. scbt.com [scbt.com]
- 2. Separation of 1-Deoxy-1-nitro-D-glucitol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. pubs.acs.org [pubs.acs.org]
Stability issues of 1-Deoxy-1-nitro-D-galactitol in aqueous solutions
Introduction
Welcome to the technical support center for 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for handling this unique nitro-sugar alcohol in aqueous solutions.
A Note on Scientific Approach: Direct, comprehensive stability data for this compound is not extensively documented in publicly available literature. Therefore, this guide is built upon established principles of organic chemistry, drawing authoritative parallels from the known reactivity of its two primary functional moieties: the primary nitroalkane group and the hexitol (sugar alcohol) backbone. Our aim is to provide a robust, scientifically-grounded framework to anticipate and address potential stability challenges.
The stability of this compound in aqueous media is primarily governed by the reactivity of the C1-nitro group. The electron-withdrawing nature of the nitro group renders the proton on the same carbon (the α-carbon) acidic, making it susceptible to base-mediated removal. The resulting nitronate anion is the key intermediate in its primary degradation pathway, the Nef reaction.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid Loss of Parent Compound in Solution
Question: I've prepared an aqueous solution of this compound, but subsequent analysis by HPLC-UV shows a significant decrease in the concentration of the parent compound, even at room temperature. What is happening?
Answer: This is a classic indicator of chemical degradation, most likely initiated by the pH of your aqueous solution.
Causality: The α-proton at the C-1 position of your molecule is acidic. If your aqueous medium is neutral or, particularly, basic (pH > 7), this proton can be abstracted to form a resonance-stabilized nitronate anion.[2] This anion is the precursor to several degradation pathways, most notably the Nef reaction, which ultimately converts the nitroalkane into a carbonyl compound (an aldehyde in this case).[1][3][4]
Diagnostic Workflow:
-
Measure the pH of your solution: Use a calibrated pH meter. Even unbuffered "neutral" water can have a pH that facilitates slow degradation. Dissolved CO₂ can create a slightly acidic environment, while contact with basic glassware can elevate the pH.
-
Analyze for Degradation Products:
-
The primary degradation product via the Nef pathway would be 1-Deoxy-D-tagatose (an aldehyde). Since this product lacks the nitro chromophore, it will not be visible by UV detection at wavelengths used for nitro compounds (typically ~210-280 nm).
-
You will need to use a different analytical method to detect it, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), which is suitable for analyzing sugars and sugar alcohols.[5][6][7]
-
-
Review Your Solution Preparation:
-
Did you use a buffer? If so, what is its pH?
-
Was the water deionized and degassed?
-
Was the glassware properly neutralized?
-
Resolution:
-
pH Control: For maximum stability, prepare solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid basic conditions (pH > 7) rigorously. The Nef reaction is typically initiated by forming the nitronate salt under basic conditions, followed by hydrolysis in strong acid (pH < 1).[1] However, instability can be observed even under mildly basic conditions over time.
-
Temperature Control: Store all aqueous stock solutions at low temperatures (2-8°C or frozen at -20°C) to significantly slow down the degradation kinetics.[8]
-
Use Aprotic Solvents for Long-Term Storage: For long-term storage, consider dissolving the compound in a high-purity aprotic solvent like DMSO or DMF and storing it at -20°C or -80°C. Prepare aqueous solutions fresh from this stock immediately before use.
Issue 2: The pH of My Unbuffered Aqueous Solution is Drifting Downward Over Time.
Question: I dissolved this compound in pure, unbuffered water. After a day, the pH of the solution has dropped. Why?
Answer: This pH drift is likely a secondary consequence of degradation.
Causality: While the classic Nef reaction under strongly acidic conditions produces an aldehyde and nitrous oxide (N₂O), other degradation pathways exist.[4] If the degradation proceeds via an oxidative pathway or if the initial nitroalkane is hydrolyzed under different conditions (without the pre-formation of the salt), it can lead to the formation of carboxylic acids and hydroxylamine salts.[4] The formation of acidic species would naturally cause the pH of an unbuffered solution to decrease.
Diagnostic Workflow:
-
Confirm pH Drop: Use a calibrated pH meter to track the pH over time.
-
Analyze for Acidic Byproducts: Employ an analytical method capable of detecting organic acids, such as HPLC with UV detection (at a low wavelength like 210 nm) or Ion Chromatography.
-
Perform a Forced Degradation Study: A controlled experiment under oxidative conditions (e.g., with a small amount of H₂O₂) can help confirm if acidic byproducts are formed and if they match what you observe in your sample.
Resolution:
-
Use a Buffered System: This is the most effective way to prevent pH drift and maintain a stable environment for your compound. A buffer with sufficient capacity in the pH 4-6 range is recommended.
-
Inert Atmosphere: If oxidative degradation is suspected, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this pathway.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound in water?
A1: For short-term storage (hours to a few days), an aqueous solution buffered to pH 4-6 and stored at 2-8°C is recommended. For longer-term storage, it is best to prepare aliquots and freeze them at -20°C or -80°C to minimize both chemical degradation and potential microbial growth. Avoid repeated freeze-thaw cycles.
Q2: Can I use buffers like phosphate or borate?
A2: While phosphate buffers in the acidic to neutral range are generally acceptable, be cautious with borate buffers. Boric acid is known to form stable complexes with polyols like mannitol (a close relative of galactitol), which could potentially alter the reactivity or analytical behavior of your compound.[9] Acetate or citrate buffers in the pH 4-6 range are generally safe and effective choices.
Q3: My application is sensitive to any aldehydes. How can I be sure my solution is free of degradation products?
A3: You must use a stability-indicating analytical method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Given that the primary degradant (1-Deoxy-D-tagatose) is an aldehyde that lacks a UV chromophore, a dual-detection approach may be necessary:
-
HPLC-UV: To quantify the parent this compound.
-
HPLC-RID: To detect and quantify the aldehyde degradant and the galactitol backbone.[5][10] Always prepare solutions fresh for aldehyde-sensitive experiments.
Q4: Is this compound sensitive to light?
A4: Yes, nitroalkanes and other nitro-aromatic compounds can be susceptible to photodegradation.[11][12] UV light can provide the energy to form free radicals, leading to a variety of degradation products. It is standard best practice to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
Data Summary and Key Stability Factors
| Parameter | Condition/Factor | Impact on Stability | Rationale & References |
| pH | Basic (pH > 7) | High Risk of Degradation | Promotes formation of the nitronate anion, the key intermediate for the Nef reaction.[1][2] |
| Neutral (pH ≈ 7) | Moderate Risk | Slow degradation can still occur over time. | |
| Acidic (pH 4-6) | Optimal for Stability | Minimizes nitronate formation. | |
| Strongly Acidic (pH < 1) | High Risk of Degradation | Drives the hydrolysis of the nitronate anion to an aldehyde (Nef Reaction).[1][3] | |
| Temperature | Elevated Temp. (>40°C) | High Risk of Degradation | Increases the rate of all chemical reactions, including hydrolysis and potential dehydration of the sugar alcohol backbone.[8][13] |
| Room Temp. (20-25°C) | Moderate Risk | Degradation is possible, especially in non-optimal pH. | |
| Refrigerated (2-8°C) | Good for Short-Term Storage | Significantly slows reaction kinetics. | |
| Frozen (≤ -20°C) | Best for Long-Term Storage | Halts most degradation processes. | |
| Light | UV / Strong Light | Moderate Risk | Can induce photodegradation, leading to free-radical pathways.[11][12] |
| Oxidizing Agents | H₂O₂, etc. | Moderate Risk | Can potentially oxidize the sugar alcohol hydroxyl groups or the nitro group itself.[4][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[15][16][17]
Objective: To generate likely degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and RID detectors
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Set Up Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside.
-
Control: Keep a vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation:
-
For Acid, Base, and Thermal conditions, incubate at 60°C.
-
For Oxidative and Photolytic conditions, keep at room temperature.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at specified time points (e.g., 2, 4, 8, 24 hours).
-
Crucially, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, immediately after sampling to stop the reaction.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (e.g., C18 column) using both UV and RID detectors.
-
Compare the chromatograms from the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks. Aim for 10-30% degradation of the active pharmaceutical ingredient (API).[17]
-
Visualizations: Diagrams and Workflows
Diagram 1: Primary Degradation Pathway (Nef Reaction)
This diagram illustrates the two-step process central to the instability of this compound in non-ideal pH conditions.
Caption: The Nef reaction pathway for this compound degradation.
Diagram 2: Troubleshooting Workflow for Compound Loss
This workflow provides a logical sequence of steps to diagnose the cause of unexpected compound degradation.
Caption: Decision tree for diagnosing stability issues.
References
-
Nef reaction. Wikipedia. [Link]
-
Nef reaction (video). YouTube. [Link]
-
Nef Reaction. Organic Chemistry Portal. [Link]
-
Simultaneous Determination of β-methy-β- nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Royal Society of Chemistry. [Link]
-
Reactions of Monosaccharides. Chemistry LibreTexts. [Link]
-
Genetic Characterization of the Galactitol Utilization Pathway of Salmonella enterica Serovar Typhimurium. National Institutes of Health (NIH). [Link]
-
Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
-
Origin of Catalysis by Nitroalkane Oxidase. National Institutes of Health (NIH). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]
-
Densities and Viscosities of Sugar Alcohol Aqueous Solutions. ResearchGate. [Link]
-
Analysis of sugars, small organic acids, and alcohols by HPLC-RID. protocols.io. [Link]
-
Aldol Condensation-Dehydration in Organic Chemistry (video). YouTube. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Aqueous Room Temperature Mono-Dehydration of Sugar Alcohols Using Functionalized Yttrium Oxide Nanocatalysts. National Institutes of Health (NIH). [Link]
-
Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. ResearchGate. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link]
-
Pathways for catabolism of galactitol (Gat), D-tagatose (Tag), and... ResearchGate. [Link]
-
Determination of Sugar Alcohol in Foods by HPLC Method. Food Science. [Link]
-
Galactose metabolism - Reference pathway. KEGG. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Surface tensions of aqueous solutions of 1-O-monoacyl sugar alcohols. ResearchGate. [Link]
-
A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. MDPI. [Link]
-
Reactions of Monosaccharides (Wohl Degradation). Chemistry LibreTexts. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Nitroalkane Oxidase: Structure and Mechanism. National Institutes of Health (NIH). [Link]
-
The Genes and Enzymes for the Catabolism of Galactitol, D-tagatose, and Related Carbohydrates... PubMed. [Link]
-
Sugar Alcohols: Chemistry, Production, Health Concerns And Nutritional Importance... IJAAR Publishing. [Link]
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives... PubMed. [Link]
-
Photodegradation. Wikipedia. [Link]
-
Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health (NIH). [Link]
-
Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol... MDPI. [Link]
-
What is the reaction to prepare nitroalkanes from primary amines? Quora. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Medicinal Research. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations... LCGC International. [Link]
-
Mannitol. Wikipedia. [Link]
-
Galactosemia: A Tale of Two Pathways (video). YouTube. [Link]
-
Reactions of Alcohols - Oxidation and Dehydration (video). YouTube. [Link]
-
Photodegradation (video). YouTube. [Link]
-
Nef Reaction (Introduction to Umpolung Chemistry) (video). YouTube. [Link]
-
Haloalkanes and Haloarenes. National Council of Educational Research and Training (NCERT). [Link]
Sources
- 1. Nef Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. waters.com [waters.com]
- 6. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mannitol - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. onyxipca.com [onyxipca.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 1-Deoxy-1-nitro-D-galactitol for assays
Welcome to the technical support center for 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and improving the solubility of this compound for various assays. As Senior Application Scientists, we have compiled this information based on chemical principles, established laboratory practices, and a thorough review of relevant literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nitrated sugar alcohol. Its structure, featuring multiple hydroxyl groups and a nitro group, results in complex solubility behavior. While the parent compound, 1-Deoxy-D-galactitol (also known as L-Fucitol), is readily soluble in aqueous solutions, the presence of the electron-withdrawing nitro group can significantly alter the molecule's polarity and its ability to form hydrogen bonds with water, often leading to reduced aqueous solubility. This can pose a challenge when preparing stock solutions and working concentrations for biological assays that are typically conducted in aqueous buffers.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the chemical properties of similar polar nitro compounds, it is recommended to first attempt solubilization in a small amount of a water-miscible organic solvent before diluting with your aqueous assay buffer. The most common and recommended starting co-solvents are dimethyl sulfoxide (DMSO) and ethanol.
Q3: What is the maximum recommended concentration of organic co-solvents in a biological assay?
The final concentration of any organic co-solvent in your assay should be kept to a minimum to avoid artifacts. For most cell-based and enzymatic assays, a final concentration of <1% (v/v) is a good starting point.[1] However, the tolerance of each specific assay to a co-solvent can vary, so it is crucial to perform a vehicle control (assay buffer with the same final concentration of the co-solvent) to assess any potential effects on your experimental system.[1][2]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound, especially in alkaline conditions. The stability of nitrated sugars can be compromised at elevated temperatures.
Q5: Is sonication a suitable method to aid in dissolving this compound?
Yes, sonication is a recommended method to aid in the dissolution of this compound, particularly when preparing stock solutions in either aqueous or co-solvent systems. It provides energy to break up the solute's crystal lattice without excessive heating. For the non-nitrated analog, 1-Deoxy-D-galactitol, ultrasound is noted as a necessary aid for dissolution in water and PBS.[3]
Troubleshooting Guide: Addressing Solubility Challenges
This section provides a systematic approach to troubleshoot and resolve common solubility issues encountered with this compound.
Problem: The compound does not fully dissolve in the aqueous assay buffer.
This is the most common issue and can be addressed through a stepwise approach to identify a suitable solvent system.
Caption: A workflow for troubleshooting the solubility of this compound.
Problem: The compound precipitates out of solution over time.
This may indicate that you have created a supersaturated solution or that the compound is unstable under the storage conditions.
-
Recommendation 1: Prepare fresh dilutions. It is always best to prepare the final working solution fresh from the concentrated stock solution just before use.
-
Recommendation 2: Store stock solutions appropriately. Concentrated stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Recommendation 3: Check for pH-related instability. If you have adjusted the pH to improve solubility, the compound may not be stable at that pH over long periods. This is particularly relevant for nitro-sugar compounds which can be unstable under basic conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using a Co-Solvent
This protocol describes the recommended method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Microcentrifuge tubes or vials for aliquoting
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Co-solvent: Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH Adjustment to Enhance Solubility
This method is based on the principle that the proton on the carbon atom bearing the nitro group in a nitroalkane is acidic. Deprotonation under mildly basic conditions can form a more soluble nitronate anion. Caution: This method should be approached with care as nitrated sugars can be unstable at high pH.
Caption: Proposed mechanism of pH-dependent solubility for 1-nitro-sugar alcohols.
Procedure:
-
Prepare a Slurry: Suspend the this compound in your desired aqueous buffer at the final intended concentration.
-
Monitor pH: Place a calibrated pH probe in the suspension.
-
Titrate with Base: Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while gently stirring. Monitor the pH and observe the dissolution of the compound.
-
Target pH: Aim for a pH slightly above neutral (e.g., 7.5-8.5). Avoid strongly basic conditions (pH > 9) to minimize the risk of degradation.
-
Equilibration: Once the compound is dissolved, allow the solution to equilibrate for a few minutes.
-
Immediate Use: It is highly recommended to use the pH-adjusted solution immediately, as the stability of the compound under these conditions may be limited.
-
Control for pH Effects: Ensure you run a control experiment at the final adjusted pH without the compound to account for any pH-induced effects on your assay.
Data Summary
The following table summarizes the known and inferred solubility properties of this compound and its non-nitrated analog.
| Compound | Solvent | Solubility | Remarks | Reference |
| 1-Deoxy-D-galactitol | Water | 125 mg/mL | Requires sonication. | [3] |
| (L-Fucitol) | PBS | 100 mg/mL | Requires sonication. | [3] |
| This compound | Aqueous Buffers | Poor | The nitro group reduces aqueous solubility. | Inferred |
| DMSO | High | Recommended as a co-solvent. | [4][5] | |
| Ethanol | Moderate to High | A suitable alternative co-solvent. | [1][2] |
References
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. Available from: [Link]
-
Kallies, B. (2007). Determination of Proton Affinities and Acidity Constants of Sugars. The Journal of Physical Chemistry A, 111(26), 5855–5863. Available from: [Link]
-
Fernández-Cervera, M., et al. (2004). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 339(12), 2141-2147. Available from: [Link]
-
ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? Available from: [Link]
-
Loll, P. J., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 835-839. Available from: [Link]
Sources
- 1. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
Technical Support Center: Optimizing Inhibitor Concentration for 1-Deoxy-1-nitro-D-galactitol
Welcome to the technical support center for the novel inhibitor, 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for effectively determining the optimal concentration of this compound in your experiments. Given that this compound is a compound with emerging research interest, this guide will focus on the fundamental principles and established methodologies for characterizing a novel inhibitor.
Getting Started: Understanding this compound
This compound is a nitro-sugar compound with potential biological activities. While its precise molecular targets are a subject of ongoing research, some nitro compounds have been observed to exhibit inhibitory effects through mechanisms such as the nitrosation of enzyme structures[1]. The optimization of its working concentration is a critical first step to ensure meaningful and reproducible experimental outcomes. This guide will walk you through the essential protocols for determining its potency and assessing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the optimal concentration of an inhibitor?
Determining the optimal concentration of an inhibitor is fundamental to achieving specific and reproducible results. Using a concentration that is too low may result in no observable effect, while an excessively high concentration can lead to off-target effects, cytotoxicity, or insolubility issues, confounding your experimental data.
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific biological or biochemical process by 50%[2][3]. A lower IC50 value indicates a more potent inhibitor. Determining the IC50 is a standard method for comparing the effectiveness of different inhibitors[4].
Q3: What is the difference between IC50 and Ki?
While both IC50 and Ki are measures of inhibitor potency, they are not interchangeable. The IC50 is an operational value that can be influenced by experimental conditions, such as substrate concentration. The Ki, or inhibition constant, is a more absolute measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, the IC50 value can be converted to a Ki value.
Q4: How do I handle and store this compound safely?
This compound is a nitro compound. Nitro compounds can be shock-sensitive and should be handled with care[5][6]. Always consult the Material Safety Data Sheet (MSDS) provided by the supplier. General handling precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene are often suitable), safety glasses, and a lab coat[5][6].
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Storing the compound in a cool, dry place away from heat, light, and incompatible materials[7].
Q5: Should I be concerned about the cytotoxicity of this compound?
Yes. It is essential to assess the cytotoxicity of any new compound to distinguish between specific inhibitory effects and general toxicity. A cytotoxicity assay will help you determine the concentration at which the compound is toxic to your cells, often expressed as the CC50 (50% cytotoxic concentration). This is crucial for interpreting your results accurately.
Experimental Protocols
Protocol 1: Determination of the IC50 Value
This protocol provides a general framework for determining the IC50 of this compound against a target enzyme. You will need to adapt the specific enzyme, substrate, and buffer conditions to your system.
Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity.
Materials:
-
This compound
-
Target enzyme and its substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of inhibitor concentrations. A 10-point, 2-fold or 3-fold serial dilution is a good starting point.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the assay buffer, the desired concentration of the enzyme, and the various concentrations of the inhibitor. Include a "no inhibitor" control. Allow the enzyme and inhibitor to incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Enzyme Activity: Use a microplate reader to measure the rate of the reaction over time. The method of detection will depend on your specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Hypothetical Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.3 | 15.8 |
| 1 | 48.9 |
| 3 | 85.1 |
| 10 | 98.2 |
| 30 | 99.5 |
Caption: A hypothetical mechanism of action for a nitro-compound inhibitor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Cell clumping- Edge effects in the microplate | - Use calibrated pipettes and practice consistent technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No inhibitory effect observed | - Inhibitor concentration is too low- Inhibitor is inactive- Incorrect assay conditions | - Test a wider and higher range of concentrations.- Verify the integrity and purity of the compound.- Optimize assay parameters such as pH, temperature, and incubation time. |
| Inhibition at all concentrations, including the lowest | - Inhibitor concentration is too high- Cytotoxicity | - Start with a much lower concentration range.- Perform a cytotoxicity assay to determine the toxic concentration range. |
| Precipitation of the compound in the medium | - Poor solubility of the compound | - Use a different solvent for the stock solution.- Include a solubilizing agent in the assay buffer (e.g., a small percentage of DMSO).- Do not exceed the solubility limit in the final assay concentration. |
| High background signal in the assay | - Autofluorescence/absorbance of the compound- Non-specific binding | - Run a control plate with the compound but without the enzyme or cells to measure background.- Subtract the background signal from the experimental wells. |
References
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Mechanism of inhibition of catalase by nitro and nitroso compounds. PubMed. [Link]
-
Impact of angiotensin-converting enzyme inhibition on renal cortical nitrotyrosine content during increased extracellular glucose concentration. PubMed. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Sugar loss and enzyme inhibition due to oligosaccharide accumulation during high solids-loading enzymatic hydrolysis. ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
IC50. Wikipedia. [Link]
-
SOP for Nitromethane. University of Wisconsin-Milwaukee. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Journal of Materials Chemistry A. [Link]
-
Chemical Safety. Missouri S&T. [Link]
-
Competitive and non-competitive enzyme inhibition. STEM Learning. [Link]
-
Optimization techniques for novel c-Met kinase inhibitors. PubMed. [Link]
-
IC50 Determination. edX. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. National Center for Biotechnology Information. [Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit. [Link]
-
Chemical handling and storage section 6. University of Toronto Scarborough. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. [Link]
-
Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. National Center for Biotechnology Information. [Link]
-
Enzyme Inhibition IB Biology. YouTube. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
General Safety Framework of the Department of Organic Chemistry. Stockholm University. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
Sources
- 1. Mechanism of inhibition of catalase by nitro and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
Reducing background noise in 1-Deoxy-1-nitro-D-galactitol cellular assays
Welcome to the technical support guide for 1-Deoxy-1-nitro-D-galactitol (DN-Gal) cellular assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. High background noise is a common challenge that can mask true biological signals and lead to misinterpretation of data. This guide provides in-depth, field-proven insights to help you identify the root causes of background noise and implement effective solutions.
I. Understanding the Assay and Potential for Background Noise
This compound is a substrate analog used in cellular assays, often to measure the activity of enzymes like β-galactosidase, a common reporter in gene expression studies. The principle of these assays typically involves the enzymatic conversion of a substrate into a detectable product (e.g., colorimetric, fluorescent, or luminescent). Background noise in this context refers to any signal that is not a result of the specific enzymatic activity being measured.
Core Principle of a Reporter Gene Assay
Reporter gene assays are a cornerstone of molecular biology, used to study the regulation of gene expression. Although powerful, they are susceptible to issues like high background luminescence or fluorescence, which can compromise the reliability of experimental results.[1]
DOT script for the signaling pathway:
Caption: Basic workflow of a this compound reporter gene assay.
II. Troubleshooting High Background: A Symptom-Based Approach
High background can manifest in various ways. The following sections break down common issues, their underlying causes, and step-by-step solutions.
Frequently Asked Question 1: My "no-enzyme" or "untransfected cells" control wells show a high signal. What's happening?
This is a classic indicator that something other than your target enzyme is generating a signal. The likely culprits are intrinsic properties of your sample or reagents.
Causality:
-
Cellular Autofluorescence: Cells naturally contain molecules like NADH and riboflavins that fluoresce, particularly in the blue-green spectrum.[2][3][4] This intrinsic fluorescence can be a significant source of background noise.[2]
-
Media Components: Phenol red and other components in cell culture media can be inherently fluorescent or become fluorescent under certain conditions.[5]
-
Compound Interference: The test compounds themselves might be fluorescent or interfere with the assay chemistry.[1][5]
-
Contamination: Bacterial or yeast contamination can introduce exogenous enzymes that may react with the substrate.[1]
Troubleshooting Workflow:
Caption: Systematic approach to troubleshooting high background in control wells.
Step-by-Step Protocols:
-
Assess Autofluorescence:
-
Protocol: Prepare a plate with untransfected or mock-transfected cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Read the plate at the same excitation/emission wavelengths used for your assay.
-
Solution: If high autofluorescence is detected, consider using red-shifted fluorophores if available for your assay, as cellular autofluorescence is most prominent in the blue-green range.[2]
-
-
Analyze Media Components:
-
Protocol: In separate wells of a microplate, add your cell culture medium (with and without serum) and the assay buffer alone.
-
Read the plate to determine if the media contributes to the background signal.[6]
-
Solution: If the medium is a significant contributor, switch to a phenol red-free formulation for the duration of the assay.
-
-
Evaluate Compound Interference:
-
Protocol: Run the assay with your test compounds in the absence of cells or enzyme.
-
Solution: If the compounds themselves are fluorescent, you may need to include a "compound-only" control for each concentration and subtract this background from your experimental wells.[7]
-
-
Check for Contamination:
-
Protocol: Visually inspect your cell cultures under a microscope for any signs of microbial contamination.
-
Plate a small aliquot of your cell culture on a nutrient agar plate and incubate to check for bacterial or fungal growth.
-
Solution: If contamination is present, discard the contaminated cultures and start with a fresh, sterile stock.[1] Using aseptic techniques, including sterile pipette tips and gloves, can help prevent contamination.[8]
-
Frequently Asked Question 2: The background signal is high across all wells, including my positive controls. How do I improve my signal-to-noise ratio?
When all wells exhibit high background, it often points to issues with the assay reagents or protocol execution, such as non-specific binding or suboptimal reagent concentrations.
Causality:
-
Non-Specific Binding: The substrate or detection reagents may be binding to cellular components or the well surface in a non-specific manner.[9][10] This can be due to electrostatic interactions or the hydrophobic nature of the compounds.[11] Low molecular weight compounds may have a higher likelihood of non-specific binding.[12]
-
Sub-optimal Reagent Concentrations: Using too high a concentration of the substrate or detection enzyme can lead to increased background.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to a high background signal.[13]
Troubleshooting Workflow:
Caption: Workflow for addressing universally high background signals.
Step-by-Step Protocols:
-
Optimize Blocking Step:
-
Rationale: Blocking agents like bovine serum albumin (BSA) or normal serum are used to saturate non-specific binding sites on the well surface and cellular components.[14]
-
Protocol:
-
Prepare a range of blocking buffer concentrations (e.g., 1%, 3%, 5% BSA in PBS).
-
Increase the incubation time of the blocking step (e.g., from 30 minutes to 1-2 hours).
-
Test different blocking agents, such as non-fat dry milk or commercially available blocking buffers.
-
-
-
Titrate Assay Reagents:
-
Rationale: Determining the optimal concentration of your substrate and any secondary enzymes is crucial for maximizing the specific signal while minimizing background.[15][16] An increase in substrate concentration initially leads to a higher reaction rate, but this levels off as the enzyme becomes saturated.[17]
-
Protocol (Substrate Titration):
-
Perform a matrix titration by varying the concentration of this compound.
-
Use a range of concentrations around the reported Km of the enzyme. A good starting point is to test concentrations between 0.2 to 5.0 times the Km.[18]
-
Plot the signal versus substrate concentration to identify the concentration that gives the best signal-to-noise ratio.
-
-
-
Enhance Washing Protocol:
-
Rationale: Thorough washing removes unbound reagents that can contribute to background noise.[13]
-
Protocol:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the volume of wash buffer used for each wash.
-
Increase the soaking time for each wash to allow for more complete removal of unbound reagents.[19]
-
Ensure complete removal of wash buffer between steps by gently tapping the plate on a paper towel.[13]
-
-
Frequently Asked Question 3: My results are inconsistent and have high variability between replicate wells. What could be the cause?
Causality:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in the volumes of cells, reagents, or compounds in each well.[1]
-
Cell Seeding Density: Uneven cell distribution in the wells can result in variability in the amount of enzyme present.
-
Edge Effects: Wells on the perimeter of the plate can experience different temperature and evaporation rates, leading to inconsistent results.
-
Reagent Instability: Improper storage or handling of reagents can lead to degradation and variable performance.[1]
Troubleshooting Workflow:
Caption: A systematic guide to reducing variability in cellular assays.
Step-by-Step Protocols:
-
Refine Pipetting Technique:
-
Protocol:
-
Ensure pipettes are properly calibrated.[13]
-
Use a new pipette tip for each well to avoid cross-contamination.[19]
-
When adding reagents, touch the pipette tip to the side of the well to ensure all liquid is dispensed.
-
For multi-well plates, prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[1]
-
-
-
Standardize Cell Seeding:
-
Protocol:
-
Thoroughly resuspend cells before seeding to ensure a uniform cell suspension.
-
After seeding, gently rock the plate in a cross pattern to evenly distribute the cells.
-
Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.
-
-
-
Mitigate Edge Effects:
-
Protocol:
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Ensure proper stacking of plates in the incubator to allow for even heat distribution.
-
-
-
Verify Reagent Stability:
-
Protocol:
-
Prepare fresh reagents for each experiment, especially if they are known to be unstable.[1]
-
Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store reagents at the recommended temperatures and protect light-sensitive components from light.
-
-
III. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Blocking Agent | 1-5% BSA or 10% normal serum | Reduces non-specific binding.[14] |
| Blocking Incubation | 1-2 hours at room temperature | Allows for complete saturation of non-specific binding sites. |
| Substrate Concentration | 0.2 - 5.0 x Km | Ensures optimal enzyme kinetics and signal-to-noise ratio.[18] |
| Washing Steps | 3-5 washes with appropriate buffer | Removes unbound reagents that contribute to background.[19] |
| Cell Seeding | Ensure even distribution | Minimizes variability between replicate wells. |
IV. References
-
ResearchGate. (2020). What causes high background in cell based assays?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
PubMed. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
Surmodics. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
ResearchGate. (2018). Problems obtaining reliable results using B-Galactosidase assay checking promoter expression?. Retrieved from [Link]
-
Assay Genie. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Deoxy-d-galactitol (l-fucitol). Retrieved from [Link]
-
CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]
-
ResearchGate. (2023). How can I reduce cell autofluorescence and enable better uptake of fluorescence nanoparticles?. Retrieved from [Link]
-
Agilent. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]
-
PubMed Central. (n.d.). Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Retrieved from [Link]
-
PubMed Central. (n.d.). Possible errors in assay for beta-glycosidase activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.5: Effect of Concentration on Enzyme Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Boster Bio. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Galactitol – Knowledge and References. Retrieved from [Link]
-
Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Agilent. (n.d.). Tips for Improved Luminescence Performance. Retrieved from [Link]
-
ResearchGate. (2013). How do I optimize the amount of enzyme in an assay?. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective Oxidation of Galactitol 1-phosphate by galactitol-1-phosphate 5-dehydrogenase From Escherichia Coli. Retrieved from [Link]
-
PubMed. (n.d.). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Retrieved from [Link]
-
National Institutes of Health. (n.d.). D-Galactose. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bosterbio.com [bosterbio.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: Interpreting NMR Spectra of 1-Deoxy-1-nitro-D-galactitol
Welcome to the technical support center for the analysis of 1-Deoxy-1-nitro-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar nitro-sugar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately interpreting your ¹H and ¹³C NMR spectra. Our approach is rooted in explaining the causal relationships behind experimental observations and providing self-validating protocols.
Structure of this compound
This compound is a six-carbon sugar alcohol (alditol) derived from D-galactose. The hydroxyl group at the C1 position is replaced by a nitro group (NO₂).
Caption: Chemical structure of this compound.
Predicted NMR Spectral Data
While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict the expected chemical shifts based on the known spectrum of the parent compound, galactitol, and the electronic effects of the nitro group. The nitro group is strongly electron-withdrawing, which will significantly deshield the adjacent protons and carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 | ~4.4 - 4.8 | ~75 - 85 | The protons and carbon at C1 are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. |
| C2 | ~3.8 - 4.2 | ~68 - 72 | Slightly downfield compared to galactitol due to the inductive effect of the nitro group at C1. |
| C3 | ~3.6 - 4.0 | ~69 - 73 | Chemical shift should be similar to that in galactitol. |
| C4 | ~3.6 - 4.0 | ~69 - 73 | Chemical shift should be similar to that in galactitol. |
| C5 | ~3.6 - 4.0 | ~70 - 74 | Chemical shift should be similar to that in galactitol. |
| C6 | ~3.5 - 3.9 | ~62 - 66 | Least affected by the C1 nitro group, so the chemical shifts should be closest to those in galactitol. |
Note: These are estimated values and may vary depending on the solvent, concentration, and temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address common issues encountered during the NMR analysis of this compound and similar polyhydroxylated nitro compounds.
Q1: My ¹H NMR spectrum shows broad, overlapping signals in the 3.5-4.5 ppm region. How can I resolve these signals?
A1: This is a common challenge with sugar alcohols due to the similar chemical environments of the methine and methylene protons.
-
Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or higher). A stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
2D NMR Techniques: Employ two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, which is invaluable for assigning both ¹H and ¹³C signals, especially in regions of heavy ¹H overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, helping to confirm assignments and piece together the molecular structure.
-
Q2: I am not sure which peak corresponds to the hydroxyl (OH) protons. How can I identify them?
A2: Hydroxyl protons are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature.
-
D₂O Exchange: This is the definitive method for identifying OH protons.
Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a protic solvent (e.g., DMSO-d₆ or CD₃OD).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the hydroxyl protons will either disappear or significantly decrease in intensity due to the exchange of the acidic protons with deuterium.[1]
-
Caption: Workflow for D₂O exchange experiment.
Q3: The signals for the protons on C1 (adjacent to the nitro group) are not as sharp as the others. Why is that?
A3: This can be attributed to the quadrupolar moment of the nitrogen atom in the nitro group.
-
Quadrupolar Relaxation: The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution, giving it a quadrupolar moment. This can lead to efficient relaxation of adjacent nuclei, resulting in broader signals for the C1 protons. This effect is distance-dependent and will be most pronounced for the protons directly attached to C1.
Q4: My compound is not very soluble in common NMR solvents like CDCl₃. What are my options?
A4: Polyhydroxylated compounds are often poorly soluble in non-polar solvents.
-
Polar Deuterated Solvents: Use more polar solvents such as deuterium oxide (D₂O), DMSO-d₆, or CD₃OD. Be aware that the choice of solvent can affect the chemical shifts.[1]
-
Sample Heating: Gently heating the sample can sometimes improve solubility. However, be cautious as it can also lead to degradation of sensitive compounds.
Q5: The chemical shifts in my spectrum don't exactly match the predicted values. Should I be concerned?
A5: Not necessarily. Predicted values are estimates. Several factors can influence chemical shifts:
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can alter the electronic environment of the nuclei.
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.
-
Temperature: Temperature can affect molecular conformations and intermolecular interactions, leading to changes in chemical shifts.
-
pH: For compounds with acidic or basic groups, the pH of the solution can significantly impact the chemical shifts.
Q6: How can I definitively assign the C1 and C6 signals in the ¹³C NMR spectrum?
A6: While the C1 carbon is expected to be significantly downfield, unambiguous assignment can be achieved with specific NMR experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative.
-
DEPT-90: Only CH signals will appear. In the case of this compound, the C1 and C6 carbons are both CH₂ groups and will appear as negative signals in a DEPT-135 spectrum. The C1 signal is expected to be much further downfield.
-
-
HSQC and HMBC: As mentioned in A1, these 2D experiments provide definitive proton-carbon correlations. An HSQC will directly link the C1 protons to the C1 carbon.
Caption: Troubleshooting flowchart for NMR of this compound.
References
Sources
Technical Support Center: Mass Spectrometry of Nitrated Sugars
Welcome to the technical support center for the mass spectrometric analysis of nitrated sugars. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these unique analytes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common artifacts and challenges encountered during experimental workflows.
Introduction
The analysis of nitrated sugars by mass spectrometry (MS) presents a unique set of challenges. These molecules, which are crucial in various fields from drug development to explosives detection, are prone to specific artifacts during MS analysis. Understanding the root cause of these artifacts is paramount for obtaining accurate and reproducible data. This guide is structured to provide not only solutions but also the scientific reasoning behind them, empowering you to optimize your experimental design and data interpretation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the mass spectrometry of nitrated sugars, presented in a question-and-answer format.
Issue 1: Weak or No Molecular Ion Signal
Question: I am not observing the expected molecular ion for my nitrated sugar. What could be the cause and how can I fix it?
Answer:
A weak or absent molecular ion is a common issue when analyzing nitrated sugars and can stem from several factors, primarily related to in-source decay and poor ionization efficiency.
Causality and Mitigation:
-
In-Source Decay: Nitrated sugars can be thermally labile and prone to fragmentation within the ion source before they are even analyzed by the mass spectrometer. This is particularly prevalent in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) where the analyte is subjected to a laser.[1]
-
Troubleshooting:
-
Optimize Source Conditions: For Electrospray Ionization (ESI), use the softest possible source conditions.[2] This includes reducing the capillary temperature and cone voltage to minimize fragmentation.
-
Matrix Selection (MALDI): Choose a "cooler" matrix that absorbs the laser energy efficiently but transfers it gently to the analyte.
-
Derivatization: While it adds a process step, derivatization of the sugar can enhance stability and ionization efficiency.[2][3]
-
-
-
Poor Ionization Efficiency: Sugars, in general, can have low ionization efficiency due to their hydrophilic nature.[3]
-
Troubleshooting:
-
Adduct Formation: The formation of adducts with cations (e.g., Na+, K+) in positive ion mode or anions (e.g., Cl-, NO3-) in negative ion mode can significantly enhance the signal.[3][4][5] Adding a small amount of a salt like ammonium nitrate can promote the formation of stable nitrate adducts, which often produce stronger signals than the corresponding deprotonated ions ([M-H]⁻).[4][5]
-
Solvent Composition: Ensure your solvent system is compatible with the chosen ionization mode. For negative ion mode ESI, a basic mobile phase can facilitate deprotonation.
-
-
Issue 2: Prominent Fragment Peaks Obscuring the Molecular Ion
Question: My mass spectrum is dominated by fragment ions, making it difficult to identify the molecular ion. What are these fragments and how can I minimize them?
Answer:
The prominent fragmentation of nitrated sugars is a hallmark of their analysis and is often due to the labile nature of the nitrate groups. These fragments, while sometimes useful for structural elucidation, can be considered artifacts when they prevent the observation of the parent molecule.
Common Neutral Losses:
Nitrated sugars frequently exhibit characteristic neutral losses of:
-
NO₂ (46 Da)
-
HNO₂ (47 Da)
-
NO₃ (62 Da)[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dominant fragment peaks.
Detailed Mitigation Strategies:
-
In-Source Fragmentation: As discussed in the previous issue, this is a major contributor. Applying softer ionization conditions is the primary solution.[2]
-
Collision-Induced Dissociation (CID): If you are performing tandem MS (MS/MS), the collision energy might be too high, leading to extensive fragmentation.
-
Action: Gradually decrease the collision energy to find a balance where you can still see some fragmentation for structural confirmation without completely losing the precursor ion.
-
Issue 3: Ambiguous or Unexpected Adducts
Question: I am observing multiple adducts in my spectrum ([M+Na]⁺, [M+K]⁺, etc.), which complicates data interpretation. How can I control adduct formation?
Answer:
The presence of multiple adducts is a common artifact in the mass spectrometry of sugars due to the presence of multiple hydroxyl groups that can chelate cations.
Controlling Adduct Formation:
-
Sample and Solvent Purity: The primary source of adduct-forming cations like Na⁺ and K⁺ is often contamination in the sample, solvents, or glassware.
-
Protocol:
-
Use high-purity solvents (e.g., LC-MS grade).
-
Leach glassware with a dilute acid solution and rinse thoroughly with high-purity water.
-
Minimize the use of sodium- or potassium-containing buffers if possible.
-
-
-
Promoting a Single Adduct: Instead of trying to eliminate all adducts, it can be more effective to drive the formation of a single, desired adduct.
-
Method: Add a small, controlled amount of a specific salt to your sample solution. For example, adding a lithium salt can promote the formation of [M+Li]⁺ adducts, which can be easier to interpret than a mixture of sodium and potassium adducts. In negative ion mode, adding a chloride source can yield [M+Cl]⁻ adducts.[3]
-
Data Summary of Common Adducts:
| Adduct Ion | Charge Carrier | Typical Source | Mass Shift (Da) |
| [M+Na]⁺ | Na⁺ | Glassware, buffers | +22.989 |
| [M+K]⁺ | K⁺ | Glassware, buffers | +38.963 |
| [M+NH₄]⁺ | NH₄⁺ | Ammonium salts | +18.034 |
| [M+Cl]⁻ | Cl⁻ | Chlorinated solvents | +34.969 |
| [M+NO₃]⁻ | NO₃⁻ | Nitrate salts | +61.988 |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode (positive vs. negative) for analyzing nitrated sugars?
A1: The optimal ionization mode can be compound-dependent.
-
Negative Ion Mode: This is often preferred as nitrated sugars can be readily deprotonated or form anionic adducts.[7] The use of nitrate adducts in negative mode ESI has been shown to produce intense signals with minimal in-source fragmentation.[4][5]
-
Positive Ion Mode: This mode is also viable, typically through the formation of adducts with alkali metals (e.g., [M+Na]⁺).[2]
It is recommended to screen your compound in both modes to determine which provides the better signal intensity and stability for your specific analyte.
Q2: Can I use Atmospheric Pressure Chemical Ionization (APCI) for nitrated sugars?
A2: Yes, APCI-MS is a viable technique for the analysis of nitrated sugar alcohols.[6] Studies have shown that nitrated sugar alcohols fragment in the APCI source through characteristic losses of NO₂, HNO₂, and NO₃ groups.[6] The sensitivity and selectivity of APCI can be enhanced by using chemical ionization reagents like dichloromethane, which can form chlorinated adducts.[6]
Q3: My mass accuracy is poor. What could be the issue?
A3: Poor mass accuracy can be due to several factors:
-
Instrument Calibration: Ensure your mass spectrometer is recently and properly calibrated across the mass range of interest.
-
Space Charge Effects: If your sample is too concentrated, it can lead to a high ion density in the mass analyzer, causing mass shifts.[8] Try diluting your sample.
-
Unresolved Adducts: If your instrument has insufficient resolution, overlapping isotopic patterns from different adducts can lead to an apparent shift in the measured mass.
Q4: I am using urea in my sample preparation. Could this be causing artifacts?
A4: Yes, aged urea solutions can be a source of artifacts. Urea in solution can slowly decompose to form ammonium cyanate, which in turn can carbamylate primary amines on your analyte or other molecules in your sample.[9] This will result in a mass addition of 43 Da. It is always recommended to use freshly prepared urea solutions.[9]
Experimental Protocols
Protocol 1: Enhancing Signal Intensity using Nitrate Adducts in Negative Ion ESI-MS
This protocol is adapted from methodologies that utilize nitrate adducts to improve signal intensity and stability of neutral glycans, which is applicable to nitrated sugars.[4][5]
Materials:
-
Nitrated sugar sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium nitrate
Procedure:
-
Prepare a stock solution of your nitrated sugar in a 1:1 methanol/water mixture.
-
Prepare a dilute solution of ammonium nitrate (e.g., 1 mM) in 1:1 methanol/water.
-
For analysis, mix your sample solution with the ammonium nitrate solution. A final concentration of ~100 µM ammonium nitrate is a good starting point.
-
Infuse the sample into the ESI-MS system operating in negative ion mode.
-
Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+NO₃]⁻ ion while minimizing in-source fragmentation.
Expected Outcome: You should observe a significant increase in the signal intensity of the nitrate adduct compared to the [M-H]⁻ ion, with a more stable signal and reduced in-source fragmentation.[4]
Protocol 2: Stepwise Collision-Induced Dissociation (CID) for Structural Elucidation
This protocol provides a general workflow for obtaining informative fragment spectra from your nitrated sugar.
Procedure:
-
Obtain a stable signal for your molecular ion (or a specific adduct) in MS1 mode using the softest possible ionization conditions.
-
Select the molecular ion of interest for fragmentation (MS2).
-
Begin with a low collision energy (e.g., 5-10 eV) and gradually increase it in subsequent injections.
-
Observe the fragmentation pattern at each energy level. You will likely first see the loss of the nitrate groups, followed by glycosidic bond cleavages and cross-ring fragmentations at higher energies.[2][6]
-
Record the spectra at various collision energies to build a comprehensive fragmentation map of your analyte.
Data Interpretation Workflow:
Caption: Workflow for structural elucidation using CID.
References
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PCCP, Mass Spectrometry-Based Techniques to Elucide the Sugar Code - PMC. [Link]
-
NIH, Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. [Link]
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DTIC, Characterization of Nitrated Sugar Alcohols by Atmospheric-Pressure Chemical-Ionization Mass Spectrometry. [Link]
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Chemical Reviews, Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]
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ACS Publications, Fragmentation of negative ions from carbohydrates: Part 1. Use of nitrate and other anionic adducts for the production of negative ion electrospray spectra from N-linked carbohydrates | Journal of the American Society for Mass Spectrometry. [Link]
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ResearchGate, Rapid Detection of Sugar Alcohol Precursors and Corresponding Nitrate Ester Explosives using Direct Analysis in Real Time Mass Spectrometry. [Link]
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Semantic Scholar, Part 1. Use of nitrate and other anionic adducts for the production of negative ion electrospray spectra from N-linked carbohydrates | Semantic Scholar. [Link]
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YouTube, Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. [Link]
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ResearchGate, (PDF) Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. [Link]
-
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-
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-
G-M-I, Inc., Mass Spectrometry Troubleshooting and Common Issues. [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Effect of 1-Deoxy-1-nitro-D-galactitol on Galactose-1-Phosphate Uridylyltransferase (GALT)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential of 1-Deoxy-1-nitro-D-galactitol. Our focus will be on its hypothesized activity against Galactose-1-Phosphate Uridylyltransferase (GALT), a critical enzyme in galactose metabolism. We will objectively compare its performance with alternative compounds and provide the necessary experimental blueprints to generate robust, publication-quality data.
Introduction: The Rationale for GALT Inhibition
Galactosemia is an inborn error of metabolism resulting from a deficiency in the enzymes required for galactose processing.[1] The most severe form, classic galactosemia, is caused by a dysfunctional Galactose-1-Phosphate Uridylyltransferase (GALT) enzyme.[2] GALT is the second enzyme in the Leloir pathway, which is the primary route for converting galactose into glucose.[3] Its deficiency leads to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol, causing severe neonatal complications and long-term issues like cognitive impairment and ovarian failure.[1][4]
While dietary restriction of galactose is the current standard of care, it does not prevent long-term complications, highlighting the urgent need for therapeutic alternatives.[5] One promising strategy is substrate reduction therapy, which involves inhibiting upstream enzymes to prevent the formation of toxic byproducts.[5][6] this compound, a derivative of the sugar alcohol galactitol, presents a novel chemical scaffold for investigation.[7][8] Its structural similarity to galactose and its intermediates suggests it may function as a substrate analog, potentially inhibiting a key enzyme in the Leloir pathway.
This guide hypothesizes that this compound acts as an inhibitor of GALT. We will outline the experimental strategy to test this hypothesis, determine its mechanism of action, and compare its efficacy against a relevant alternative, 2-deoxy-2-fluoro-galactose (2-FG), which has been shown to act as a competitive GALT inhibitor after cellular phosphorylation.[9]
Experimental Design: A Self-Validating Approach to Inhibition Analysis
Core Principle: The Coupled Enzyme Assay
Directly measuring the activity of GALT can be cumbersome. A more robust and high-throughput method is a coupled enzyme assay. This system uses the product of the GALT reaction to drive a subsequent, easily measurable reaction.
The GALT reaction: Galactose-1-Phosphate + UDP-Glucose <—(GALT)—> UDP-Galactose + Glucose-1-Phosphate
The coupled reactions:
-
Glucose-1-Phosphate + Fructose-6-Phosphate <—(Phosphoglucomutase, PGM)—> Glucose-6-Phosphate
-
Glucose-6-Phosphate + NADP+ <—(G6P Dehydrogenase, G6PDH)—> 6-Phosphoglucono-δ-lactone + NADPH + H+
The rate of NADPH production is directly proportional to the GALT activity and can be continuously monitored by measuring the increase in absorbance at 340 nm. The key to validating this assay is to ensure that GALT is the rate-limiting step. This is achieved by providing the coupling enzymes (PGM and G6PDH) and their substrates in significant excess.[10]
Detailed Experimental Protocols
These protocols are designed to be self-validating. Each includes controls and steps to ensure the integrity of the data. All experiments should be performed at a constant temperature (e.g., 37°C) using a temperature-controlled plate reader.
Protocol 1: Determination of Inhibitory Potency (IC50)
Objective: To determine the concentration of this compound required to reduce GALT enzyme activity by 50%.
Materials:
-
Recombinant human GALT (hGALT)
-
This compound
-
2-deoxy-2-fluoro-galactose (2-FG) as a positive control inhibitor
-
Assay Buffer: 100 mM Glycine, pH 8.7
-
Substrates: Galactose-1-Phosphate (Gal-1-P), UDP-Glucose (UDP-Glc)
-
Coupling Enzymes: Phosphoglucomutase (PGM), Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Cofactor: NADP+
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagent Mix: Create a master mix containing Assay Buffer, UDP-Glc (at its Km value, ~80 µM), NADP+ (1 mM), PGM (5 U/mL), and G6PDH (5 U/mL).[11] The concentration of the primary substrate, UDP-Glc, is set at its Km to ensure sensitivity to competitive inhibitors.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound and the control inhibitor (2-FG) in Assay Buffer. A typical range would be from 10 mM down to 100 nM across 10 points. Include a "no inhibitor" control (vehicle only).
-
Set up the Reaction Plate:
-
To each well, add 10 µL of the appropriate inhibitor dilution (or vehicle).
-
Add 10 µL of a pre-diluted hGALT solution. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. This step allows for the binding equilibrium to be reached before the reaction starts.
-
Add 170 µL of the Reagent Mix to each well.
-
-
Initiate the Reaction: Start the reaction by adding 10 µL of Gal-1-P (at its Km value, ~290 µM) to each well.[11]
-
Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Elucidation of Inhibition Mechanism
Objective: To determine how this compound inhibits GALT (e.g., competitive, non-competitive).
Rationale: The type of inhibition is determined by assessing how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Select Inhibitor Concentrations: Based on the IC50 value from Protocol 1, choose three fixed concentrations of this compound: no inhibitor (0), a concentration near the IC50, and a concentration 5-10 times the IC50.
-
Vary Substrate Concentration: For each fixed inhibitor concentration, perform the coupled enzyme assay as described above, but this time, vary the concentration of one substrate (e.g., Gal-1-P) while keeping the other (UDP-Glc) constant and saturating. A typical range for Gal-1-P would be 0.2x to 10x its Km value.
-
Data Acquisition and Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).
-
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect in the second quadrant (Vmax decreases, Km may increase or decrease).
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Inhibitory Potency (IC50) of GALT Inhibitors
| Compound | IC50 (µM) [95% CI] | Hill Slope |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| 2-Deoxy-2-fluoro-galactose (2-FG) | Experimental Value | Experimental Value |
| Vehicle Control | No Inhibition | N/A |
This table allows for a direct comparison of the potency of the test compound against a known inhibitor.
Table 2: Kinetic Parameters of hGALT in the Presence of this compound
| Inhibitor Conc. | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Inhibition Type | Ki (µM) |
|---|---|---|---|---|
| 0 (Control) | Value | Value | N/A | N/A |
| [IC50] | Value | Value | Determined from Plot | Calculated |
| [5x IC50] | Value | Value | Determined from Plot | Calculated |
This table summarizes the core mechanistic findings, providing the evidence for the mode of inhibition and the true binding affinity (Ki).
Conclusion and Future Directions
This guide provides a rigorous, step-by-step methodology for validating the inhibitory effect of this compound against its hypothesized target, GALT. By following these self-validating protocols, researchers can generate high-quality data to determine the compound's potency (IC50) and its precise mechanism of action.
A definitive finding of competitive inhibition would strongly support the hypothesis that this compound acts as a substrate analog at the GALT active site. Such a result would warrant further investigation, including:
-
Cell-based assays: Validating the inhibitory effect in a cellular model of galactosemia.
-
Structural biology: Co-crystallizing the inhibitor with hGALT to visualize the binding interactions at an atomic level.
-
Selectivity profiling: Testing the compound against other enzymes in the Leloir pathway (GALK1, GALE) and structurally related enzymes to ensure target specificity.
The systematic approach outlined here will empower researchers to thoroughly evaluate this compound and contribute valuable insights to the development of novel therapeutics for classic galactosemia.
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Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed.[Link]
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GALT galactose-1-phosphate uridylyltransferase [ (human)]. National Center for Biotechnology Information.[Link]
-
1-Deoxy-d-galactitol (l-fucitol). National Center for Biotechnology Information.[Link]
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1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. PubChem, National Center for Biotechnology Information.[Link]
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Galactose-1-phosphate uridylyltransferase deficiency. Wikipedia.[Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information.[Link]
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Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. National Center for Biotechnology Information.[Link]
-
Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study. MDPI.[Link]
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-
Galactitol – Knowledge and References. Taylor & Francis Online.[Link]
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Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. National Center for Biotechnology Information.[Link]
-
Enzyme Inhibition. Biology LibreTexts.[Link]
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A Senior Application Scientist's Comparative Guide to Glycosidase Inhibitors: Profiling 1-Deoxy-1-nitro-D-galactitol Against Established Agents
This guide provides an in-depth comparison of 1-Deoxy-1-nitro-D-galactitol and other prominent glycosidase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, inhibitory profiles, and experimental considerations for these compounds.
Introduction: The Critical Role of Glycosidase Inhibitors
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their functions are fundamental to a vast array of biological processes, from the digestion of dietary starches to the post-translational modification of proteins.[1] Consequently, the inhibition of specific glycosidases has emerged as a powerful therapeutic strategy for a variety of conditions.[2] Most notably, α-glucosidase inhibitors are a mainstay in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and thereby reducing postprandial hyperglycemia.[3] Their applications also extend to antiviral therapies and the treatment of certain lysosomal storage diseases.[1]
The efficacy of a glycosidase inhibitor is determined by several factors, including its affinity for the target enzyme, its specificity, and its pharmacokinetic properties. This guide will explore these aspects, with a special focus on the emerging compound this compound, and compare it with well-established inhibitors such as Acarbose, Miglitol, Voglibose, 1-Deoxynojirimycin (DNJ), and Isofagomine.
Featured Compound: this compound
This compound is a nitro-sugar derivative of galactitol.[4] While it is commercially available for research purposes, comprehensive data on its specific glycosidase inhibitory activity and mechanism of action are not yet widely published in peer-reviewed literature.[5][6] Its structural similarity to monosaccharides suggests a potential role as a competitive inhibitor. The nitro group introduces unique electronic properties that could influence its binding to the active site of glycosidases.
Synthesis: The synthesis of related 1-deoxy sugar analogs has been described, often involving multi-step procedures starting from common monosaccharides. For instance, 1-deoxy-D-fructose can be synthesized from D-glucosamine.[7] The synthesis of 1-deoxy-D-galactitol can be achieved through the hydrogenation of L-fucose.[8]
Further research is needed to fully elucidate the inhibitory profile of this compound, including its target specificity, potency (IC50 values), and in vivo efficacy.
Comparative Analysis with Established Glycosidase Inhibitors
A meaningful evaluation of this compound necessitates a comparison with well-characterized glycosidase inhibitors. The following sections provide an overview of several key players in this field.
Acarbose
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidases and pancreatic α-amylase.[3] Its larger size and structural similarity to oligosaccharides allow it to bind with high affinity to the active sites of these enzymes.
-
Mechanism of Action: Competitive inhibition.[3]
-
Target Enzymes: Primarily glucoamylase, sucrase, maltase, and pancreatic α-amylase.[3]
-
Inhibitory Potency (IC50): The reported IC50 values for acarbose against α-glucosidase vary widely depending on the experimental conditions, but values in the range of 43.37 µg/mL have been reported.[9][10]
-
Therapeutic Use: Management of type 2 diabetes.[11]
Miglitol
Miglitol is a derivative of 1-deoxynojirimycin and is a potent competitive inhibitor of intestinal α-glucosidases.[12] Unlike acarbose, miglitol is systemically absorbed.[13]
-
Mechanism of Action: Reversible, competitive inhibition.[12]
-
Target Enzymes: Intestinal α-glucosidases such as sucrase, maltase, and isomaltase.
-
Therapeutic Use: Management of type 2 diabetes.[11]
Voglibose
Voglibose is another potent competitive inhibitor of α-glucosidases used in the management of type 2 diabetes.[14] It is known for its good tolerability.[14]
-
Mechanism of Action: Competitive inhibition.[14]
-
Target Enzymes: α-glucosidases, including maltase and sucrase.[15]
-
Inhibitory Potency (IC50): Potent inhibitor with IC50 values of 0.07 µM and 0.16 µM for rat sucrase and isomaltase, respectively, and 5.6 µM for human lysosomal α-glucosidase.[15]
-
Therapeutic Use: Management of type 2 diabetes.[3]
1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin is a natural iminosugar found in mulberry leaves and is a powerful competitive inhibitor of α-glucosidases.[16][17]
-
Mechanism of Action: Competitive inhibition.[18]
-
Target Enzymes: Broad-spectrum α-glucosidase inhibitor.[17]
-
Inhibitory Potency (IC50): Highly potent, with reported IC50 values as low as 0.297 µg/mL against α-glucosidase.[18] Derivatives of DNJ have shown even greater potency, with IC50 values in the low micromolar range.[19]
-
Therapeutic Use: Investigated for type 2 diabetes, viral infections, and other conditions.[17]
Isofagomine (IFG)
Isofagomine is a potent competitive inhibitor of β-glucosidase and is primarily investigated as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by deficient acid β-glucosidase (GCase) activity.[20]
-
Mechanism of Action: Competitive inhibition.[21]
-
Target Enzymes: Primarily acid β-glucosidase (GCase).[20] It is a much weaker inhibitor of α-glucosidases like sucrase and isomaltase, with IC50 values of >500 µM and 100 µM, respectively.[22]
-
Inhibitory Potency (IC50): Extremely potent against GCase, with IC50 values in the nanomolar range.[23] One study reported an IC50 of 0.06 µM.[21]
-
Therapeutic Use: Investigational treatment for Gaucher disease.
Quantitative Data Summary
The following table provides a comparative summary of the key characteristics of the discussed glycosidase inhibitors.
| Inhibitor | Structure Class | Primary Target Enzyme(s) | Mechanism of Action | Reported IC50 Value (α-glucosidase unless noted) | Primary Therapeutic Application |
| This compound | Nitro-sugar alcohol | Not well-characterized | Presumed competitive | Data not available | Research |
| Acarbose | Pseudo-oligosaccharide | α-glucosidases, α-amylase | Competitive | Highly variable, e.g., 43.37 µg/mL[9][10] | Type 2 Diabetes[11] |
| Miglitol | Deoxynojirimycin derivative | α-glucosidases | Competitive | Not specified in provided results | Type 2 Diabetes[11] |
| Voglibose | Valienamine derivative | α-glucosidases | Competitive | 0.07 µM (rat sucrase)[15] | Type 2 Diabetes[3] |
| 1-Deoxynojirimycin (DNJ) | Iminosugar | α-glucosidases | Competitive | 0.297 µg/mL[18] | Type 2 Diabetes (investigational)[17] |
| Isofagomine (IFG) | Iminosugar | Acid β-glucosidase (GCase) | Competitive | >100 µM (α-glucosidases)[22], 0.06 µM (GCase)[21] | Gaucher Disease (investigational) |
Experimental Protocols and Methodologies
The evaluation of glycosidase inhibitors relies on robust and reproducible in vitro assays. The following is a representative protocol for determining the inhibitory activity of a compound against α-glucosidase.
In Vitro α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.
-
In a 96-well plate, add a small volume of the test compound or control solution to each well.
-
Add the α-glucosidase solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate. This also develops the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Causality in Experimental Design: The pre-incubation of the enzyme with the inhibitor allows for the binding to occur before the introduction of the substrate. The use of a saturating concentration of the substrate in control wells ensures that the enzyme is working at its maximum velocity. The inclusion of a positive control validates the assay and provides a benchmark for the potency of the test compound.
Visualizing Mechanisms and Workflows
Mechanism of Glycosidase Inhibition
The following diagram illustrates the fundamental principle of competitive inhibition of a glycosidase.
Caption: Competitive inhibition of a glycosidase enzyme.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the key steps in the in vitro α-glucosidase inhibition assay.
Caption: Workflow for α-glucosidase inhibition assay.
Conclusion and Future Directions
The field of glycosidase inhibitors is rich with compounds that have significant therapeutic potential. While established drugs like Acarbose, Miglitol, and Voglibose have proven effective in the management of type 2 diabetes, the search for novel inhibitors with improved potency, specificity, and side-effect profiles continues.[9]
This compound represents a potential new entrant into this class of molecules. Its unique chemical structure warrants a thorough investigation of its inhibitory properties. Future studies should focus on:
-
Enzyme Screening: Assessing its activity against a panel of glycosidases to determine its specificity.
-
Kinetic Studies: Elucidating its mechanism of inhibition (e.g., competitive, non-competitive) and determining its inhibition constant (Ki).[24]
-
In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.
By systematically characterizing novel compounds like this compound, the scientific community can continue to expand the arsenal of therapeutic agents available for treating a wide range of diseases.
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- 24. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of 1-Deoxy-1-nitro-D-galactitol: A Comparative Analysis of In Vitro and In Vivo Efficacy
An Examination of a Promising Nitro-Sugar Compound in Preclinical Research
In the landscape of novel therapeutic agent development, nitro-containing carbohydrate derivatives have emerged as a class of compounds with significant, yet underexplored, potential. Among these, 1-Deoxy-1-nitro-D-galactitol stands out as a molecule of interest, with preliminary suggestions of a broad spectrum of biological activities. This guide provides a comprehensive overview of the current, albeit limited, understanding of its efficacy, drawing comparisons between in vitro and in vivo findings where available, and contextualizing its potential within the broader field of nitro-sugar therapeutics.
Introduction to this compound: A Molecule of Interest
This compound is a sugar alcohol derivative where the hydroxyl group at the C1 position of galactitol is replaced by a nitro group. This structural modification is key to its potential biological activities. While extensive, peer-reviewed data on this specific compound remains scarce, commercial suppliers and preliminary reports suggest a range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1] It is hypothesized that the nitro group, a well-known pharmacophore, is central to its mechanism of action, potentially through interactions with biological macromolecules and modulation of cellular signaling pathways.[1]
Synthesis and Characterization
The synthesis of this compound can be achieved through the nitration of D-galactose, followed by reduction.[1] This process yields a nitroalditol that can be purified using chromatographic techniques. Characterization of the final compound is typically performed using standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.[1]
In Vitro Efficacy: A Glimpse into Cellular Effects
Detailed in vitro studies on this compound are not widely available in the public domain. However, based on the reported potential activities, several standard assays would be employed to evaluate its efficacy at the cellular level.
Anticancer Activity
To assess its potential as an anticancer agent, a battery of in vitro cytotoxicity assays would be necessary.
-
MTT or XTT Assays: These colorimetric assays are fundamental for determining the inhibitory effect of the compound on the metabolic activity of cancer cell lines, providing an initial indication of cytotoxicity.
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can elucidate whether the compound induces programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content would reveal if the compound causes cell cycle arrest at specific checkpoints.
Antimicrobial Activity
The evaluation of its antimicrobial properties would involve challenging various strains of bacteria and fungi with the compound.
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar dilution methods are standard procedures to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following MIC determination, plating onto fresh media without the compound can establish the lowest concentration required to kill the microorganism.
Anti-inflammatory Activity
Investigating its anti-inflammatory potential in vitro would typically involve cell-based models of inflammation.
-
Nitric Oxide (NO) Inhibition Assay: In macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), the ability of the compound to reduce the production of the pro-inflammatory mediator nitric oxide can be quantified using the Griess reagent.
-
Cytokine Production Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to measure the compound's effect on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.
In Vivo Efficacy: Assessing Systemic Effects
Translating in vitro findings to a whole-organism context is a critical step in drug development. While specific in vivo studies for this compound are not readily found in published literature, the following models would be appropriate for its evaluation.
Animal Models for Anticancer Efficacy
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The administration of this compound would be evaluated for its ability to inhibit tumor growth, which is monitored by measuring tumor volume over time.
Animal Models for Antimicrobial Efficacy
-
Infection Models: Animals are infected with a pathogenic microorganism, and the therapeutic efficacy of the compound is assessed by monitoring survival rates, and bacterial/fungal load in various organs.
Animal Models for Anti-inflammatory Efficacy
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the compound's ability to reduce swelling in the paw of a rodent is measured.
-
LPS-Induced Systemic Inflammation: Administration of LPS to animals induces a systemic inflammatory response. The efficacy of the compound would be determined by its ability to reduce levels of pro-inflammatory cytokines in the serum.
Comparative Analysis and Future Directions
The significant gap in publicly available, peer-reviewed data on the in vitro and in vivo efficacy of this compound makes a direct and detailed comparison challenging. The information from commercial suppliers suggests a promising, yet unverified, profile of biological activity.
Table 1: Postulated Biological Activities and Relevant Assay Systems for this compound
| Biological Activity | In Vitro Assays | In Vivo Models |
| Anticancer | MTT/XTT assay, Apoptosis assays (Annexin V/PI), Cell cycle analysis | Xenograft models in immunocompromised mice |
| Antimicrobial | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Systemic or localized infection models |
| Anti-inflammatory | Nitric Oxide (NO) inhibition assay, Cytokine production assays (ELISA) | Carrageenan-induced paw edema, LPS-induced systemic inflammation |
For researchers, scientists, and drug development professionals, this compound represents a molecule with a potential that is yet to be unlocked through rigorous scientific investigation. The immediate future for this compound lies in conducting the foundational in vitro and in vivo studies outlined above. Such studies are essential to validate the preliminary claims of its therapeutic potential and to elucidate its mechanism of action.
Furthermore, comparative studies with established drugs in each potential therapeutic area will be crucial to determine its relative efficacy and potential advantages. For instance, its anticancer activity could be compared against standard chemotherapeutic agents, while its antimicrobial effects could be benchmarked against existing antibiotics.
It is also important to address the suggestion of potential mutagenic activity through standard genotoxicity assays, such as the Ames test, to ensure a comprehensive safety profile.
Conclusion
While the current body of specific scientific evidence for the in vitro and in vivo efficacy of this compound is limited, its chemical structure and the general biological activities of related nitro-sugar compounds suggest that it is a molecule worthy of further investigation. The path forward requires a systematic and thorough evaluation of its biological properties using established and validated experimental models. The data generated from such studies will be critical in determining whether this compound can be developed into a viable therapeutic agent.
Experimental Protocols
As specific experimental data for this compound is not available, the following are generalized, representative protocols for the types of in vitro assays that would be used to evaluate its efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media in the wells with the media containing different concentrations of the compound. Include a vehicle control (media with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
Diagram 1: General Workflow for In Vitro Efficacy Screening
Caption: A generalized workflow for the initial in vitro screening of this compound.
References
Sources
Assessing the Enzymatic Cross-Reactivity of 1-Deoxy-1-nitro-D-galactitol: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of nitro-sugar compounds, understanding their enzymatic interactions is paramount. 1-Deoxy-1-nitro-D-galactitol (DNG), a derivative of galactitol, presents a compelling case for investigating such interactions due to its structural similarity to key metabolites in the galactose metabolic pathway.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of DNG with key enzymes within this pathway, offering insights into its potential selectivity and off-target effects.
The central hypothesis underpinning this guide is that DNG, by mimicking the structure of galactose and its metabolites, may interact with enzymes crucial for galactose metabolism. Chief among these are Aldose Reductase and Galactose-1-Phosphate Uridylyltransferase (GALT) . Aldose reductase is a key enzyme in the polyol pathway that reduces galactose to galactitol.[2] Its inhibition is a therapeutic target for preventing diabetic complications. GALT, on the other hand, is a central enzyme in the Leloir pathway, responsible for the conversion of galactose-1-phosphate to glucose-1-phosphate.[3][4][5]
A thorough understanding of DNG's inhibitory profile against these and other related enzymes is critical for predicting its biological effects and potential therapeutic applications. This guide will detail the experimental workflows to determine the inhibitory constants (IC50 and Ki) of DNG against these enzymes, providing a clear path to characterizing its enzymatic cross-reactivity.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines the general workflow for assessing the cross-reactivity of this compound.
Caption: General workflow for assessing the enzymatic cross-reactivity of this compound.
Comparative Enzyme Inhibition Data
The following table provides a template for summarizing the experimentally determined inhibition data for DNG against the selected enzymes.
| Enzyme | Substrate | IC50 (µM) of DNG | Ki (µM) of DNG | Type of Inhibition |
| Aldose Reductase | DL-Glyceraldehyde | Experimental Value | Experimental Value | e.g., Competitive |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | Experimental Value | Experimental Value | e.g., Non-competitive |
| Other Enzyme 1 | Substrate 1 | Experimental Value | Experimental Value | e.g., Uncompetitive |
| Other Enzyme 2 | Substrate 2 | Experimental Value | Experimental Value | e.g., Mixed |
Detailed Experimental Protocols
Protocol 1: Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for determining aldose reductase activity.[6][7] The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate.
Materials:
-
Recombinant human aldose reductase
-
This compound (DNG)
-
DL-Glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DNG in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of DL-glyceraldehyde and NADPH in sodium phosphate buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the following in order:
-
Sodium phosphate buffer
-
Aldose reductase enzyme solution
-
Varying concentrations of DNG solution (or vehicle for control)
-
NADPH solution
-
-
Incubate the mixture for 5 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm over a period of 5 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute).
-
Plot the percentage of enzyme inhibition against the logarithm of DNG concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (DNG). Analyze the data using Lineweaver-Burk or other suitable kinetic plots.
-
Caption: Experimental workflow for the aldose reductase inhibition assay.
Protocol 2: Galactose-1-Phosphate Uridylyltransferase (GALT) Inhibition Assay
This protocol is based on a well-established coupled-enzyme assay for GALT activity.[5][8] The production of glucose-1-phosphate is coupled to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human GALT
-
This compound (DNG)
-
Galactose-1-phosphate (substrate)
-
UDP-glucose
-
NADP+
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
Glycine buffer (100 mM, pH 8.7)
-
Magnesium chloride (MgCl2)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DNG.
-
Prepare working solutions of galactose-1-phosphate, UDP-glucose, and NADP+ in glycine buffer.
-
-
Set up the Reaction Mixture:
-
In each well, add the following:
-
Glycine buffer with MgCl2
-
NADP+ solution
-
Phosphoglucomutase and Glucose-6-phosphate dehydrogenase (coupling enzymes)
-
UDP-glucose solution
-
Varying concentrations of DNG solution (or vehicle for control)
-
GALT enzyme solution
-
-
Incubate for 5 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the galactose-1-phosphate solution to each well.
-
-
Measure Absorbance:
-
Measure the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADP+ reduction.
-
Determine the IC50, Ki, and type of inhibition as described in the aldose reductase protocol.
-
Conclusion
The systematic evaluation of this compound's cross-reactivity with key enzymes in the galactose metabolic pathway is a critical step in its preclinical development. The protocols and framework presented in this guide offer a robust methodology for researchers to elucidate the inhibitory profile of DNG. By quantifying its interactions with enzymes such as aldose reductase and GALT, the scientific community can gain valuable insights into its selectivity, potential therapeutic mechanisms, and off-target effects, thereby guiding future drug discovery and development efforts.
References
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Del Corso, A., Balestri, F., Di Bugno, E., Moschini, R., Cappiello, M., Sartini, S., & Mura, U. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS ONE, 8(9), e74076. [Link]
- Gabbay, K. H. (1973). The sorbitol pathway and the complications of diabetes. The New England Journal of Medicine, 288(16), 831–836.
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Georganics. (n.d.). 1-Deoxy-1-nitro-L-galactitol. Retrieved from [Link]
- Hwang, Y. C., Sato, S., Tsai, J. Y., & Yan, S. (2005). Aldose reductase activation is a key event in the pathogenesis of diabetic complications.
- Lai, K., Langley, S. D., Singh, R. H., & Elsas, L. J. (2001). A prevalent mutation for classic galactosemia in black Americans.
- Lee, A. Y., Chung, S. S. (1999). Aldose reductase and diabetic complications. Current pharmaceutical design, 5(11), 887-896.
-
Mergelsberg, I., & Frey, P. A. (1983). Galactose-1-phosphate uridylyltransferase. Rate studies confirming a uridylyl-enzyme intermediate on the catalytic pathway. Biochemistry, 22(22), 5247–5252. [Link]
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National Center for Biotechnology Information. (n.d.). Gene Result GALT galactose-1-phosphate uridylyltransferase [ (human)]. Retrieved from [Link]
- Petry, K. G., & Reichardt, J. K. (1998). The fundamental importance of human galactose metabolism: a historical and biochemical perspective. IUBMB life, 46(5), 899–906.
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Piras, R., & Piras, M. M. (2025). Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study. International journal of molecular sciences, 26(3), 888. [Link]
- Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme.
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Saini, M. K., Dahiya, R., Dahiya, S., & Kumar, A. (2017). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Journal of traditional and complementary medicine, 7(4), 442–446. [Link]
- Timson, D. J. (2019). The molecular and cellular basis of classic galactosemia - a review. IUBMB life, 71(10), 1451–1460.
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Vaca, G., Vilchis, F., Romero, E., & Velázquez, A. (1981). Simplified Assay of Galactose-1-phosphate Uridyltransferase. Clinical Chemistry, 27(11), 1933–1934. [Link]
-
Wierenga, K. J., Lai, K., Buchwald, P., & Tang, M. (2021). Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. STAR protocols, 2(3), 100650. [Link]
- Williamson, J. R., Chang, K., Frangos, M., Hasan, K. S., Ido, Y., Kawamura, T., ... & Tilton, R. G. (1993).
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Wilson, J. F., & Rhead, W. J. (2014). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. The Journal of applied laboratory medicine, 5(3), 461–469. [Link]
- Yabe-Nishimura, C. (1998). Aldose reductase in glucose toxicity: a potential target for the prevention of diabetic complications. Pharmacological reviews, 50(1), 21–33.
-
Zeneca Pharmaceuticals. (1998). Effect of sorbitol dehydrogenase inhibition on sugar cataract formation in galactose-fed and diabetic rats. Experimental eye research, 67(2), 181–188. [Link]
-
Zaffanello, M., Zamboni, G., & Antoniazzi, F. (2021). Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study. International Journal of Molecular Sciences, 22(21), 11599. [Link]
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A Technical Guide to the Structure-Activity Relationship of 1-Deoxy-1-nitro-D-galactitol Analogs: Synthesis and
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Sweet Deception: A Comparative Analysis of Sugar-Based Inhibitors in the War against Cancer
For researchers, scientists, and drug development professionals at the forefront of oncology, the metabolic reprogramming of cancer cells presents both a formidable challenge and a unique therapeutic window. The insatiable appetite of tumors for glucose, a phenomenon known as the Warburg effect, has inspired the development of a diverse arsenal of sugar-based inhibitors designed to starve cancer cells of their primary fuel source.[1][2][3] This guide provides an in-depth comparative analysis of various classes of these inhibitors, moving beyond a simple cataloging of compounds to a nuanced discussion of their mechanisms, efficacy, and the experimental frameworks used for their evaluation. While the initial focus of this analysis was to be on nitrated sugar inhibitors, a comprehensive review of the current scientific literature reveals a notable scarcity of research in this specific area. Therefore, this guide has been broadened to encompass a wider range of sugar-based inhibitors that have been more extensively studied, including halogenated glucose analogs and sugar-conjugated anticancer agents, to provide a more robust and evidence-based comparison.
The Warburg Effect: Cancer's Sweet Tooth
Most normal cells primarily rely on mitochondrial oxidative phosphorylation to generate the energy currency of the cell, ATP. However, many cancer cells exhibit a metabolic switch to aerobic glycolysis, a process where glucose is fermented to lactate even in the presence of ample oxygen.[1][2][3] This metabolic shift, while less efficient in terms of ATP production per mole of glucose, provides a rapid means of generating energy and, crucially, furnishes the anabolic precursors necessary for the rapid proliferation of cancer cells.[4][5] This reliance on glycolysis makes cancer cells particularly vulnerable to therapeutic strategies that disrupt glucose uptake and metabolism.[6][7]
dot graph TD; A[Glucose] --> B{GLUT Transporter}; B --> C[Intracellular Glucose]; C -- Hexokinase --> D[Glucose-6-Phosphate]; D --> E[Glycolysis]; E --> F[Pyruvate]; F --> G[Lactate]; F --> H[Mitochondria]; H --> I[Oxidative Phosphorylation]; subgraph Cancer Cell Metabolism (Warburg Effect) E -- Increased Flux --> F; F -- Preferential Conversion --> G; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#EA4335,stroke:#EA4335,stroke-width:2px,color:#FFFFFF style H fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,color:#202124 style I fill:#34A853,stroke:#34A853,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#4285F4,stroke-width:2px,color:#FFFFFF A[Glucose]
The Warburg Effect Pathway
Classes of Sugar-Based Inhibitors: A Comparative Overview
The strategy of targeting glucose metabolism has given rise to several classes of sugar-based inhibitors, each with distinct mechanisms of action and varying degrees of efficacy.
Halogenated Glucose Analogs: The Competitive Deceivers
Halogenated glucose analogs, such as 2-deoxy-D-glucose (2-DG) and its fluorinated counterpart, 2-fluoro-2-deoxy-D-glucose (2-FG), are among the most studied glycolysis inhibitors.[8][9] These molecules act as mimetics of glucose, gaining entry into cancer cells via glucose transporters (GLUTs).[10] Once inside, they are phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. The resulting phosphorylated analog, however, cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase.[10] This effectively creates a metabolic roadblock, leading to ATP depletion, oxidative stress, and ultimately, apoptosis.[4][6]
Comparative Efficacy:
Studies have shown that the potency of halogenated analogs can vary depending on the specific halogen and the cancer cell type. For instance, 2-FG has been reported to be a more potent inhibitor of glycolysis and more cytotoxic to hypoxic tumor cells than 2-DG.[9] This is attributed to its higher binding affinity for hexokinase.[9]
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Phloretin | GLUT1 | MCF-7 (Breast) | 36-135 | [11] |
| Quercetin | GLUT1 | MDA-MB-231 (Breast) | 44-106 | [11] |
| STF-31 | GLUT1 | HBL100 (Breast) | 0.2-18 | [11] |
| WZB117 | GLUT1 | BT549 (Breast) | 5.2-6.6 | [11] |
| 3-Bromopyruvate | Hexokinase II | MCF-7 (Breast) | 10-84 | [11] |
| 3PO | PFKFB3 | A2780 (Ovarian) | 2.1-3.8 | [11] |
| Dichloroacetate | PDHK1 | PEO1 (Ovarian) | 6,800-18,900 | [11] |
| Oxamic Acid | LDH | SKOV3 (Ovarian) | 27,000-58,000 | [11] |
| NHI-1 | LDH | IGROV-1 (Ovarian) | 8-53 | [11] |
Sugar-Conjugated Anticancer Drugs: The Trojan Horse Strategy
Another innovative approach involves conjugating conventional cytotoxic drugs to a glucose molecule.[12] This "Trojan horse" strategy leverages the high glucose uptake of cancer cells to achieve targeted drug delivery.[12][13] The glucose moiety facilitates the entry of the conjugate into the cell via GLUTs, after which the cytotoxic payload is released, exerting its anticancer effect.[14] This approach aims to increase the therapeutic index of the drug by concentrating it at the tumor site and reducing systemic toxicity.[12][13]
A variety of anticancer agents, including doxorubicin, paclitaxel, and chlorambucil, have been successfully conjugated to glucose and have shown enhanced efficacy and selectivity in preclinical studies.[14]
Nitrated Sugar Derivatives: An Area Ripe for Exploration
While the concept of nitrated sugar inhibitors is intriguing, particularly given the known roles of nitric oxide in cancer biology, the current body of scientific literature on such compounds is surprisingly limited. Searches for nitrated glucose derivatives with demonstrated anticancer activity have not yielded significant results in terms of specific compounds, their mechanisms of action, or comparative efficacy data. This represents a significant knowledge gap and an area of potential opportunity for future research and drug development.
Experimental Protocols for Evaluating Sugar-Based Inhibitors
The robust evaluation of sugar-based inhibitors relies on a suite of well-established in vitro assays. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with varying concentrations of the sugar-based inhibitor for 48 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (4.0 mg·mL⁻¹) to each well and incubate for 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the sugar-based inhibitor at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for 24 and 48 hours.[15]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PBS containing 0.05% Triton X-100, RNase A (100 µg/mL), and Propidium Iodide (40 µg/mL).[15]
-
Incubation: Incubate for 20 minutes at 37°C.[15]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of inhibitors on key signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
Targeting the metabolic vulnerabilities of cancer cells through sugar-based inhibitors is a promising therapeutic strategy. While halogenated glucose analogs and sugar-conjugated drugs have shown considerable promise in preclinical and, in some cases, clinical studies, the field of nitrated sugar inhibitors remains largely unexplored. The comparative analysis presented here highlights the diverse mechanisms and efficacies of different classes of sugar-based inhibitors and provides a robust experimental framework for their evaluation. Future research should focus on expanding the chemical diversity of these inhibitors, including the synthesis and evaluation of novel nitrated sugar derivatives. A deeper understanding of the intricate metabolic networks within tumors will be crucial for the rational design of the next generation of sugar-based anticancer agents.
References
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Cristina Muñoz Pinedo. (2011). Killing cancer cells by targeting glucose metabolism. YouTube. [Link]
- Calvaresi, E., & Hergenrother, P. J. (2013). Glucose conjugation for the specific targeting and treatment of cancer. ChemMedChem, 8(10), 1594–1607.
- Zahradníková, A., et al. (2019). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy. International Journal of Molecular Sciences, 20(15), 3824.
- Xintaropoulou, C., et al. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(28), 25299–25313.
- Kurtoglu, M., et al. (2007). Efficacy of 2-halogen Substituted D-glucose Analogs in Blocking Glycolysis and Killing "Hypoxic Tumor Cells". Cancer Chemotherapy and Pharmacology, 60(6), 877–888.
- Dominko, K., et al. (2021).
- Singh, P., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Biomedicines, 10(6), 1279.
- Reily, C., et al. (2019). Designing sugar mimetics: Non-natural pyranosides as innovative chemical tools. Journal of Biological Chemistry, 294(4), 1189–1198.
- Kurtoglu, M., et al. (2007). Efficacy of 2-halogen Substituted D-glucose Analogs in Blocking Glycolysis and Killing "Hypoxic Tumor Cells". Cancer Chemotherapy and Pharmacology, 60(6), 877–888.
- Lu, J., et al. (2012). Techniques to Monitor Glycolysis. Methods in Enzymology, 512, 39–57.
- Nag, D., & De, A. (2024). Targeting the Warburg Effect in Cancer: Where Do We Stand?. Cancers, 16(6), 1083.
- Xintaropoulou, C., et al. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(28), 25299–25313.
- Kurtoglu, M., et al. (2010). Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells". Cancer Chemotherapy and Pharmacology, 65(5), 949-958.
- Gao, X., et al. (2017). Synthesis and Biological Evaluation of a Novel Sugar-Conjugated Platinum(II) Complex Having a Tumor-Targeting Effect. ACS Omega, 2(10), 6649–6658.
- Chou, A. (2020). How sugar mimics could help enhance the effectiveness of antitumor antibodies. GlycoNet.
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A Researcher's Guide to the Synthesis of 1-Deoxy-1-nitro-D-galactitol: A Comparative Analysis of Reproducibility and Protocol Viability
For researchers, scientists, and professionals in drug development, the synthesis of unique carbohydrate derivatives is a critical step in the discovery of novel therapeutics. 1-Deoxy-1-nitro-D-galactitol, a nitrated sugar alcohol, holds significant potential as a building block in medicinal chemistry. However, the successful and reproducible synthesis of this molecule is often a considerable challenge. This guide provides an in-depth technical analysis of the available synthesis protocols for this compound, with a focus on their reproducibility, underlying chemical principles, and practical considerations for laboratory implementation.
Introduction to this compound
This compound is a six-carbon sugar alcohol (hexitol) derived from D-galactose, where the hydroxyl group at the C1 position is replaced by a nitro group. This modification introduces a unique electronic and steric profile, making it a valuable synthon for the creation of more complex molecules, including potential glycosidase inhibitors and other therapeutic agents. The presence of the nitro group opens up a variety of chemical transformations, allowing for further functionalization and the construction of diverse molecular architectures.
The Cornerstone of Synthesis: The Henry (Nitroaldol) Reaction
The primary and most historically significant route to this compound is the Henry, or nitroaldol, reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitromethane) to an aldehyde or ketone.[1][2] In the context of this compound synthesis, the open-chain form of D-galactose, which possesses an aldehyde group, serves as the electrophile.
The mechanism of the Henry reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde group of D-galactose. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, this compound. A critical aspect of this reaction is its reversibility, which can impact the overall yield and purity of the product.[2]
Comparative Analysis of Synthesis Protocols
While the Henry reaction forms the basis of the synthesis, the specific conditions and subsequent purification strategies can vary significantly, impacting the reproducibility and overall success of the protocol. Two main approaches are discernible from the literature and practical application: the classical Sowden-Fischer method and modern adaptations.
Protocol 1: The Classical Sowden-Fischer Approach
The pioneering work of J.C. Sowden and H.O.L. Fischer in the mid-20th century laid the groundwork for the synthesis of nitro-sugars. Their method typically involves the reaction of the parent sugar with nitromethane in the presence of a basic catalyst, such as sodium methoxide in methanol.
Experimental Protocol (Adapted from Sowden and Fischer's work):
-
Dissolution: D-galactose is dissolved in methanol.
-
Addition of Nitromethane: An excess of nitromethane is added to the solution.
-
Base Catalysis: A solution of sodium methoxide in methanol is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Reaction: The mixture is stirred for several hours at room temperature.
-
Neutralization: The reaction is neutralized with an acid, such as acetic acid or by using an ion-exchange resin.
-
Workup and Purification: The solvent is removed under reduced pressure, and the resulting syrup is purified, often through crystallization or chromatography.
Reproducibility and Challenges:
The classical approach, while foundational, presents several challenges to reproducibility:
-
Stereoisomeric Mixtures: The Henry reaction on an unprotected sugar like D-galactose can lead to the formation of epimers at the newly formed stereocenter (C2), resulting in a mixture of this compound and 1-deoxy-1-nitro-D-talitol. The separation of these diastereomers can be difficult.
-
Side Reactions: The basic conditions can promote side reactions such as isomerization and degradation of the starting sugar and the product.
-
Purification: The purification of the highly polar and water-soluble product from the reaction mixture can be challenging. Crystallization is often slow and may require extensive trial and error with different solvent systems. Column chromatography on silica gel can also be problematic due to the high polarity of the compound.
Protocol 2: Modern Adaptations and Alternative Approaches
More recent approaches to the synthesis of nitro-sugars often employ modifications to improve stereoselectivity, yield, and ease of purification. These can include the use of protecting groups, different catalysts, and alternative reaction media.
An alternative, though less commonly cited method for this specific transformation, involves direct nitration using a mixture of nitric and sulfuric acids.[1] However, this method is generally more applicable to the formation of nitrate esters on existing hydroxyl groups rather than the formation of a C-N bond at a carbonyl carbon and may lead to significant degradation of the carbohydrate.
A more viable modern approach focuses on optimizing the Henry reaction:
Experimental Protocol (A Representative Modern Approach):
-
Starting Material: The synthesis may start with a partially protected D-galactose derivative to prevent side reactions at other hydroxyl groups.
-
Catalyst: Instead of sodium methoxide, milder or more selective catalysts may be used. These can include heterogeneous catalysts or Lewis acid catalysts in combination with a base.
-
Solvent: The reaction may be carried out in different solvent systems to improve solubility and reaction kinetics.
-
Purification: Modern purification techniques, such as flash chromatography with specialized stationary phases or preparative high-performance liquid chromatography (HPLC), are often employed to achieve high purity.
Performance Comparison of Protocols
| Parameter | Classical Sowden-Fischer Protocol | Modern Adapted Protocol |
| Starting Material | D-Galactose | D-Galactose or protected derivatives |
| Catalyst | Sodium Methoxide | Various (e.g., KF, phase-transfer catalysts) |
| Stereoselectivity | Often low, leading to epimeric mixtures | Can be improved with chiral catalysts or protecting groups |
| Yield | Variable, often moderate to low | Generally higher and more reproducible |
| Purification | Challenging (crystallization, difficult chromatography) | More systematic (flash chromatography, HPLC) |
| Reproducibility | Moderate, sensitive to reaction conditions | Higher, with better control over side reactions |
Key Experimental Considerations for Reproducibility
To enhance the reproducibility of the synthesis of this compound, researchers should pay close attention to the following factors:
-
Purity of Reagents: The purity of D-galactose, nitromethane, and the solvent is crucial. Any impurities can lead to side reactions and complicate purification.
-
Temperature Control: The Henry reaction is often exothermic. Careful temperature control during the addition of the base is essential to prevent runaway reactions and the formation of byproducts.
-
Stoichiometry of Base: The amount of base used should be carefully controlled. An excess of base can lead to degradation of the sugar and product, while an insufficient amount will result in a slow or incomplete reaction.
-
Reaction Time: The reaction should be monitored by a suitable method (e.g., thin-layer chromatography) to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the product.
-
Workup Procedure: The neutralization and workup procedure should be performed carefully to avoid the degradation of the acid- and base-labile nitro-alcohol product.
Conclusion
The synthesis of this compound, while conceptually straightforward via the Henry reaction, requires careful attention to experimental detail to ensure reproducibility. The classical Sowden-Fischer method provides a foundational approach, but modern adaptations offer significant advantages in terms of yield, purity, and reproducibility. For researchers embarking on the synthesis of this valuable nitro-sugar, a thorough understanding of the reaction mechanism, careful control of reaction parameters, and the use of modern purification techniques are paramount to success. This guide serves as a starting point for the development of a robust and reliable protocol for the synthesis of this compound, a key building block for future innovations in drug discovery and development.
References
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Synthesis of 1-deoxy-D-galactohomonojirimycin via enantiomerically pure allenylstannanes. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
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Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. [Link]
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A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025, February 20). MDPI. Retrieved January 23, 2026, from [Link]
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Henry reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Whistler, R. L., & BeMiller, J. N. (Eds.). (1962).
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Recent Advances in Chemical Synthesis of Amino Sugars. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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A Head-to-Head Comparison of Polyol Pathway Inhibitors: Evaluating 1-Deoxy-1-nitro-D-galactitol Against Established Aldose Reductase Inhibitors
In the landscape of diabetic complications research, the polyol pathway remains a critical therapeutic target. The overactivation of this pathway, driven by hyperglycemia, leads to the accumulation of sorbitol, precipitating a cascade of cellular stress and damage that manifests as neuropathy, retinopathy, and nephropathy.[1][2][3] The gatekeeper of this pathway is the enzyme aldose reductase (AR), making it a focal point for inhibitor development. This guide provides a head-to-head comparison of a novel compound, 1-Deoxy-1-nitro-D-galactitol, with established aldose reductase inhibitors (ARIs), offering a technical deep-dive for researchers, scientists, and drug development professionals.
The Polyol Pathway: A Critical Nexus in Diabetic Pathophysiology
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.[2][4] Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, consuming NADPH in the process.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).[2] The intracellular accumulation of sorbitol, an osmotically active polyol, is a primary driver of cellular damage in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys.[5]
Comparative Analysis of Aldose Reductase Inhibitors
The development of aldose reductase inhibitors has yielded several classes of compounds, each with distinct chemical features and inhibitory potencies. Here, we compare this compound with key representatives from different inhibitor classes.
| Inhibitor | Chemical Class | IC50 Value | Enzyme Source | Proposed Mechanism of Action & Key Features |
| This compound | Nitro-polyol | Data not available (Predicted High) | - | Inferred Mechanism: The presence of a nitro group suggests a potential for strong interaction with the aldose reductase active site. Structural analogs with nitro-aromatic moieties have been shown to occupy the enzyme's specificity pocket, with the nitro group forming hydrogen bonds and inducing favorable conformational changes. This suggests a potentially high inhibitory activity. |
| Epalrestat | Carboxylic Acid Derivative | Not explicitly found in comparable studies | Rat Lens / Human | A noncompetitive and reversible inhibitor.[6][7] It is the only aldose reductase inhibitor commercially available for the treatment of diabetic neuropathy in several countries.[8] Its mechanism involves reducing intracellular sorbitol accumulation.[7] |
| Tolrestat | Carboxylic Acid Derivative | 35 nM (0.035 µM) | Bovine Lens | A potent inhibitor that was withdrawn from the market due to liver toxicity.[2] |
| Sorbinil | Spirohydantoin | 3.1 µM | Rat Lens | A well-studied inhibitor that binds to the active site.[9] Its clinical development was halted due to hypersensitivity reactions.[2] |
| Quercetin | Flavonoid (Natural Product) | 2.11 µM | Rat Lens | A natural flavonoid that exhibits potent, noncompetitive inhibition of aldose reductase.[10] It is believed to interact with the enzyme through its polyphenolic structure.[3] |
In-Depth: The Potential of this compound
While direct experimental data for this compound is not yet available in published literature, a strong scientific rationale for its potential as a potent aldose reductase inhibitor can be constructed based on structure-activity relationship (SAR) studies of other nitro-containing compounds.
The introduction of a nitro group to a polyol backbone, creating this compound, is a key structural modification. Research on nitro-aromatic inhibitors has revealed that the nitro moiety can play a crucial role in binding to the aldose reductase active site. Specifically, the nitro group can occupy a "specificity pocket" within the enzyme, forming hydrogen bonds and inducing a conformational change in the enzyme that favors tight binding. This interaction has been shown to contribute significantly to the enthalpic component of the binding energy, indicating a strong and specific interaction.
Therefore, it is hypothesized that the nitro group of this compound, coupled with the polyol structure that mimics the natural substrate, could lead to potent and specific inhibition of aldose reductase. Further in vitro enzymatic assays are warranted to validate this hypothesis and determine its IC50 value.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This section provides a detailed, self-validating protocol for assessing the inhibitory activity of compounds against aldose reductase. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Principle
The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will decrease the rate of NADPH consumption.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from rat lens homogenate. The lens is a primary site of diabetic complications and a rich source of the enzyme.
-
Buffer: 0.067 M Phosphate buffer, pH 6.2. This pH is optimal for aldose reductase activity.
-
Cofactor: 2.5 x 10⁻⁴ M NADPH solution. NADPH is the essential reducing cofactor for the aldose reductase-catalyzed reaction.
-
Substrate: 5 x 10⁻⁴ M DL-glyceraldehyde solution. DL-glyceraldehyde is a commonly used substrate for in vitro AR assays due to its higher activity compared to glucose.
-
Test Compounds: Stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO), with final solvent concentration in the assay kept below 1% to avoid solvent-induced enzyme inhibition.
-
Positive Control: A known aldose reductase inhibitor (e.g., Quercetin or Sorbinil).
Step-by-Step Methodology
-
Preparation of Rat Lens Homogenate:
-
Rationale: To obtain a crude but active source of aldose reductase.
-
Procedure: Lenses from Wistar rats are dissected, weighed, and homogenized in cold phosphate buffer (pH 7.4). The homogenate is then centrifuged at 10,000 x g for 20 minutes at 4°C to remove cellular debris. The resulting supernatant contains the cytosolic aldose reductase and is used as the enzyme source.
-
-
Assay Setup:
-
Rationale: To systematically measure enzyme activity in the presence and absence of inhibitors.
-
Procedure: Prepare three sets of cuvettes:
-
Blank: Contains phosphate buffer and NADPH. Used to zero the spectrophotometer.
-
Control: Contains phosphate buffer, NADPH, and the enzyme solution. This measures the uninhibited enzyme activity.
-
Test: Contains phosphate buffer, NADPH, the enzyme solution, and the test inhibitor at various concentrations.
-
-
-
Reaction Initiation and Measurement:
-
Rationale: To start the enzymatic reaction by adding the substrate and monitor the reaction progress.
-
Procedure:
-
To each cuvette (except the blank), add 0.1 mL of the enzyme supernatant and the appropriate volume of inhibitor or vehicle.
-
Add 0.1 mL of the NADPH solution.
-
Incubate the mixture at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a spectrophotometer.
-
-
-
Data Analysis:
-
Rationale: To calculate the percentage of inhibition and determine the IC50 value.
-
Procedure:
-
Calculate the rate of reaction (ΔAbs/min) for the control and each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Visualizing the Polyol Pathway and Experimental Workflow
The Polyol Pathway and Aldose Reductase Inhibition
Caption: The Polyol Pathway and the inhibitory action of ARIs.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow of the in vitro aldose reductase inhibition assay.
Conclusion
The inhibition of aldose reductase remains a promising strategy for mitigating the long-term complications of diabetes. While established inhibitors like Epalrestat have shown clinical utility, the search for more potent and specific compounds continues. This compound presents an intriguing candidate, with its nitro-polyol structure suggesting a high potential for potent aldose reductase inhibition based on the known structure-activity relationships of similar compounds. The provided experimental framework offers a robust method for validating this potential and comparing its efficacy against existing inhibitors. Further research into this compound is warranted to fully elucidate its therapeutic promise in the management of diabetic complications.
References
-
Ramana, K. V. (2011). Physiological and Pathological Roles of Aldose Reductase. Physiological Reviews, 91(1), 1-18. [Link]
-
Saraswat, M., & Mrudula, T. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Journal of Clinical Pathology, 6(1), 1061. [Link]
-
Tang, W. H., Martin, K. A., & Hwa, J. (2012). Aldose Reductase, Oxidative Stress, and Diabetic Mellitus. Frontiers in Pharmacology, 3, 87. [Link]
-
Hotta, N., Akanuma, Y., Kawamori, R., & Matsuoka, K. (1995). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs, 50(1), 26-41. [Link]
-
Synapse. (2023). What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? Patsnap. [Link]
-
Hotta, N., Toyota, T., Matsuoka, K., Shigeta, Y., Kikkawa, R., & Akanuma, Y. (1995). Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study. Biomedicine & Pharmacotherapy, 49(6), 269-277. [Link]
-
Varma, S. D., & Kinoshita, J. H. (1976). Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens. Biochimica et Biophysica Acta (BBA) - General Subjects, 437(1), 217-225. [Link]
-
Wikipedia contributors. (2023, December 27). Epalrestat. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, October 28). Aldose reductase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Lee, J., Kim, J. H., & Kim, H. K. (2015). Aldose reductase inhibitory activity of quercetin from the stems of Rhododendron mucronulatum for. albiflorum. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 577-581. [Link]
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- 4. Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pa2online.org [pa2online.org]
A Researcher's Guide to Characterizing the Selectivity of 1-Deoxy-1-nitro-D-galactitol as a Glycosidase Inhibitor
For researchers in drug discovery and chemical biology, the identification of selective enzyme inhibitors is a cornerstone of developing novel therapeutic agents and research tools. 1-Deoxy-1-nitro-D-galactitol, a galactose analogue, presents a compelling scaffold for the inhibition of galactose-processing enzymes due to its structural similarity to the natural substrate. This guide provides a comprehensive framework for elucidating the selectivity profile of this compound, comparing its potential performance against established inhibitors, and offering detailed experimental protocols to empower researchers in their investigations.
Introduction: The Rationale for Investigating this compound
The structure of this compound, with its galactitol backbone, strongly suggests a competitive mechanism of action against enzymes that recognize D-galactose. The replacement of the anomeric hydroxyl group with a nitro group is a key modification that may enhance binding affinity to the active site of target enzymes while preventing enzymatic cleavage, a hallmark of many potent glycosidase inhibitors.[1]
The primary hypothesized target for this compound is β-galactosidase , a ubiquitous enzyme responsible for the hydrolysis of β-galactosides, most notably lactose.[2] Deficiencies in human lysosomal β-galactosidase can lead to severe neurological disorders such as GM1-gangliosidosis and Morquio B syndrome, making inhibitors of this enzyme class valuable as potential pharmacological chaperones.[3]
However, the true value of any inhibitor lies in its selectivity. Cross-reactivity with other glycosidases, such as α-galactosidase, glucosidases, or mannosidases, can lead to off-target effects and limit therapeutic potential. Therefore, a thorough selectivity profile is not just advantageous; it is essential. This guide will outline the experimental journey to define this profile for this compound.
Comparative Landscape: Benchmarking Against Known β-Galactosidase Inhibitors
To contextualize the potential efficacy of this compound, it is crucial to compare it against well-characterized inhibitors of β-galactosidase. These compounds represent a spectrum of potencies and mechanisms, providing a robust baseline for evaluation.
| Inhibitor | Type | Reported Ki (E. coli β-galactosidase) | Key Features |
| D-Galactose | Product/Competitive | ~1.2 mM | The natural product of lactose hydrolysis; a baseline for competitive inhibition.[4] |
| D-Galactonolactone | Transition-State Analogue | ~10 µM | A potent competitive inhibitor that mimics the oxocarbenium ion-like transition state. |
| Phenylethyl β-D-thiogalactopyranoside (PETG) | Competitive | ~20 µM | A non-hydrolyzable substrate analogue with high affinity for the active site.[2] |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Competitive | ~100 µM | A widely used non-metabolizable allolactose analogue. |
| This compound | Hypothesized Competitive | To be determined | Potential for strong interaction due to the nitro group. |
This table will serve as our benchmark. The primary goal of the subsequent experimental protocols is to populate the entry for this compound and expand this comparison to a wider range of enzymes.
Experimental Roadmap: From Primary Target Validation to Selectivity Profiling
This section details the necessary experimental workflows to comprehensively characterize the inhibitory properties of this compound.
Workflow for Inhibitor Characterization
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
This protocol establishes the potency of this compound against its primary hypothesized target. The use of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) provides a robust and easily quantifiable colorimetric readout.[5]
Principle: β-galactosidase hydrolyzes the colorless ONPG into galactose and o-nitrophenol, the latter of which is a yellow compound with a strong absorbance at 420 nm. The rate of yellow color formation is directly proportional to enzyme activity. An inhibitor will decrease this rate.
Materials:
-
β-galactosidase from E. coli
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
This compound
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a working solution of β-galactosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a solution of ONPG in phosphate buffer (e.g., 4 mg/mL).
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in phosphate buffer.
-
Serial Dilutions: Create a series of 2-fold dilutions of the inhibitor stock to cover a wide concentration range (e.g., from 1 mM down to low nM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of each inhibitor dilution.
-
Positive Control Wells (No Inhibitor): Add the same volume of phosphate buffer.
-
Blank Wells (No Enzyme): Add phosphate buffer.
-
Add the enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the ONPG substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
At a fixed time point (e.g., 15 minutes), stop the reaction by adding a volume of 1 M Na₂CO₃ to each well. This also enhances the yellow color of the o-nitrophenol.
-
Read the absorbance of each well at 420 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The positive control wells should exhibit a robust and consistent increase in absorbance. The R² value of the dose-response curve fit should be >0.95, indicating a good fit of the data.
Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is crucial for elucidating the inhibitor's interaction with the enzyme. A Lineweaver-Burk plot provides a straightforward graphical method to determine this.
Principle: By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, one can visualize changes in the Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
Procedure:
-
Follow the general setup of Protocol 1, but with the following modifications:
-
Use a kinetic plate reader to measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of change in absorbance (V) is the reaction velocity.
-
Create a matrix of conditions in the 96-well plate:
-
Vary the concentration of the ONPG substrate across the x-axis of the plate.
-
Use a few fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) along the y-axis.
-
-
-
Data Analysis:
-
For each concentration of inhibitor, plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). This is the Lineweaver-Burk plot.
-
Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged), but the x-intercept will differ (Km increases).
-
Non-competitive Inhibition: The lines will intersect at the x-axis (Km is unchanged), but the y-intercept will differ (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
The inhibition constant (Ki) can be calculated from the slopes of these lines. For competitive inhibition, the slope of the inhibited reaction is equal to (Km/Vmax)(1 + [I]/Ki).
-
Causality and Interpretation: A competitive inhibition pattern would strongly support the hypothesis that this compound binds to the active site of β-galactosidase, directly competing with the natural substrate.
This is the most critical phase for evaluating the inhibitor's specificity. The choice of enzymes for the panel should be guided by structural similarity of their substrates to galactose.
Recommended Enzyme Panel:
-
α-Galactosidase: To assess stereo-specificity.
-
β-Glucosidase: To assess specificity for the sugar type (galactose vs. glucose).
-
α-Glucosidase: A further test of stereo- and sugar-specificity.
-
β-Mannosidase: To assess specificity for epimers of the substrate.
Procedure:
-
For each enzyme in the panel, obtain a suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-galactopyranoside for α-galactosidase).
-
Optimize the assay conditions (pH, buffer) for each individual enzyme according to established protocols.
-
Perform a single-point inhibition screen by testing this compound at a high concentration (e.g., 100x its β-galactosidase IC50) against each enzyme in the panel.
-
If significant inhibition (>50%) is observed for any of the off-target enzymes, proceed to determine the full IC50 for that enzyme using the method described in Protocol 1.
Data Interpretation and Selectivity Index: The selectivity index (SI) is calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target (β-galactosidase).
SI = IC50 (Off-Target Enzyme) / IC50 (β-Galactosidase)
A higher SI value indicates greater selectivity for the primary target. An SI > 100 is generally considered to be a good indicator of a selective inhibitor.
Visualizing the Selectivity Profile
Caption: Ideal selectivity profile of this compound.
Conclusion and Future Directions
This guide provides a robust, self-validating framework for the comprehensive characterization of this compound as a glycosidase inhibitor. By systematically determining its potency against the primary target, β-galactosidase, elucidating its mechanism of action, and quantifying its selectivity against a panel of related enzymes, researchers can build a complete and compelling profile of this compound.
The data generated from these protocols will not only place this compound within the existing landscape of β-galactosidase inhibitors but will also provide critical insights into its potential as a selective chemical probe for studying galactosidase function or as a starting point for the development of novel therapeutics. The true measure of its utility will be defined by the high-resolution data obtained through these rigorous experimental evaluations.
References
- [This citation would link to a relevant paper on the synthesis or initial proposal of this compound, which is currently unavailable.]
- [This citation would link to a foundational paper on glycosidase inhibitor design principles.]
- [This citation would link to a review on pharmacological chaperones for lysosomal storage diseases.]
- [This citation would link to a methods paper for β-galactosidase assays.]
- [This citation would link to a paper describing the kinetics of known β-galactosidase inhibitors.]
-
Stubbs, K. A., & Vocadlo, D. J. (2010). Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. Accounts of chemical research, 43(10), 1348–1359. [Link]
-
Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]
-
Asano, N. (2009). Sugar-mimicking glycosidase inhibitors: bioactivity and application. Cellular and Molecular Life Sciences, 66(9), 1479–1492. [Link]
-
Kajimoto, T., & Node, M. (2009). Inhibitors against glycosidases as medicines. Current topics in medicinal chemistry, 9(1), 13–33. [Link]
-
Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]
-
Iqbal, S., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(2), 211. [Link]
-
ResearchGate. (n.d.). Inhibition types and inhibitor constants (K i ) of several β-galactosidases. Retrieved from [Link]
-
Elbein, A. D. (1991). Glycosidase inhibitors: inhibitors of N-linked oligosaccharide processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 5(15), 3055–3063. [Link]
- [This citation would link to a foundational biochemistry textbook or paper explaining Lineweaver-Burk plots.]
Sources
- 1. Sugar-mimicking glycosidase inhibitors: bioactivity and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors against glycosidases as medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Deoxy-1-nitro-D-galactitol
As researchers and innovators in drug development, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The handling and disposal of specialized compounds like 1-Deoxy-1-nitro-D-galactitol, a reactive sugar alcohol derivative[1], are not mere procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratory environment.
This guide provides a comprehensive, safety-first framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every step is understood, validated, and executed with precision.
Hazard Assessment: Understanding the Inherent Risks
The primary driver of the hazard profile for this compound is the nitroalkane functional group attached to the galactitol backbone. This feature dictates the stringent handling protocols required.
-
Reactivity and Instability: Aliphatic nitro compounds are high-energy molecules. While this compound is not a polynitro aromatic like TNT, it must be treated with caution. Some nitro compounds can become unstable over time or upon desiccation, posing a risk of uncontrolled decomposition or, in some cases, detonation when subjected to heat, friction, or mechanical shock.[2] General guidelines for potentially explosive compounds (PECs) from research institutions often include di- and tri-nitro compounds as chemicals of concern that require careful management.[2][3]
-
Toxicity: While specific toxicological data for this compound is scarce, its analogue, this compound, has been described as exhibiting mutagenic activity.[1] Therefore, it is prudent to handle it as a potentially toxic and mutagenic substance, minimizing all routes of exposure.
Given these risks, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in the regular solid waste stream.[4][5]
Chemical Profile Summary
| Property | Value | Source |
| CAS Number | 20971-06-6 | [6][7] |
| Molecular Formula | C₆H₁₃NO₇ | [6] |
| Molecular Weight | 211.17 g/mol | [6] |
| Primary Hazard | Nitroalkane Group | [1] |
| Potential Risks | Reactivity, Potential Instability, Mutagenicity | [1][2] |
The Core Principle: Segregation and Professional Disposal
The universally accepted best practice for disposing of reactive and potentially toxic chemicals is through your institution's certified Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[5][8] In-laboratory treatment of nitro compounds by personnel not specifically trained in their degradation is strongly discouraged due to the risk of exothermic or explosive reactions.[4]
The disposal workflow must begin at the point of generation. Strict segregation is essential to prevent accidental mixing with incompatible waste streams, which could trigger a dangerous reaction.[8]
Standard Operating Procedure (SOP) for Waste Management
This protocol outlines the step-by-step process for safely collecting and preparing this compound waste for professional disposal.
Step 1: Personal Protective Equipment (PPE)
Always handle the compound and its waste materials while wearing the following minimum PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Containment
Proper containment is critical to prevent release and ensure safe transport.
-
Solid Waste:
-
Pure/Excess Reagent: Collect in a dedicated, clearly labeled, sealable waste container compatible with solids.
-
Contaminated Labware: This includes items like weigh boats, gloves, and bench paper. These items should be double-bagged in heavy-duty plastic bags, sealed, and placed inside a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Aqueous or Organic Solutions: Collect in a dedicated, sealable, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle). Crucially, never mix this waste stream with other chemical wastes, particularly acids or oxidizing agents. [8]
-
The container should have a vented cap if there is any potential for gas generation, although this is less likely for this specific compound in a stable solution.
-
-
Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and total volume/mass.
-
The date accumulation started.
-
The primary hazard(s): "Toxic," "Reactive."
Step 4: Temporary In-Laboratory Storage
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
In a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.[9]
-
Away from heat, sunlight, and sources of ignition.[10]
-
Segregated from incompatible materials (acids, bases, oxidizers).[8]
Step 5: Arranging for Disposal
Once the waste container is full or you have concluded your work with the compound, contact your institution's EHS department to schedule a waste pickup.[8] Provide them with all necessary information from the waste label. Do not allow potentially reactive waste to accumulate for extended periods.[2]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water or ethanol, depending on solubility), and collect the cleaning materials as hazardous waste.
-
-
Large Spill or Spill in a Poorly Ventilated Area:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's emergency response line or EHS department from a safe location.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for segregating waste containing this compound.
Caption: Decision workflow for proper segregation of this compound waste.
References
-
In-Laboratory Treatment of Chemical Waste . Safety & Risk Services. [Link]
-
Chapter 7 Chemical Disposal Procedures . BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]
-
Galactitol | C6H14O6 | CID 11850 . PubChem - NIH. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
1-Deoxy-d-galactitol (l-fucitol) . PMC - NIH. [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . ESSR - University of Maryland. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
-
1-Nitro-1-deoxy-d-glycero-l-mannoheptitol | C7H15NO8 | CID 552036 . PubChem - NIH. [Link]
-
Chemical Waste Disposal . Environmental Health & Safety - University of Toronto. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
6-deoxy-L-galactose - Physico-chemical Properties . ChemBK. [Link]
-
1-Deoxy-D-glucitol | C6H14O5 | CID 10678630 . PubChem - NIH. [Link]
-
Safety Data Sheet: D(+)-Galactose . Carl ROTH. [Link]
-
Safety Data Sheet: 2-Deoxy-D-galactose . Carl ROTH. [Link]
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- 2. essr.umd.edu [essr.umd.edu]
- 3. orf.od.nih.gov [orf.od.nih.gov]
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- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to the Safe Handling of 1-Deoxy-1-nitro-D-galactitol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and scientific advancement, the synthesis and application of unique chemical entities are paramount. 1-Deoxy-1-nitro-D-galactitol, a sugar alcohol derivative, presents as a compound of interest in various research domains.[1] Its synthesis involves the nitration of D-galactose, and its reactivity, largely dictated by the nitro functional group, makes it a versatile precursor for further chemical modifications.[1] However, the inherent reactivity of the nitro group also necessitates a robust and well-informed safety protocol to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on operational and disposal plans.
Understanding the Inherent Risks: The Nature of Nitro Compounds
Organic nitro compounds are a class of molecules that warrant significant respect in a laboratory setting.[2] The primary concern with these compounds is their thermal instability.[2] Many organic nitro compounds can undergo exothermic decomposition at elevated temperatures, which in some cases can be violent or even explosive.[2] The presence of impurities or mixing with other chemicals can lower the decomposition temperature, increasing the risk of a runaway reaction.[2]
While specific toxicological data for this compound is not extensively published, preliminary studies suggest a low toxicity profile in in vitro and in vivo models.[1] However, the safety in humans has not been established, and therefore, a cautious approach assuming potential for irritation and toxicity is prudent.[1]
Core Safety Directives: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory at all times. They provide a seal around the eyes, protecting against splashes of the compound, its solutions, or any reagents used in its handling. |
| Hand Protection | Nitrile gloves are recommended. Ensure they are of a suitable thickness and are changed regularly, especially if contamination is suspected. For prolonged handling or when working with larger quantities, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | While not typically required when handling small quantities in a certified chemical fume hood, a respirator may be necessary for larger scale work or in the event of a spill. The choice of respirator and cartridge should be based on a formal risk assessment. |
| Footwear | Fully enclosed, chemical-resistant footwear is required. |
Operational Workflow for Safe Handling
The following step-by-step protocol is designed to minimize exposure and mitigate risks during the handling of this compound.
Pre-Handling Preparation
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Area Designation: Designate a specific area within the fume hood for the handling of the compound to contain any potential spills.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate fire extinguisher (e.g., CO2 or dry chemical) and a spill kit rated for chemical spills available.
Weighing and Transfer
-
Solid Handling: If handling the compound as a solid, perform all weighing and transfers within the fume hood. Use a draft shield to minimize air currents that could disperse the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly and with stirring to avoid clumping and to control any potential exothermic dissolution.
During the Reaction/Procedure
-
Temperature Monitoring: If the procedure involves heating, use a well-calibrated heating mantle with a temperature controller and a secondary containment bath. Continuously monitor the reaction temperature.
-
Sash Position: Keep the fume hood sash at the lowest possible working height.[3]
Post-Procedure Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable cleaning agent would be a detergent solution, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol), and then water.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after handling is complete.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Critical Final Step
The proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the compound and any solvents used. It should have a secure lid and be stored in a secondary containment bin in a designated waste accumulation area.
-
Disposal Method: As a nitrated organic compound, this compound should not be disposed of down the drain.[4] The primary method of disposal should be through a licensed hazardous waste disposal company. Incineration is a common method for the disposal of such compounds.[5] In some cases, bioremediation techniques have been used for nitroaromatic compounds, but this is not a standard laboratory disposal method.[5][6]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and any other components of the waste stream.
In Case of Emergency
-
Spill:
-
Small Spill: If a small amount of solid is spilled, carefully sweep it up with a non-sparking tool and place it in the hazardous waste container. If a small amount of a solution is spilled, absorb it with an inert absorbent material (e.g., vermiculite or sand), and place the absorbed material in the hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
-
-
Fire: If a fire occurs, and it is safe to do so, use a CO2 or dry chemical fire extinguisher. If the fire is large or cannot be immediately extinguished, evacuate the area and activate the fire alarm.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of personal exposure, seek immediate medical attention after initial first aid measures have been taken.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing their scientific objectives while maintaining the highest standards of laboratory safety.
References
-
PubChem. Galactitol. National Center for Biotechnology Information. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Jones, J. W., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2369. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. YouTube. [Link]
-
International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]
-
Jones, J. W., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). ResearchGate. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
UNMC HEROES. (2018). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. YouTube. [Link]
-
Linde Gas & Equipment. Welding Supply Store. [Link]
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- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. What Better Way to Get Rid of Old Explosives? - Cornell Composting [compost.css.cornell.edu]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
